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  • Product: N-Desacetyl 5-Azido Oseltamivir
  • CAS: 204255-04-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of N-Desacetyl 5-Azido Oseltamivir from Shikimic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Oseltamivir, the active pharmaceutical ingredient in the antiviral medication Tamiflu®, remains a critical tool in the management of influenza A an...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir, the active pharmaceutical ingredient in the antiviral medication Tamiflu®, remains a critical tool in the management of influenza A and B virus infections. Its synthesis has been a subject of intense academic and industrial research, with the ultimate goal of developing efficient, scalable, and safe manufacturing processes. The most established and commercially utilized synthetic routes commence from the naturally occurring chiral building block, (-)-shikimic acid. This guide provides a comprehensive, in-depth technical overview of the synthesis of a key intermediate, N-Desacetyl 5-Azido Oseltamivir, from shikimic acid. We will delve into the strategic considerations behind the synthetic design, provide detailed experimental protocols for the key transformations, and offer insights into the mechanistic underpinnings that govern the stereochemical outcomes of these reactions. This document is intended to serve as a valuable resource for researchers and professionals engaged in antiviral drug development and complex molecule synthesis.

Introduction: The Strategic Importance of Shikimic Acid in Oseltamivir Synthesis

(-)-Shikimic acid, a natural product readily available from the Chinese star anise (Illicium verum) or through microbial fermentation, represents a strategically vital starting material for the industrial production of oseltamivir.[1][2][3][4] Its inherent chirality and densely functionalized cyclohexene core provide a significant stereochemical advantage, pre-installing three of the required stereocenters for the final drug molecule.[5][6] This "chiral pool" approach circumvents the need for complex asymmetric syntheses or chiral resolutions in the early stages of the manufacturing process, thereby enhancing overall efficiency.[7]

The synthetic journey from shikimic acid to oseltamivir involves a series of carefully orchestrated chemical transformations. A pivotal intermediate in many of these synthetic endeavors is N-Desacetyl 5-Azido Oseltamivir. This compound contains the crucial C4-amino and C5-azido functionalities with the correct stereochemistry, poised for the final elaboration to oseltamivir. The introduction of the azido group serves as a masked amino group, which can be reliably reduced in a later step. This strategy is often preferred in complex syntheses due to the high nucleophilicity and relatively low basicity of the azide anion, which can lead to clean and stereospecific substitution reactions.[8]

This guide will focus on a common and well-documented synthetic sequence to N-Desacetyl 5-Azido Oseltamivir, highlighting the key chemical principles and practical considerations at each stage.

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of N-Desacetyl 5-Azido Oseltamivir from shikimic acid can be conceptually divided into several key stages, each designed to progressively install the required functional groups and stereocenters. The overall synthetic workflow is depicted below.

Oseltamivir_Intermediate_Synthesis Shikimic_Acid (-)-Shikimic Acid Ethyl_Shikimate Ethyl Shikimate Shikimic_Acid->Ethyl_Shikimate Esterification Trimesylate Ethyl 3,4,5-tri-O-mesylshikimate Ethyl_Shikimate->Trimesylate Mesylation Azido_dimesylate Azido-dimesylate Intermediate Trimesylate->Azido_dimesylate Regioselective Azidation (SN2) Aziridine Aziridine Intermediate Azido_dimesylate->Aziridine Intramolecular Cyclization Target_Molecule N-Desacetyl 5-Azido Oseltamivir Aziridine->Target_Molecule Regioselective Ring-Opening

Caption: Overall synthetic workflow from (-)-shikimic acid to N-Desacetyl 5-Azido Oseltamivir.

Stage 1: Esterification of Shikimic Acid

The initial step in the synthesis is the protection of the carboxylic acid functionality of shikimic acid as an ethyl ester. This is a crucial manipulation as it prevents the acidic proton from interfering with subsequent base-mediated reactions and enhances the solubility of the molecule in organic solvents.

Causality of Experimental Choices: The Fischer-Speier esterification, employing ethanol as both the solvent and reagent in the presence of a strong acid catalyst like thionyl chloride or sulfuric acid, is a common and cost-effective method for this transformation.[5] Thionyl chloride is particularly effective as it reacts with any water present to form gaseous HCl and SO₂, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of Ethyl Shikimate

  • Reaction Setup: To a suspension of (-)-shikimic acid (1.0 eq) in absolute ethanol (10-15 volumes), cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl shikimate as a white solid, which can often be used in the next step without further purification.

Stage 2: Activation of Hydroxyl Groups via Mesylation

With the carboxylic acid protected, the next strategic move is to activate the three hydroxyl groups on the cyclohexene ring to facilitate nucleophilic substitution. This is typically achieved by converting them into good leaving groups, such as mesylates.

Causality of Experimental Choices: Methanesulfonyl chloride (MsCl) is a widely used reagent for this purpose due to its high reactivity and the excellent leaving group ability of the resulting mesylate anion.[9] The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the HCl generated during the reaction. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

Experimental Protocol: Synthesis of Ethyl 3,4,5-tri-O-mesylshikimate

  • Reaction Setup: Dissolve ethyl shikimate (1.0 eq) in a suitable aprotic solvent such as ethyl acetate or dichloromethane (10-20 volumes). Add triethylamine (5.0 eq) and a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0 °C.

  • Reagent Addition: Add methanesulfonyl chloride (4.5 eq) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, ethyl 3,4,5-tri-O-mesylshikimate, can be purified by recrystallization or column chromatography on silica gel.

Stage 3: Regioselective Azidation

This step is one of the most critical transformations in the synthesis, as it introduces the first nitrogen functionality with the desired stereochemistry. The trimesylate is reacted with an azide source, typically sodium azide, to effect a nucleophilic substitution.

Causality of Experimental Choices and Mechanistic Insight: The reaction proceeds via an SN2 mechanism. The C3-mesylate is allylic and thus the most reactive towards nucleophilic substitution. The azide ion attacks the C3 position from the face opposite to the leaving mesyloxy group, resulting in an inversion of stereochemistry at this center.[8] The reaction conditions, such as temperature and solvent, are crucial to favor the desired monosubstitution product and avoid side reactions like elimination or multiple substitutions.[9] Performing the reaction at a controlled, relatively low temperature (e.g., 0 °C to room temperature) in a solvent system like aqueous acetone has been shown to give good yields of the desired azido-dimesylate.[9]

Experimental Protocol: Regioselective Synthesis of the Azido-dimesylate Intermediate

  • Reaction Setup: Dissolve the ethyl 3,4,5-tri-O-mesylshikimate (1.0 eq) in a mixture of acetone and water (e.g., 5:1 v/v).

  • Reagent Addition: Add sodium azide (4.0 eq) to the solution and stir the mixture vigorously.

  • Reaction: Maintain the reaction temperature at 0 °C for approximately 4 hours, monitoring the progress by TLC.[9]

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Separate the organic layer and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude azido-dimesylate can be purified by column chromatography on silica gel.

Stage 4: Intramolecular Cyclization to the Aziridine

The azido-dimesylate intermediate is then cleverly manipulated to form a strained three-membered ring containing nitrogen, known as an aziridine. This is achieved through an intramolecular cyclization reaction.

Causality of Experimental Choices and Mechanistic Insight: The azido group is first reduced to an amine in situ, typically using a reagent like triphenylphosphine (Ph₃P) via the Staudinger reaction. The resulting amine then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing a mesylate leaving group (C4) to form the aziridine ring. The presence of a base like triethylamine facilitates the deprotonation of the intermediate phosphonium salt and the subsequent cyclization.[9]

Aziridination_Mechanism Azido_dimesylate Azido-dimesylate Iminophosphorane Iminophosphorane Intermediate Azido_dimesylate->Iminophosphorane + Ph₃P - N₂ Aziridine Aziridine Intermediate Iminophosphorane->Aziridine Intramolecular SN2 - OMs⁻

Caption: Simplified mechanism of aziridine formation from the azido-dimesylate.

Experimental Protocol: Synthesis of the Aziridine Intermediate

  • Reaction Setup: Dissolve the azido-dimesylate (1.0 eq) in a suitable solvent such as acetonitrile or THF.

  • Reagent Addition: Add triphenylphosphine (1.1 eq) to the solution and stir at room temperature for 1-2 hours. Then, add triethylamine (3.0 eq) followed by a large excess of water.[9]

  • Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude aziridine can be purified by column chromatography on silica gel.

Stage 5: Regioselective Aziridine Ring-Opening

The final key step in the synthesis of N-Desacetyl 5-Azido Oseltamivir is the regioselective ring-opening of the strained aziridine with an azide nucleophile.

Causality of Experimental Choices and Mechanistic Insight: The aziridine ring is activated by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which coordinates to the nitrogen atom, making the ring more susceptible to nucleophilic attack.[10] The azide anion then attacks one of the two carbon atoms of the aziridine ring. The attack preferentially occurs at the C5 position due to electronic and steric factors, leading to the desired regio- and stereoisomer. This SN2-type reaction proceeds with inversion of configuration at the C5 center, ultimately establishing the correct trans-relationship between the C4-amino and C5-azido groups.[8][11]

Experimental Protocol: Synthesis of N-Desacetyl 5-Azido Oseltamivir

  • Reaction Setup: Dissolve the aziridine intermediate (1.0 eq) in a suitable solvent like DMF.

  • Reagent Addition: Add sodium azide (2.0 eq) and ammonium chloride (5.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to 65-70 °C for approximately 16 hours, monitoring for completion by TLC.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude N-Desacetyl 5-Azido Oseltamivir can be purified by column chromatography on silica gel to yield the final product.

Quantitative Data and Comparative Analysis

The overall efficiency of a multi-step synthesis is a critical factor in drug development. The following table provides a summary of reported yields for the key transformations in the synthesis of N-Desacetyl 5-Azido Oseltamivir and related intermediates. It is important to note that yields can vary depending on the specific reaction conditions, scale, and purification methods employed.

StepTransformationStarting MaterialProductReported Yield (%)Reference(s)
1Esterification(-)-Shikimic AcidEthyl Shikimate~97%[11]
2MesylationEthyl ShikimateEthyl 3,4,5-tri-O-mesylshikimate~93%[9]
3Regioselective AzidationEthyl 3,4,5-tri-O-mesylshikimateAzido-dimesylate Intermediate~92%[9]
4AziridinationAzido-dimesylate IntermediateAziridine Intermediate~84%[9]
5Aziridine Ring-OpeningAziridine IntermediateN-Desacetyl 5-Azido Oseltamivir~65%[12]
Overall 5 Steps (-)-Shikimic Acid N-Desacetyl 5-Azido Oseltamivir ~47% (for Oseltamivir) [9][13]

Characterization Data for N-Desacetyl 5-Azido Oseltamivir

The identity and purity of the synthesized N-Desacetyl 5-Azido Oseltamivir must be rigorously confirmed through spectroscopic analysis.

  • IUPAC Name: ethyl (3R,4R,5S)-4-amino-5-azido-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate[14][15][16]

  • CAS Number: 204255-04-9[14][16][17]

  • Molecular Formula: C₁₄H₂₄N₄O₃[14][17]

  • Molecular Weight: 296.37 g/mol [14][17]

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the ethyl ester protons, the pentan-3-yloxy group protons, the cyclohexene ring protons (including the vinyl proton), and the protons on the carbons bearing the amino and azido groups. The chemical shifts and coupling constants will be characteristic of the specific stereochemistry of the molecule.

  • ¹³C NMR: Signals for all 14 carbon atoms, including the carbonyl carbon of the ester, the vinyl carbons, the carbons of the pentan-3-yloxy group, and the carbons of the cyclohexene ring.

  • IR Spectroscopy: A strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide (N₃) stretching vibration. Also, absorptions for the N-H stretching of the primary amine, C=O stretching of the ester, and C=C stretching of the alkene.

  • Mass Spectrometry (ESI-MS): An [M+H]⁺ ion peak at m/z 297.19, corresponding to the protonated molecule.

Conclusion and Future Perspectives

The synthesis of N-Desacetyl 5-Azido Oseltamivir from (-)-shikimic acid is a well-established and robust synthetic sequence that leverages the principles of stereocontrolled synthesis and functional group manipulation. This guide has provided a detailed technical overview of this process, from the strategic rationale behind each step to practical experimental protocols. The use of azide chemistry, while efficient, presents safety challenges on an industrial scale, which has prompted significant research into azide-free alternatives.[5][10] Future innovations in this field will likely focus on the development of even more efficient, safer, and environmentally benign synthetic routes to oseltamivir and its key intermediates, potentially through the application of novel catalytic methods and continuous flow technologies.[9] A thorough understanding of the chemistry presented herein provides a solid foundation for researchers and professionals to contribute to these ongoing efforts in the vital area of antiviral drug development.

References

  • Oseltamivir total synthesis. In: Wikipedia. [Link]

  • Nie, L.-D., Shi, X.-X., Ko, K. H., & Lu, W.-D. (2009). A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid. The Journal of Organic Chemistry, 74(10), 3970–3973. [Link]

  • The Science Behind Tamiflu: Understanding the Role of Shikimic Acid in its Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry, an Asian journal, 6(1), 14–24. [Link]

  • Gilead Sciences' synthetic route of the Oseltamivir carboxylate development[13]. ResearchGate. [Link]

  • A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (-)-Shikimic Acid. Semantic Scholar. [Link]

  • Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®). iSm2. [Link]

  • Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. IISTE. [Link]

  • Oseltamivir Synthesis for Chemists. Scribd. [Link]

  • Sagandira, C. R., & Watts, P. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? Tetrahedron, 76(30), 131306. [Link]

  • Ethyl (3R,4R,5S)-4-Amino-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate. LookChem. [Link]

  • Production and Synthetic Modifications of Shikimic Acid. ACS Publications. [Link]

  • Synthesis of ethyl (3R, 4R, 5S)-4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate. J-GLOBAL. [Link]

  • Bozell, J. J., & Petersen, G. R. (2010). Technology development for the production of biobased products from biorefinery carbohydrates—the US Department of Energy’s “Top 10” revisited. Green Chemistry, 12(4), 539-554.
  • Synthesis of ethyl (3R, 4R, 5S)-4,5-epoxy-3-(1-ethylpropoxy)-1-cyclohexene- 1-carboxylate. Semantic Scholar. [Link]

  • Roche synthesis. chimia. [Link]

  • Ring-opening reaction of in situ formed aziridine with sodium azide.... ResearchGate. [Link]

  • Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. National Institutes of Health. [Link]

  • Production and Synthetic Modifications of Shikimic Acid. ResearchGate. [Link]

  • N-Desacetyl 5-Azido Oseltamivir. Veeprho. [Link]

  • Production of shikimic acid. ResearchGate. [Link]

  • Wang, L., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. Frontiers in Bioengineering and Biotechnology, 10, 952382. [Link]

  • Preparation and characterization of novel 3-(4-chlorophenyl)-1-nitrophenyl-5-substituted formazan. ResearchGate. [Link]

  • Preparation and characterization of a new surface-modified dichromate/triethylamine/silica/iron oxide magnetic hybrid nanomaterial. ResearchGate. [Link]

  • Synthesis and reactions of [tris(trimethylsilyl)methyl]ethyl dichlorosilane. ResearchGate. [Link]

  • Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. ResearchGate. [Link]

  • Synthesis and Crystal Structure of Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate. ResearchGate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Properties of N-Desacetyl 5-Azido Oseltamivir

For Researchers, Scientists, and Drug Development Professionals Foreword N-Desacetyl 5-Azido Oseltamivir stands as a pivotal intermediate in the synthetic journey towards Oseltamivir, a cornerstone of antiviral therapy....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Desacetyl 5-Azido Oseltamivir stands as a pivotal intermediate in the synthetic journey towards Oseltamivir, a cornerstone of antiviral therapy. Its unique chemical architecture, featuring both a reactive azide and a primary amine on a complex cyclohexene scaffold, makes it a molecule of significant interest. This guide provides a comprehensive exploration of its chemical properties, moving beyond a simple datasheet to offer insights into its synthesis, stability, reactivity, and analytical characterization. The information herein is intended to empower researchers in optimizing synthetic routes, developing novel derivatives, and ensuring the quality and stability of this crucial precursor.

Chemical Identity and Physicochemical Properties

N-Desacetyl 5-Azido Oseltamivir, identified by the CAS Number 204255-04-9, is a structurally complex molecule that serves as a key precursor in the manufacture of the antiviral drug Oseltamivir.[1][2] Its systematic IUPAC name is ethyl (3R,4R,5S)-4-amino-5-azido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate.[3]

This compound presents as a light orange to brown or red-brown oil under standard conditions.[1][4] It is soluble in organic solvents such as chloroform and ethyl acetate.[3][4] For long-term integrity, storage at -20°C in a freezer is recommended.[3]

Table 1: Core Chemical and Physical Data

PropertyValueSource(s)
CAS Number 204255-04-9[1]
Molecular Formula C₁₄H₂₄N₄O₃[3]
Molecular Weight 296.37 g/mol [3]
Appearance Light Orange to Brown/Red-Brown Oil[1][4]
Solubility Soluble in Chloroform, Ethyl Acetate[3][4]
Storage Temperature -20°C[3]
IUPAC Name ethyl (3R,4R,5S)-4-amino-5-azido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate[3]

Synthetic Pathway and Mechanistic Considerations

The primary role of N-Desacetyl 5-Azido Oseltamivir is as an intermediate in the synthesis of Oseltamivir.[5] The most established synthetic routes commence from (-)-shikimic acid, a naturally occurring chiral building block.[6]

The synthesis involves a series of stereochemically controlled transformations to construct the functionalized cyclohexene ring. A key step is the introduction of the azide group, which often proceeds via the ring-opening of an epoxide intermediate with an azide source, such as sodium azide in the presence of a proton source like ammonium chloride.[7] This reaction is a regioselective S(_N)2 attack, where the azide nucleophile attacks one of the electrophilic carbons of the epoxide ring. The stereochemistry of the starting material dictates the final stereoconfiguration of the product.

An alternative strategy involves the mesylation of a diol precursor, followed by a regioselective substitution with sodium azide.[8] The choice of leaving group and reaction conditions is critical to minimize the formation of elimination byproducts, a common challenge in this step.[9]

Synthesis_Pathway Shikimic_Acid (-)-Shikimic Acid Epoxide Shikimic Acid-Derived Epoxide Intermediate Shikimic_Acid->Epoxide Multi-step Transformation Azido_Intermediate N-Desacetyl 5-Azido Oseltamivir Epoxide->Azido_Intermediate Azide Ring-Opening (e.g., NaN₃, NH₄Cl) Oseltamivir Oseltamivir Azido_Intermediate->Oseltamivir 1. N-Acetylation 2. Azide Reduction

Caption: Generalized synthetic pathway to Oseltamivir.

Representative Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of N-Desacetyl 5-Azido Oseltamivir, compiled from established synthetic routes involving epoxide ring-opening.[4]

Materials:

  • Shikimic acid-derived epoxide intermediate

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the epoxide intermediate in ethanol.

  • In a separate flask, prepare an aqueous solution of sodium azide and ammonium chloride.

  • Add the aqueous azide solution to the ethanolic solution of the epoxide.

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous residue multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo to yield the crude N-Desacetyl 5-Azido Oseltamivir, which can be purified by column chromatography.

Spectroscopic and Analytical Characterization

Precise analytical characterization is paramount for confirming the identity and purity of N-Desacetyl 5-Azido Oseltamivir.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this intermediate.

¹H-NMR (600MHz, CDCl₃): δ 0.94-0.97 (m, 6H), 1.33 (t, J=7.1Hz, 3H), 1.51-1.58 (m, 1H), 1.59-1.64 (m, 3H), 1.78 (bs, 2H), 2.30-2.35 (m, 1H), 2.88-2.93 (m, 2H), 3.39-3.43 (m, 1H), 3.47-3.51 (m, 1H), 3.91 (dd, J=6.9, 1.6Hz, 1H), 4.24 (q, J=7.1Hz, 2H), 6.83 (s, 1H).[8]

¹³C-NMR (150MHz, CDCl₃): δ 9.4, 9.8, 14.2, 25.7, 26.4, 29.8, 56.1, 61.0, 61.7, 78.1, 81.2, 128.1, 137.5, 166.0.[8]

HRMS (ESI): Calculated for C₁₄H₂₄N₄O₃: 296.1848, Found: 296.1835.[8]

Infrared (IR) Spectroscopy
  • ~3382 cm⁻¹: N-H stretching of the primary amine (-NH₂).

  • ~2102 cm⁻¹: Asymmetric stretching of the azide group (-N₃). This is a strong and sharp absorption, highly indicative of the presence of the azide functionality.

  • ~1715 cm⁻¹: C=O stretching of the ethyl ester.

  • ~2967 cm⁻¹: C-H stretching of the alkene.

  • ~1247, 1102, 1071 cm⁻¹: C-O stretching vibrations.

Mass Spectrometry (MS)

Detailed fragmentation data for N-Desacetyl 5-Azido Oseltamivir is not extensively published. However, based on the structure and fragmentation patterns of Oseltamivir, the following can be inferred for positive-ion mode ESI-MS/MS:

  • Parent Ion [M+H]⁺: m/z 297.19

  • Loss of N₂: A characteristic fragmentation of azides, leading to a fragment at m/z 269.19.

  • Loss of the pentoxy group: Cleavage of the ether linkage could result in the loss of 3-pentanol (C₅H₁₂O), similar to what is observed for Oseltamivir.

  • Other fragmentations: Subsequent losses of ammonia (NH₃) and cleavage of the ethyl ester group are also plausible fragmentation pathways.

MS_Fragmentation Parent [M+H]⁺ m/z 297 Frag1 [M+H - N₂]⁺ m/z 269 Parent->Frag1 - N₂ Frag2 [M+H - C₅H₁₂O]⁺ Parent->Frag2 - 3-pentanol Frag3 Further Fragments Frag1->Frag3 Frag2->Frag3

Caption: Plausible mass spectrometry fragmentation pathways.

Chemical Reactivity and Stability

The chemical behavior of N-Desacetyl 5-Azido Oseltamivir is dictated by its key functional groups: the primary amine, the azide, the ester, and the cyclohexene ring.

Reactivity
  • N-Acetylation: The primary amine at the C-4 position is readily acetylated using reagents like acetic anhydride to yield the corresponding acetamide. This is a crucial step in the conversion to Oseltamivir.

  • Azide Reduction: The azide group at the C-5 position is typically reduced to a primary amine in the final stages of Oseltamivir synthesis. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with reagents like triphenylphosphine (Staudinger reaction) or zinc dust in the presence of ammonium chloride.

  • Click Chemistry: The azide functionality makes this molecule a valuable synthon for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of alkyne-containing molecules, opening avenues for the development of probes, bioconjugates, and novel drug derivatives.

Stability

While specific stability studies on N-Desacetyl 5-Azido Oseltamivir are limited, inferences can be drawn from studies on Oseltamivir. Oseltamivir in aqueous solutions undergoes hydrolysis under both acidic and alkaline conditions. It exhibits maximal stability at approximately pH 4. It is reasonable to assume that the ester linkage in N-Desacetyl 5-Azido Oseltamivir would also be susceptible to pH-dependent hydrolysis.

Furthermore, the presence of a primary amino group suggests potential instability in the presence of reducing sugars via the Maillard reaction. For handling and storage, maintaining a cool environment (-20°C) and avoiding extremes of pH are critical to preserve the integrity of the molecule.[3] The azide group is generally stable under these conditions but can be sensitive to strong reducing agents and certain metals.

Safety and Handling

A Material Safety Data Sheet (MSDS) for N-Desacetyl 5-Azido Oseltamivir (CAS 204255-04-9) provides the following guidance:[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection. In case of inadequate ventilation, use a self-contained breathing apparatus.

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Seek medical assistance.

    • Inhalation: Move to fresh air. If necessary, provide artificial respiration or oxygen.

  • Handling and Storage: Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Store in a tightly closed container at the recommended temperature of 4°C for short-term and -20°C for long-term storage.[7][9]

  • Hazards: While not classified as a hazardous substance, it is intended for research and development use only and should not be used for drug, household, or other purposes.[9] As with all azides, there is a potential, though low in this molecular context, for instability, especially at elevated temperatures or in the presence of certain metals.

Conclusion and Future Perspectives

N-Desacetyl 5-Azido Oseltamivir is more than a mere stepping stone in a synthetic sequence; it is a molecule rich in chemical potential. A thorough understanding of its properties, from its spectroscopic signature to its reactivity and stability, is essential for its effective use in research and development. The dual functionality of the amino and azido groups offers a versatile platform for the creation of novel chemical entities. Future research may focus on leveraging the "clickable" nature of the azide for the development of targeted antiviral agents, diagnostic probes, or for conjugation to drug delivery systems. As the demand for effective antiviral therapies continues, a deep appreciation for the chemistry of key intermediates like N-Desacetyl 5-Azido Oseltamivir will remain indispensable.

References

  • IISTE. Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. [Link]

  • KM Pharma Solution Private Limited. MSDS - N-Desacetyl 5-Azido Oseltamivir. [Link]

  • Google Patents. CN103833570B - Synthesis method of oseltamivir.
  • ResearchGate. Gilead Sciences' synthetic route of the Oseltamivir carboxylate development. [Link]

  • Wikipedia. Oseltamivir total synthesis. [Link]

  • PubMed. Chemical stability of oseltamivir in oral solutions. [Link]

  • Roche. Roche synthesis. [Link]

  • LookChem. Ethyl (3R,4R,5S)-4-Amino-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate. [Link]

  • Silpakorn University Journal of Social Sciences, Humanities, and Arts. Development and Stability Study of Oseltamivir Reconstitutable Dry Suspension from Capsules. [Link]

  • ThaiJo. Stability study of oseltamivir extemporaneous suspension. [Link]

  • Pharmaffiliates. CAS No : 204255-04-9 | Product Name : N-Desacetyl 5-Azido Oseltamivir. [Link]

  • Veeprho. N-Desacetyl 5-Azido Oseltamivir | CAS 204255-04-9. [Link]

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Foundational

An In-depth Technical Guide to N-Desacetyl 5-Azido Oseltamivir (CAS No. 204255-04-9)

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Key Intermediate in Antiviral Research N-Desacetyl 5-Azido Oseltamivir, with the CAS number 204255-04-9, is a crucial chemical interme...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Intermediate in Antiviral Research

N-Desacetyl 5-Azido Oseltamivir, with the CAS number 204255-04-9, is a crucial chemical intermediate in the synthesis of the renowned antiviral drug Oseltamivir (Tamiflu®) and its derivatives.[][2] Its strategic importance lies in the presence of an azide functional group, which not only serves as a masked amine for the eventual synthesis of Oseltamivir but also opens a gateway for the facile introduction of diverse molecular functionalities through "click chemistry."[3] This guide provides a comprehensive technical overview of its synthesis, characterization, safe handling, and its pivotal role in the development of novel antiviral agents. As a senior application scientist, the following sections are structured to provide not just protocols, but a deeper understanding of the underlying chemical principles and practical considerations essential for laboratory work with this compound.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. N-Desacetyl 5-Azido Oseltamivir is typically a red-brown oil and is soluble in organic solvents such as chloroform and ethyl acetate.[]

Property Value Source
CAS Number 204255-04-9[3][4][5]
Molecular Formula C₁₄H₂₄N₄O₃[][3][4][5]
Molecular Weight 296.37 g/mol [3][4][5]
Exact Mass 296.18484064 Da[6][7]
Appearance Red-Brown Oil[]
Storage Temperature -20°C[][6]
Solubility Chloroform, Ethyl Acetate[][6]
IUPAC Name ethyl (3R,4R,5S)-4-amino-5-azido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate[3]
Spectroscopic Data

The structural integrity of N-Desacetyl 5-Azido Oseltamivir is confirmed through various spectroscopic techniques. Below is a summary of the key characterization data.

Technique Key Data
¹H NMR (CDCl₃) δ (ppm): 0.91 (t, J=7.4 Hz, 6H), 1.28 (t, J=7.2 Hz, 3H), 1.54 (m, 4H), 1.69 (br, 2H, -NH₂), 2.21-2.37 (m, 1H), 2.82-2.89 (m, 2H), 3.37 (quint, J=5.8 Hz, 1H), 3.40-3.52 (m, 1H), 3.90 (m, 1H), 4.20 (q, J=7.2 Hz, 2H), 6.82 (m, 1H)
¹³C NMR (CDCl₃) δ (ppm): 9.4, 9.7, 14.2, 25.6, 26.4, 29.7, 56.1, 61.0, 61.6, 78.1, 81.2, 128.1, 137.5, 165.9
FTIR (cm⁻¹) 3382 (-NH₂), 2967 (C=C-H), 2102 (-N₃), 1715 (C=O), 1247, 1102, 1071 (C-O)

Synthesis of N-Desacetyl 5-Azido Oseltamivir

The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry. A common and efficient route starts from a readily available epoxide precursor derived from shikimic acid.

Synthetic Pathway Overview

The synthesis involves a one-pot reaction sequence that includes the ring-opening of an epoxide, in-situ formation of an aziridine, and a subsequent ring-opening with an azide source. This approach is favored for its efficiency, although it involves the use of potentially hazardous azide reagents.

Synthesis_Pathway cluster_0 One-Pot Reaction Sequence Epoxide Epoxide Precursor (3) Azidoamine N-Desacetyl 5-Azido Oseltamivir (5) Epoxide->Azidoamine One-Pot Synthesis (21% yield) Step1 1. NaN₃, NH₄Cl, EtOH, 80°C, 18h Step2 2. Ph₃P, rt, 3h Step3 3. NaN₃, NH₄Cl, 80°C, 18h

Caption: Synthetic pathway for N-Desacetyl 5-Azido Oseltamivir.

Detailed Experimental Protocol

Materials:

  • Epoxide precursor (ethyl (1R,5R,6R)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Triphenylphosphine (Ph₃P)

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred mixture of sodium azide (0.256 g, 3.94 mmol) and ammonium chloride (0.211 g, 3.94 mmol) in ethanol (10 mL), add a solution of the epoxide precursor (0.50 g, 1.97 mmol) in ethanol (3 mL) dropwise.

  • Heat the reaction mixture at 80°C for 18 hours.

  • Cool the mixture to room temperature and add triphenylphosphine (1.03 g, 3.94 mmol). Stir for 3 hours at room temperature.

  • Add another portion of sodium azide (0.256 g, 3.94 mmol) and ammonium chloride (0.211 g, 3.94 mmol) to the reaction mixture.

  • Heat the mixture at 80°C for an additional 18 hours.

  • After cooling, concentrate the reaction mixture in vacuo.

  • Extract the residue with ethyl acetate (20 mL).

  • Wash the organic layer with saturated sodium bicarbonate solution (10 mL) and water (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a brown oil.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane to afford N-Desacetyl 5-Azido Oseltamivir as a red-brown oil (yield: ~21%).

Core Applications in Drug Discovery

The true value of N-Desacetyl 5-Azido Oseltamivir lies in its versatility as a building block for creating a library of potential antiviral compounds.

Synthesis of Oseltamivir

The primary application is its conversion to Oseltamivir. This involves two key transformations: the acetylation of the primary amine and the reduction of the azide group to a primary amine.

Oseltamivir_Synthesis Azidoamine N-Desacetyl 5-Azido Oseltamivir (5) Azidoacetamide Azidoacetamide (6) Azidoamine->Azidoacetamide Acetic Anhydride, Pyridine (80% yield) Oseltamivir Oseltamivir (2) Azidoacetamide->Oseltamivir Zn, NH₄Cl, aq. EtOH (42% yield)

Caption: Conversion of the azido intermediate to Oseltamivir.

Gateway to Novel Derivatives via Click Chemistry

The azide moiety in N-Desacetyl 5-Azido Oseltamivir is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[8][][10] This reaction allows for the efficient and specific formation of a stable triazole ring by reacting the azide with a terminal alkyne. This opens up a vast chemical space for creating novel oseltamivir derivatives with potentially enhanced antiviral activity or improved pharmacological properties.[11]

The following is a general protocol for the CuAAC reaction, which can be adapted for various alkynes.

Materials:

  • N-Desacetyl 5-Azido Oseltamivir (or its N-acetylated derivative, 5-Azido Oseltamivir)

  • A terminal alkyne (e.g., 1-tetradecyne)[11]

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water)

Procedure:

  • Dissolve the azido-oseltamivir derivative and the terminal alkyne in the chosen solvent system.

  • Add an aqueous solution of copper(II) sulfate.

  • Add a freshly prepared aqueous solution of sodium ascorbate to the mixture to reduce Cu(II) to the catalytic Cu(I) species.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Upon completion, perform an appropriate work-up, which may include extraction and purification by column chromatography to isolate the desired triazole conjugate.

Example Application: A study by Singh et al. demonstrated the synthesis of an oseltamivir-triazole conjugate by reacting 5-azido oseltamivir with 1-tetradecyne using copper sulfate and sodium ascorbate, achieving a 75% yield.[11] The resulting conjugate exhibited interesting gelation properties, showcasing how click chemistry can be used to impart novel physical characteristics to the oseltamivir scaffold.[11]

Click_Chemistry cluster_reagents CuAAC Reagents Azido_Oseltamivir 5-Azido Oseltamivir Triazole_Conjugate Oseltamivir-Triazole Conjugate Azido_Oseltamivir->Triazole_Conjugate Click Reaction Alkyne Terminal Alkyne (e.g., 1-Tetradecyne) Alkyne->Triazole_Conjugate Catalyst CuSO₄, Sodium Ascorbate

Caption: Click chemistry application of azido oseltamivir derivatives.

Safety and Handling of an Organic Azide

N-Desacetyl 5-Azido Oseltamivir contains an organic azide functional group, which requires strict adherence to safety protocols due to its potential for explosive decomposition under certain conditions.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Avoid Shock and Friction: Organic azides can be sensitive to shock and friction. Avoid using metal spatulas for transfer; use plastic or ceramic spatulas instead. Do not scratch the solid or oil.

  • Temperature Control: Avoid heating the compound unnecessarily. Store at the recommended -20°C.

  • Incompatible Materials: Keep away from strong acids, strong oxidizing agents, and heavy metals, as these can lead to the formation of highly explosive and toxic compounds.

  • Solvent Choice: Do not use halogenated solvents like dichloromethane or chloroform for reactions involving azides, as this can form dangerously explosive di- and tri-azidomethane.

Waste Disposal:

  • Azide-containing waste should be collected in a dedicated, clearly labeled waste container.

  • Do not mix azide waste with other chemical waste streams, especially acidic waste.

  • Consult your institution's environmental health and safety guidelines for the proper disposal of organic azides. It is often recommended to quench the azide to a more stable amine before disposal.

Conclusion and Future Outlook

N-Desacetyl 5-Azido Oseltamivir is more than just an intermediate in the synthesis of a blockbuster drug; it is a versatile platform for innovation in antiviral drug discovery. Its synthesis, while requiring careful handling of azide chemistry, is well-established. The strategic placement of the azide group allows for its efficient conversion to oseltamivir and, more excitingly, provides a launchpad for the creation of novel derivatives through click chemistry. As the threat of viral pandemics continues to loom, the ability to rapidly synthesize and screen a diverse library of antiviral candidates is paramount. N-Desacetyl 5-Azido Oseltamivir will undoubtedly remain a key player in these efforts, enabling researchers to explore new chemical spaces in the quest for the next generation of antiviral therapeutics.

References

  • Singh, I., et al. (2019). Theoretical and experimental studies of an oseltamivir–triazole-based thermoresponsive organogel. RSC Advances, 9(43), 25035-25042. [Link]

  • Veeprho. (n.d.). N-Desacetyl 5-Azido Oseltamivir | CAS 204255-04-9. Retrieved from [Link]

  • Omsynth Lifesciences. (n.d.). N-Desacetyl 5-Azido Oseltamivir : CAS No.204255-04-9. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate. Retrieved from [Link]

  • LookChem. (n.d.). Ethyl (3R,4R,5S)-4-Amino-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). (3R,4R,5S)-4-amino-5-azido-3-(1-ethyl-propoxy)-cyclohex-1-enecarboxylic acid ethyl ester. Retrieved from [Link]

  • Moleqube. (n.d.). ethyl (3R,4R,5S)-4-(acetylamino)-5-azido-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate. Retrieved from [Link]

  • Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry (Weinheim an der Bergstrasse, Germany), 17(28), 7794–7806. [Link]

  • Kim, J. H., et al. (2018). Rapid and simple detection of Tamiflu-resistant influenza virus: Development of oseltamivir derivative-based lateral flow biosensor for point-of-care (POC) diagnostics. Scientific reports, 8(1), 12973. [Link]

  • El-Damasy, A. K., et al. (2023). 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. International Journal of Molecular Sciences, 24(13), 10803. [Link]

  • Kumar, A., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic chemistry, 148, 107567. [Link]

  • Sagandira, C. R., & Watts, P. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. Reaction Chemistry & Engineering, 5(9), 1639-1658. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Retrieved from [Link]

  • Abrecht, S., et al. (2004). The Roche synthesis of oseltamivir phosphate (Tamiflu®): A challenge for process research and development. CHIMIA International Journal for Chemistry, 58(9), 621-629. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. [Link]

  • Google Patents. (n.d.). CN103833570B - Synthesis method of oseltamivir.
  • Green, M. D., et al. (2007). Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. Emerging infectious diseases, 13(4), 610–612. [Link]

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Exploratory

An In-Depth Technical Guide to the Molecular Structure of N-Desacetyl 5-Azido Oseltamivir

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of antiviral drug development, a deep understanding of synthetic intermediates is paramount to innovation and optimization. N-Desa...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of antiviral drug development, a deep understanding of synthetic intermediates is paramount to innovation and optimization. N-Desacetyl 5-Azido Oseltamivir, a key precursor in the synthesis of the neuraminidase inhibitor Oseltamivir (Tamiflu®), represents a critical node in the manufacturing process. This technical guide provides an in-depth exploration of its molecular structure, synthesis, and characterization. Moving beyond a simple recitation of facts, this document elucidates the causal relationships in its synthesis and the analytical logic underpinning its structural verification, empowering researchers with actionable insights.

Introduction: The Strategic Importance of an Azido Intermediate

N-Desacetyl 5-Azido Oseltamivir, systematically named ethyl (3R,4R,5S)-4-amino-5-azido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate, holds a significant position in the synthetic pathway to Oseltamivir.[1][] Its structure contains the core cyclohexene scaffold and key stereocenters that are essential for the final drug's biological activity. The presence of the azido group at the C-5 position is a strategic choice, serving as a masked amino group that can be reliably reduced in a later synthetic step. This approach is often preferred in complex organic syntheses to avoid side reactions and to control stereochemistry. This guide will dissect the molecular architecture of this pivotal intermediate.

Molecular Structure and Physicochemical Properties

A comprehensive understanding of the molecular structure is foundational. Below is a summary of the key physicochemical properties of N-Desacetyl 5-Azido Oseltamivir.

PropertyValueSource
CAS Number 204255-04-9[1]
Molecular Formula C₁₄H₂₄N₄O₃[1]
Molecular Weight 296.37 g/mol [1]
IUPAC Name ethyl (3R,4R,5S)-4-amino-5-azido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate[]
Synonyms (3R,4R,5S)-4-Amino-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester[1]
Solubility Soluble in Chloroform, Ethyl Acetate[]
Storage Temperature -20°C[1]

Synthesis and Mechanistic Insights

The synthesis of N-Desacetyl 5-Azido Oseltamivir is a multi-step process that typically starts from a readily available chiral precursor, such as (-)-shikimic acid or a derivative thereof. The introduction of the azide functionality is a critical transformation, often proceeding via the ring-opening of an epoxide intermediate.

General Synthetic Strategy

A common industrial route to Oseltamivir involves the formation of a key epoxide intermediate from (-)-shikimic acid.[3] This epoxide then undergoes a nucleophilic ring-opening reaction with an azide source. This strategy is favored for its high regio- and stereoselectivity.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Shikimic_Acid [label="(-)-Shikimic Acid", fillcolor="#F1F3F4"]; Epoxide [label="Key Epoxide Intermediate", fillcolor="#F1F3F4"]; Azido_Intermediate [label="N-Desacetyl 5-Azido Oseltamivir", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oseltamivir [label="Oseltamivir", fillcolor="#34A853", fontcolor="#FFFFFF"];

Shikimic_Acid -- Epoxide [label="Multi-step synthesis"]; Epoxide -- Azido_Intermediate [label="Azide Ring-Opening"]; Azido_Intermediate -- Oseltamivir [label="Reduction & Acetylation"]; }

General synthetic pathway to Oseltamivir.
Illustrative Experimental Protocol: Synthesis from an Epoxide Precursor

The following protocol is a representative, though generalized, procedure for the synthesis of N-Desacetyl 5-Azido Oseltamivir from a suitable epoxide precursor, based on established chemical transformations in Oseltamivir synthesis.[3]

Objective: To synthesize ethyl (3R,4R,5S)-4-amino-5-azido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate via the ring-opening of an epoxide.

Materials:

  • Ethyl (3R,4R,5S)-4,5-epoxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate (epoxide precursor)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of the epoxide precursor (1 equivalent) in ethanol is prepared.

  • Addition of Reagents: To this solution, add sodium azide (a molar excess, e.g., 1.5 equivalents) and ammonium chloride (e.g., 1.2 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 80°C) and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The ethanol is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude N-Desacetyl 5-Azido Oseltamivir is purified by column chromatography on silica gel to afford the pure product. A reported synthesis following a similar pathway yielded the desired azidoamine in 21% yield after a one-pot reaction sequence.[3]

Causality Behind Experimental Choices:

  • Choice of Azide Source: Sodium azide is a common and effective nucleophile for epoxide ring-opening.

  • Role of Ammonium Chloride: Ammonium chloride acts as a proton source to facilitate the ring-opening and to protonate the resulting alkoxide.

  • Solvent Selection: Ethanol is a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction.

  • Aqueous Work-up and Extraction: This is a standard procedure to remove inorganic salts and water-soluble impurities.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Structural Elucidation: The Analytical Evidence

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the number of stereocenters and the various functional groups. Key expected signals would include:

  • Signals for the ethyl ester group (a quartet and a triplet).

  • Signals for the pentan-3-yloxy group (a multiplet and two triplets).

  • Signals for the protons on the cyclohexene ring, which would appear as a series of complex multiplets. The vinylic proton would be a singlet or a narrow multiplet in the downfield region.

  • A signal for the amino group protons, which may be broad.

¹³C NMR: The carbon NMR spectrum would provide complementary information, with distinct signals for:

  • The carbonyl carbon of the ester.

  • The two olefinic carbons of the cyclohexene ring.

  • The carbons of the pentan-3-yloxy group.

  • The carbons of the ethyl ester.

  • The carbons of the cyclohexene ring bearing the amino and azido groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For N-Desacetyl 5-Azido Oseltamivir, the expected exact mass is 296.1848 g/mol .[1] Electrospray ionization (ESI) in positive mode would likely show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 297.1927.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule:

  • A strong absorption band for the N-H stretching of the primary amine.

  • A sharp, strong absorption band for the azide (N₃) group, typically around 2100 cm⁻¹.

  • A strong absorption band for the C=O stretching of the ester group.

  • C-H stretching and bending vibrations for the aliphatic and vinylic groups.

  • C-O stretching vibrations for the ether and ester groups.

Role in Oseltamivir Synthesis and Future Perspectives

N-Desacetyl 5-Azido Oseltamivir is a critical stepping stone in the synthesis of Oseltamivir. The subsequent synthetic steps typically involve the reduction of the azide group to a primary amine, followed by acetylation to install the acetamido group found in the final drug molecule.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Azido_Intermediate [label="N-Desacetyl 5-Azido Oseltamivir\n(C₅-N₃)", fillcolor="#F1F3F4"]; Diamino_Intermediate [label="Diamino Intermediate\n(C₅-NH₂)", fillcolor="#F1F3F4"]; Oseltamivir [label="Oseltamivir\n(C₅-NHAc)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Azido_Intermediate -> Diamino_Intermediate [label="Reduction (e.g., H₂/Pd-C or Staudinger Reaction)"]; Diamino_Intermediate -> Oseltamivir [label="Acetylation (e.g., Ac₂O, pyridine)"]; }

Conversion of the azido intermediate to Oseltamivir.

The study of this and other intermediates is crucial for process optimization, impurity profiling, and the development of new, more efficient synthetic routes to Oseltamivir.[4][5] As the threat of influenza pandemics persists, the demand for robust and scalable syntheses of antiviral drugs remains high. A thorough understanding of the chemistry of key intermediates like N-Desacetyl 5-Azido Oseltamivir will continue to be a vital area of research for medicinal and process chemists.

Conclusion

N-Desacetyl 5-Azido Oseltamivir is more than just a transient molecule in a complex synthesis; it is a testament to the strategic planning and chemical ingenuity required for modern drug manufacturing. Its molecular structure, with its carefully orchestrated arrangement of functional groups and stereocenters, is designed for efficient transformation into the life-saving antiviral drug, Oseltamivir. This guide has provided a detailed examination of its structure, synthesis, and analytical characterization, offering a valuable resource for professionals in the field of drug development and organic synthesis.

References

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  • LookChem. (n.d.). Ethyl (3R,4R,5S)-4-Amino-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate. Retrieved from [Link]

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  • ACS Publications. (2010). A Synthesis of Oseltamivir (Tamiflu) Starting from d-Mannitol. Retrieved from [Link]

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  • PubChem. (n.d.). ethyl (3R,4R,5S)-4-(acetylamino)-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate. Retrieved from [Link]

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  • ResearchGate. (n.d.). Scheme 1 Retrosynthetic analysis of oseltamivir. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Synthesis of ethyl (3R, 4R, 5S)-4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectral data of impurities 1, 2 & 3. Retrieved from [Link]

  • Utrecht University Student Theses Repository. (2023). Synthesis of oseltamivir derivatives designed for multivalent influenza A inhibition. Retrieved from [Link]

Sources

Foundational

"N-Desacetyl 5-Azido Oseltamivir" as an intermediate in Tamiflu synthesis

An In-Depth Technical Guide to "N-Desacetyl 5-Azido Oseltamivir": A Core Intermediate in Tamiflu® Synthesis Introduction: The Strategic Importance of a Key Intermediate Oseltamivir, marketed under the trade name Tamiflu®...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to "N-Desacetyl 5-Azido Oseltamivir": A Core Intermediate in Tamiflu® Synthesis

Introduction: The Strategic Importance of a Key Intermediate

Oseltamivir, marketed under the trade name Tamiflu®, stands as a frontline antiviral agent for the treatment and prophylaxis of influenza A and B virus infections.[1][2] Its mechanism of action relies on the potent and selective inhibition of the viral neuraminidase enzyme, which is crucial for the release of new viral particles from infected host cells.[2][3] The large-scale production of such a critical medicine is a feat of complex organic synthesis, where the efficiency, stereochemical control, and safety of each step are paramount.

Central to the well-established industrial synthesis of Oseltamivir is the intermediate, (3R,4R,5S)-4-Amino-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester , commonly referred to as N-Desacetyl 5-Azido Oseltamivir .[4][5][6] This molecule represents a critical nexus in the synthetic pathway, embodying the core cyclohexene scaffold and possessing the two essential nitrogen functionalities—one as a primary amine and the other as a protected azido group—with the precise stereochemistry required for the final active pharmaceutical ingredient (API). This guide provides a detailed technical examination of this pivotal intermediate, from its synthesis and chemical properties to its conversion into Oseltamivir, grounded in the principles of process chemistry and safety.

The Azide-Based Synthetic Strategy: A Double-Edged Sword

The commercial synthesis of Oseltamivir, pioneered by Gilead Sciences and optimized by Hoffmann-La Roche, historically begins with (-)-shikimic acid, a natural product extracted from Chinese star anise (Illicium verum).[7][8][9] The strategic use of azide chemistry is a cornerstone of this route. The azide anion (N₃⁻) is a highly effective and stereospecific nucleophile for introducing nitrogen atoms into a molecule, often through the ring-opening of epoxides or aziridines.[3][10] This approach allows for the precise installation of the C-5 amino group precursor with the correct (S) configuration.

However, the high energy content of organic azides renders them potentially explosive, necessitating stringent safety protocols and careful handling, especially on an industrial scale.[7][11] This inherent risk has spurred significant research into developing azide-free synthetic routes.[1][12][13] Despite these efforts, the efficiency and stereochemical control offered by the azide-based pathway have ensured its continued relevance in large-scale manufacturing.

Synthesis of N-Desacetyl 5-Azido Oseltamivir

The formation of N-Desacetyl 5-Azido Oseltamivir is a multi-step process that begins with a key epoxide intermediate derived from shikimic acid. The sequence is designed to methodically introduce the required functional groups with precise spatial arrangement.

Core Logic: Epoxide to Azido-Amine

The primary transformation involves a tandem aziridination and regioselective ring-opening sequence. Starting from an azido-alcohol precursor (itself derived from the opening of an initial epoxide), an aziridine ring is formed. This strained three-membered ring is then subjected to a second nucleophilic attack by an azide ion. This strategy is a robust method for constructing the required 1,2-diamino functionality.

The key epoxide intermediate, derived from shikimic acid, undergoes a highly stereospecific and regioselective ring-opening with an azide nucleophile.[11] The attack preferentially occurs at the C-5 position. This is followed by mesylation of the hydroxyl group and a subsequent intramolecular cyclization to form an aziridine. This aziridine is then opened by another azide nucleophile to yield the diamino precursor.

Illustrative Synthetic Workflow

Synthesis_of_NDesacetyl_5Azido_Oseltamivir cluster_start Starting Material cluster_intermediate Key Transformations cluster_product Target Intermediate start_ epoxide Key Epoxide Intermediate (from Shikimic Acid) azido_alcohol Azido-Alcohol Intermediate start_ epoxide->azido_alcohol 1. NaN₃, NH₄Cl Regioselective Epoxide Opening aziridine Aziridine Intermediate azido_alcohol->aziridine 2. Mesylation (MsCl) 3. Intramolecular Cyclization product_NDesacetyl N-Desacetyl 5-Azido Oseltamivir (CAS: 204255-04-9) aziridine->product_NDesacetyl 4. NaN₃, Acid Catalyst Regioselective Aziridine Opening Conversion_to_Oseltamivir cluster_start Starting Intermediate cluster_intermediate Key Transformations cluster_product Final Product start_NDesacetyl N-Desacetyl 5-Azido Oseltamivir acetylated_azide Acetylated Azide Intermediate start_NDesacetyl->acetylated_azide 1. Acetylation (e.g., Acetic Anhydride, Pyridine) product_Oseltamivir Oseltamivir (Free Base) acetylated_azide->product_Oseltamivir 2. Azide Reduction (e.g., H₂, Lindlar Catalyst or Zn/NH₄Cl)

Sources

Exploratory

An In-Depth Technical Guide to the Role of the Azide Group in N-Desacetyl 5-Azido Oseltamivir

Abstract Oseltamivir, commercially known as Tamiflu®, stands as a cornerstone in the therapeutic arsenal against influenza A and B viruses by effectively inhibiting the viral neuraminidase (NA) enzyme.[1][2][3] While the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oseltamivir, commercially known as Tamiflu®, stands as a cornerstone in the therapeutic arsenal against influenza A and B viruses by effectively inhibiting the viral neuraminidase (NA) enzyme.[1][2][3] While the parent drug's efficacy is well-established, the strategic modification of its structure into derivatives like N-Desacetyl 5-Azido Oseltamivir has unlocked its potential as a powerful chemical probe for research. This guide provides an in-depth analysis of the pivotal roles of the azide (N₃) group in this specific derivative. We will explore its dual function as a critical synthetic intermediate for introducing nitrogen-based functionalities and as a versatile bioorthogonal handle for "click chemistry." This allows for the visualization and study of viral mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this compound in virology and chemical biology applications.

Structural Dissection: From Antiviral Drug to Research Tool

To appreciate the function of the azide group, one must first understand the structural modifications that differentiate N-Desacetyl 5-Azido Oseltamivir from its parent compound, Oseltamivir.

  • Oseltamivir: The active form, oseltamivir carboxylate, is a potent inhibitor that mimics the natural substrate (sialic acid) of the neuraminidase enzyme, preventing the release of new virions from infected host cells.[3] Its structure features a C4-acetamido group (NHCOCH₃) and a C5-amino group (NH₂).

  • N-Desacetyl 5-Azido Oseltamivir: This derivative has two key alterations:

    • N-Desacetylation: The acetyl group at the C4-amino position is removed, leaving a primary amine.

    • C5-Azido Group: The C5-amino group is replaced with an azide (N₃) group.[4][5]

These changes effectively convert the molecule from a therapeutic agent into a versatile chemical biology tool, with the azide group being the primary enabler of this transformation.

G cluster_0 Oseltamivir cluster_1 N-Desacetyl 5-Azido Oseltamivir Oseltamivir Key Features: - C4-Acetamido Group - C5-Amino Group - Neuraminidase Inhibitor Probe Key Modifications: - C4-Amino Group (Desacetyl) - C5-Azido Group - Chemical Probe Oseltamivir->Probe Structural Modification

Caption: Structural relationship between Oseltamivir and its derivative.

The Dual Functionality of the Azide Group

The azide group in this context is not merely a passive substituent; it serves two distinct and critical purposes in the lifecycle of oseltamivir-related chemistry.

A Strategic Intermediate in Chemical Synthesis

Historically, the industrial synthesis of Oseltamivir has heavily relied on the use of azide chemistry.[6][7][8] The azide group functions as a robust and stereochemically reliable precursor to the essential amine groups on the cyclohexene core.

The typical synthetic strategy involves the following key transformations:

  • Nucleophilic Ring Opening: An epoxide precursor, derived from shikimic or quinic acid, is opened via an Sₙ2 reaction using sodium azide (NaN₃).[9][10] This step is highly stereospecific, ensuring the correct configuration of the resulting substituent.

  • Azide as a "Masked" Amine: The introduced azide group is chemically stable throughout subsequent reaction steps, effectively protecting the nitrogen functionality.

  • Reduction to Amine: In the final stages of the synthesis, the azide is reduced to a primary amine. This can be achieved through various methods, such as catalytic hydrogenation or a Staudinger reaction using triphenylphosphine.[9][11]

Therefore, N-Desacetyl 5-Azido Oseltamivir can be viewed as a key intermediate compound in the synthesis of Oseltamivir and its analogues.[12] Many synthetic routes that aim to avoid the potential hazards of azides have been developed, but the efficiency and stereochemical control of the azide-based route have made it a long-standing industrial process.[8][13][14][15][16]

A Bioorthogonal Handle for "Click Chemistry"

The most powerful application of the azide group in N-Desacetyl 5-Azido Oseltamivir within a research context is its role as a bioorthogonal chemical reporter.[17] Bioorthogonal reactions are chemical reactions that can occur within a living system without interfering with or being influenced by the complex native biochemical processes.[18]

The azide group is an ideal bioorthogonal handle because:

  • It is virtually absent from biological systems, preventing background reactions.

  • It is stable in aqueous environments.

  • It does not react with most biological functional groups.

The azide group's primary reaction partner in this context is an alkyne, most commonly through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction. This reaction is highly efficient, specific, and can be performed under biocompatible conditions, forming a stable triazole linkage.

G Oseltamivir_Azide N-Desacetyl 5-Azido Oseltamivir (Probe) Product Stable Triazole-Linked Conjugate Oseltamivir_Azide->Product Alkyne_Tag Alkyne-Functionalized Reporter (e.g., Fluorophore, Biotin) Alkyne_Tag->Product Catalyst Cu(I) Catalyst Catalyst->Product Click Reaction

Caption: The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

This capability allows researchers to "click" a wide variety of reporter molecules onto the oseltamivir scaffold after it has bound to its target, the neuraminidase enzyme.

Applications in Virological Research

The ability to attach reporter tags to the oseltamivir core via the azide group opens up numerous experimental possibilities for studying influenza virus biology.

Visualizing Viral Infection and Drug Engagement

By using an alkyne-functionalized fluorescent dye, researchers can visualize the location of neuraminidase enzymes in real-time. This can be used to track the progression of viral budding from infected cells or to confirm that the drug is engaging with its target on the viral surface.

Affinity-Based Proteomics

If a biotin tag is "clicked" onto the probe, the resulting biotin-oseltamivir conjugate can be used for pull-down experiments. After incubating the conjugate with cell lysates, streptavidin-coated beads can be used to isolate the neuraminidase enzyme along with any potential binding partners, helping to elucidate the protein interaction network associated with viral egress.

G cluster_workflow Experimental Workflow: In Situ Labeling A 1. Incubation Infected cells are treated with N-Desacetyl 5-Azido Oseltamivir. B 2. Target Binding The probe binds to viral neuraminidase on the cell surface. A->B C 3. Click Reaction Add alkyne-fluorophore and Cu(I) catalyst. B->C D 4. Covalent Labeling A stable triazole linkage forms, attaching the fluorophore. C->D E 5. Visualization Wash and image cells using fluorescence microscopy. D->E

Caption: Workflow for fluorescently labeling viral neuraminidase.

Experimental Protocol: Fluorescent Labeling of Neuraminidase in Infected Cells

This protocol provides a generalized workflow for the in situ labeling of viral neuraminidase using N-Desacetyl 5-Azido Oseltamivir and a fluorescent alkyne probe.

A. Materials and Reagents

ReagentSupplierPurpose
N-Desacetyl 5-Azido OseltamivirCommercial VendorBioorthogonal Probe
Alkyne-Fluorophore (e.g., DBCO-488)Commercial VendorReporter Tag
Copper (II) Sulfate (CuSO₄)Sigma-AldrichCatalyst Precursor
Sodium AscorbateSigma-AldrichReducing Agent for Cu(I) generation
TBTA or THPTA LigandCommercial VendorCopper Ligand to stabilize Cu(I)
Cell Culture Medium (e.g., DMEM)Thermo FisherCell Maintenance
Phosphate-Buffered Saline (PBS)Thermo FisherWashing
Paraformaldehyde (PFA)Electron Microscopy SciencesCell Fixation
DAPIThermo FisherNuclear Counterstain

B. Step-by-Step Methodology

  • Cell Culture and Infection:

    • Plate host cells (e.g., MDCK or A549) on glass-bottom dishes suitable for microscopy.

    • Infect cells with the influenza virus strain of interest at a desired multiplicity of infection (MOI) and incubate for a period sufficient for viral protein expression and budding (e.g., 12-18 hours).

  • Probe Incubation:

    • Prepare a 10 mM stock solution of N-Desacetyl 5-Azido Oseltamivir in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically 10-50 µM).

    • Remove the infection medium from the cells, wash once with PBS, and add the probe-containing medium.

    • Incubate for 1-2 hours at 37°C to allow the probe to bind to neuraminidase.

  • Cell Fixation and Washing:

    • Remove the probe-containing medium and wash the cells three times with cold PBS to remove any unbound probe.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells again three times with PBS.

  • Click Reaction:

    • Prepare the "Click Cocktail" immediately before use. For a 1 mL reaction, combine:

      • 10 µL of 100 mM CuSO₄

      • 20 µL of 500 mM Sodium Ascorbate (freshly prepared)

      • 10 µL of 100 mM TBTA or THPTA ligand

      • 1 µL of 10 mM Alkyne-Fluorophore stock

      • 959 µL of PBS

    • Vortex the cocktail briefly.

    • Add the cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes and Imaging:

    • Remove the click cocktail and wash the cells three times with PBS.

    • Add a DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

    • Wash twice more with PBS.

    • Mount the dish and image using a confocal or fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

Conclusion

The azide group in N-Desacetyl 5-Azido Oseltamivir is a quintessential example of strategic chemical modification. It serves a dual purpose, acting as a vital precursor for introducing amines during the synthesis of the parent drug and, more significantly, functioning as a powerful bioorthogonal handle for advanced research applications. By enabling the attachment of various reporter molecules through click chemistry, this azide-modified compound transforms oseltamivir from a therapeutic agent into a sophisticated tool for visualizing viral proteins, probing drug-target engagement, and exploring the complex molecular interactions that govern influenza virus infection.

References

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  • Wikipedia. (n.d.). Oseltamivir total synthesis. Available at: [Link]

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  • Zeid, I. F., & Abdel-Rahman, A. A.-H. (1999). Synthesis of 2- O -Ethyl Analogues of 5′-Azido- and 5′-Amino-2′,5′-dideoxyuridines as New Antiviral Agents. ResearchGate. Available at: [Link]

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  • Karpf, M., & Trussardi, R. (2001). New, azide-free transformation of epoxides into 1,2-diamino compounds: synthesis of the anti-influenza neuraminidase inhibitor oseltamivir phosphate (Tamiflu). PubMed. Available at: [Link]

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Foundational

A Technical Guide to N-Desacetyl 5-Azido Oseltamivir: A Clickable Probe for Neuraminidase Targeting and Analysis

Executive Summary The influenza virus neuraminidase (NA) remains a cornerstone target for antiviral drug development, with inhibitors like oseltamivir playing a crucial role in clinical management. However, the rise of d...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The influenza virus neuraminidase (NA) remains a cornerstone target for antiviral drug development, with inhibitors like oseltamivir playing a crucial role in clinical management. However, the rise of drug resistance and the need for more sophisticated research tools necessitate the development of novel molecular probes. This technical guide provides an in-depth exploration of N-Desacetyl 5-Azido Oseltamivir, a chemical probe engineered from the oseltamivir scaffold. By replacing a key substituent with a bio-orthogonal azido group, this molecule transforms from a therapeutic agent into a versatile tool for research. It leverages the high-affinity binding of its parent structure to specifically target the NA active site, while the azido handle enables covalent labeling through "click chemistry." This mechanism allows for a wide range of applications, from high-resolution imaging of viral proteins in infected cells to the development of high-throughput screening assays for new antiviral candidates. This document will detail the probe's rational design, mechanism of action, and practical applications, offering researchers a comprehensive guide to its use in advancing virology and drug discovery.

The Central Role of Neuraminidase in Influenza Pathogenesis

The influenza virus life cycle is a multi-stage process culminating in the release of progeny virions from an infected host cell. A critical player in this final step is neuraminidase (NA), a major surface glycoprotein.[1] After new virus particles assemble and bud from the host cell membrane, they remain tethered to the cell surface via interactions between viral hemagglutinin (HA) and sialic acid receptors. NA functions as an enzyme that cleaves these terminal sialic acid residues from host cell glycoproteins, severing the connection and releasing the new virions.[2][3] This enzymatic activity is essential for preventing viral self-aggregation and facilitating the efficient spread of the virus to new host cells.[2]

Given its indispensable role in viral propagation, NA is a highly validated and attractive target for antiviral drugs.[4] Inhibiting the enzymatic function of NA effectively traps viruses at the surface of infected cells, preventing their release and halting the progression of the infection.[3][5] This mechanism of action forms the basis for the most widely used class of anti-influenza drugs, the neuraminidase inhibitors.

Oseltamivir: From Antiviral Drug to Molecular Scaffold

Oseltamivir (marketed as Tamiflu) is a potent and selective inhibitor of influenza A and B virus neuraminidases.[2] It is administered as an inactive ethyl ester prodrug (oseltamivir phosphate) to enhance oral bioavailability.[3] In the body, it is rapidly converted by hepatic esterases into its active form, oseltamivir carboxylate.[2][3]

The active metabolite is designed as a transition-state analogue of sialic acid, the natural substrate for NA. It binds with high affinity to the highly conserved catalytic site of the enzyme.[1][6] This binding is stabilized by a network of interactions with key amino acid residues, including:

  • The carboxylate group forms a salt bridge with the three arginine residues (R118, R292, R371).

  • The protonated amino group at the 4-position interacts with acidic residues like E119 and D151.[1]

  • The pentyl ether side chain engages in hydrophobic interactions, displacing a conserved water molecule and occupying a pocket formed by residues such as R224 and W178.[1]

This well-understood, high-affinity interaction makes the oseltamivir structure an ideal scaffold for designing chemical probes aimed at specifically targeting the NA enzyme.

Designing the Probe: The Chemistry of N-Desacetyl 5-Azido Oseltamivir

To transform the oseltamivir scaffold into a versatile research tool, a bio-orthogonal chemical handle is required. Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biological processes.[7] "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prime example, offering high efficiency and specificity.[8][9]

N-Desacetyl 5-Azido Oseltamivir is an intermediate in some oseltamivir synthesis routes and is perfectly suited for this purpose.[10][11] Its structure is modified in two key ways compared to the parent drug's active form (Table 1).

Table 1: Structural Comparison of Oseltamivir Carboxylate and N-Desacetyl 5-Azido Oseltamivir Probe

Feature Oseltamivir (Active Carboxylate) N-Desacetyl 5-Azido Oseltamivir Rationale for Probe Design
Core Scaffold Cyclohexene carboxylate Cyclohexene carboxylate Retains the fundamental structure for high-affinity binding to the NA active site.
4-Position Group Acetamido (-NHCOCH₃) Amino (-NH₂) The primary amino group maintains key hydrogen bonding interactions within the active site.[1]
5-Position Group Amino (-NH₂) Azido (-N₃) Introduces a bio-orthogonal "handle" for click chemistry, enabling covalent labeling.
Primary Function Therapeutic Inhibition Molecular Probe / Target Labeling Shifts function from blocking NA to reporting on its presence and activity.

| Key Chemical Handle | None | Azide Group | Allows for specific, covalent attachment of reporter molecules (e.g., fluorophores, biotin).[7][8]|

The most critical modification is the introduction of the azido group (-N₃) at the 5-position.[12][13] This group is small, metabolically stable, and serves as the reactive partner in click chemistry reactions. It is positioned to extend from the active site without disrupting the crucial binding interactions of the core scaffold. The absence of the acetyl group on the 4-position amine simplifies the synthetic route while preserving a critical hydrogen-bonding moiety.

Mechanism of Action as a Neuraminidase Probe

The utility of N-Desacetyl 5-Azido Oseltamivir as a probe is realized through a two-step mechanism: specific binding followed by covalent labeling.

  • Reversible Binding: The probe, leveraging its oseltamivir backbone, first binds specifically and reversibly to the active site of the neuraminidase enzyme. The affinity of this binding ensures that the probe preferentially localizes to its target, even in complex biological environments like a cell lysate or an intact, virus-infected cell.

  • Covalent Labeling via Click Chemistry: Once the probe is bound to NA, a second molecule—a reporter containing an alkyne functional group—is introduced. This reporter can be a fluorophore for imaging, a biotin tag for affinity purification, or any other desired tag. In the presence of a copper(I) catalyst (for CuAAC), a stable triazole linkage is rapidly and irreversibly formed between the probe's azide group and the reporter's alkyne group.[7][8] This "clicks" the reporter tag covalently onto the probe, and by extension, onto the neuraminidase enzyme itself.

This two-step process transforms a transient binding event into a stable, covalent label, enabling robust downstream detection and analysis.

G cluster_0 Step 1: Specific Binding (Reversible) cluster_1 Step 2: Covalent Labeling (Irreversible) Probe N-Desacetyl 5-Azido Oseltamivir Bound_Complex Probe-NA Complex Probe->Bound_Complex High Affinity Binding NA Neuraminidase (NA) Active Site NA->Bound_Complex Click_Rxn Click Reaction (e.g., CuAAC) Bound_Complex->Click_Rxn Reporter Alkyne-Reporter (e.g., Fluorophore, Biotin) Reporter->Click_Rxn Labeled_NA Covalently Labeled NA Click_Rxn->Labeled_NA Stable Triazole Linkage Analysis Fluorescence Imaging Affinity Purification Enzyme Profiling Labeled_NA->Analysis Enables Downstream Application G Start Seed cells on coverslips Infect Infect cells with Influenza Virus (e.g., MOI=1) Start->Infect Incubate_Virus Incubate for 12-18 hours to allow protein expression Infect->Incubate_Virus Add_Probe Treat cells with N-Desacetyl 5-Azido Oseltamivir Incubate_Virus->Add_Probe Incubate_Probe Incubate for 1-2 hours Add_Probe->Incubate_Probe Fix_Perm Fix cells (e.g., 4% PFA) and permeabilize (e.g., 0.1% Triton X-100) Incubate_Probe->Fix_Perm Click_Reaction Add 'Click Cocktail': Alkyne-Fluorophore, CuSO₄, Ascorbate, Ligand Fix_Perm->Click_Reaction Incubate_Click Incubate 30-60 mins (protect from light) Click_Reaction->Incubate_Click Wash_Stain Wash cells extensively. Counterstain nuclei (DAPI). Incubate_Click->Wash_Stain Mount_Image Mount coverslips and acquire images via fluorescence microscopy Wash_Stain->Mount_Image End Analyze NA localization Mount_Image->End

Experimental workflow for in situ imaging of NA.
Application Focus: High-Throughput Screening (HTS) for Novel Inhibitors

The probe can be adapted for HTS using a competitive binding assay format.

  • Principle: A novel compound that binds to the NA active site will compete with the N-Desacetyl 5-Azido Oseltamivir probe, preventing its binding. This leads to a reduction in the subsequent click-labeling signal.

  • Workflow: Recombinant NA is immobilized on a microplate. Test compounds are added, followed by a fixed concentration of the azide probe. After incubation, an alkyne-reporter (e.g., alkyne-biotin) is added and the click reaction is performed. The plate is washed, and the amount of captured biotin is quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate. [14]* Data Output: Potent inhibitors will show a low signal, while inactive compounds will result in a high signal. This allows for the rapid determination of IC₅₀ values for large compound libraries.

Table 2: Representative Data from a Probe-Based Competitive HTS Assay

Compound Target IC₅₀ (µM) from Probe Assay
Oseltamivir Carboxylate Influenza A (H1N1) NA 0.0015
Zanamivir Influenza A (H1N1) NA 0.0009
Test Compound A Influenza A (H1N1) NA 0.025
Test Compound B Influenza A (H1N1) NA >100

| DMSO (Vehicle Control) | Influenza A (H1N1) NA | No inhibition |

Advantages, Limitations, and Future Perspectives

Advantages:

  • High Specificity: The oseltamivir scaffold ensures precise targeting of the NA active site.

  • Covalent & Robust Signal: The irreversible nature of the click reaction provides a stable signal that can withstand harsh downstream processing (e.g., SDS-PAGE, mass spectrometry).

  • Versatility: A single probe can be coupled with a multitude of alkyne-reporters, enabling diverse applications from imaging to proteomics. [9] Limitations:

  • Cell Permeability: The probe's ability to cross the membrane of live cells must be considered; protocols often rely on fixed and permeabilized cells.

  • Copper Toxicity: The copper catalyst used in CuAAC can be toxic to living cells, limiting live-cell imaging applications. This can be circumvented by using copper-free click chemistry variants like strain-promoted azide-alkyne cycloaddition (SPAAC). [8]* Binding Competition: As a competitive inhibitor, the probe's binding can be influenced by the presence of other ligands or high substrate concentrations.

Future Perspectives: The development of oseltamivir-based probes represents a significant step in the creation of advanced tools for influenza research. Future iterations may involve the integration of SPAAC-compatible moieties to enable true live-cell imaging without copper-induced toxicity. Furthermore, applying this probe to study neuraminidase from drug-resistant strains (e.g., H275Y variant) could provide valuable insights into the structural changes in the active site that confer resistance. [6][15]These powerful chemical tools will continue to be invaluable in the ongoing effort to understand influenza biology and develop next-generation antiviral therapies.

References

  • Hao, Z., Lou, H., & Zhu, R. (2012). Recent trends in click chemistry as a promising technology for virus-related research. Virology Journal. [Link]

  • Müller, F., & Sbalzarini, I. F. (2016). A Spotlight on Viruses—Application of Click Chemistry to Visualize Virus-Cell Interactions. Viruses. [Link]

  • Wikipedia. (2023). Oseltamivir total synthesis. Wikipedia. [Link]

  • Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry – A European Journal. [Link]

  • Greber, U. F. (2017). Clicking viruses—with chemistry toward mechanisms in infection. Journal of Virology. [Link]

  • Wong, Y. (2024). Gilead Sciences' synthetic route of the Oseltamivir carboxylate development. ResearchGate. [Link]

  • Jadhav, P. D., et al. (2014). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Journal of Chemistry and Materials Research. [Link]

  • Sun, H., et al. (2021). Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. PLOS Computational Biology. [Link]

  • Dr. Oracle. (2025). Mechanism of Action of Oseltamivir (Tamiflu) in Treating Influenza. Dr. Oracle. [Link]

  • Fang, J.-M., et al. (2007). Synthesis of oseltamivir and tamiphosphor from N-acetyl-d-glucosamine. Organic & Biomolecular Chemistry. [Link]

  • Haitin, N., et al. (2022). Ultrasensitive chemiluminescent neuraminidase probe for rapid screening and identification of small-molecules with antiviral activity against influenza A virus in mammalian cells. Chemical Science. [Link]

  • Kim, J.-H., et al. (2018). Rapid and simple detection of Tamiflu-resistant influenza virus: Development of oseltamivir derivative-based lateral flow biosensor for point-of-care (POC) diagnostics. Scientific Reports. [Link]

  • Veeprho. (n.d.). N-Desacetyl 5-Azido Oseltamivir. Veeprho. [Link]

  • Kim, Y., et al. (2024). Electrochemical biosensors based on the 3D immobilization of capture probes for influenza virus detection. Analyst. [Link]

  • Uyeki, T. M., et al. (2020). Clinical practice guidelines for influenza. Clinical Infectious Diseases. [Link]

  • peptidequotes. (n.d.). N-Desacetyl 5-Azido Oseltamivir 50mg. peptidequotes. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Oseltamivir Phosphate? Patsnap Synapse. [Link]

  • Mike Sugiyama Jones (MSJ Chem). (2017). D.5 Oseltamivir and zanamivir (SL). YouTube. [Link]

  • Noble, S. D., et al. (2025). Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus. Viruses. [Link]

  • Tisdale, M. (2005). Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (n.d.). Neuraminidase (NA) Inhibition of Oseltamivir Derivatives in Chemiluminescence-Based Assay. ResearchGate. [Link]

  • Sancilio, F. D., et al. (2023). Antiviral Activity of Probenecid and Oseltamivir on Influenza Virus Replication. Viruses. [Link]

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  • Kumar, A., et al. (2014). The Effect of Oseltamivir on the Disease Progression of Lethal Influenza A Virus Infection: Plasma Cytokine and miRNA Responses in a Mouse Model. Journal of Antivirals & Antiretrovirals. [Link]

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Exploratory

An In-Depth Technical Guide to N-Desacetyl 5-Azido Oseltamivir for Influenza Virus Research

Introduction: Transforming a Potent Antiviral into a Precision Research Tool Oseltamivir (marketed as Tamiflu®) represents a cornerstone in the clinical management of influenza, effectively curbing viral proliferation by...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Transforming a Potent Antiviral into a Precision Research Tool

Oseltamivir (marketed as Tamiflu®) represents a cornerstone in the clinical management of influenza, effectively curbing viral proliferation by inhibiting the neuraminidase (NA) enzyme.[1][2] This viral surface glycoprotein is critical for the release of newly synthesized virions from infected host cells, making it a prime target for antiviral therapy.[3][4] While oseltamivir's therapeutic value is well-established, its structure also provides a unique scaffold for creating sophisticated chemical probes to interrogate the intricate biology of the influenza virus.

This guide focuses on one such derivative: N-Desacetyl 5-Azido Oseltamivir . By strategically modifying the parent compound—removing the N-acetyl group and introducing a 5-azido moiety—this molecule is transformed from a therapeutic agent into a versatile research tool. The azide group serves as a bio-orthogonal handle, enabling researchers to "click" it onto a variety of reporter molecules (e.g., fluorophores, biotin) with high specificity and efficiency.[5][6]

This document provides researchers, virologists, and drug development professionals with a comprehensive technical overview of N-Desacetyl 5-Azido Oseltamivir. We will explore its mechanistic underpinnings, synthesis rationale, and core applications, supplemented with detailed experimental protocols to empower its use in the laboratory.

Chapter 1: The Mechanistic Foundation: Oseltamivir and the Role of Neuraminidase

To appreciate the utility of the azido-probe, one must first understand the function of its target. The influenza virus life cycle is a multi-stage process, culminating in the budding of new viral particles from the host cell membrane. These nascent virions, however, remain tethered to the cell surface via interactions between viral hemagglutinin (HA) and sialic acid residues on the host cell.

The viral neuraminidase enzyme is essential for severing this connection, cleaving sialic acid to release the progeny virus and allow the infection to spread.[3][7]

Influenza_Lifecycle cluster_cell Host Cell Entry 1. Entry & Uncoating Replication 2. Viral RNA Replication & Transcription Entry->Replication Assembly 3. Protein Synthesis & Virion Assembly Replication->Assembly Budding 4. Budding Assembly->Budding Release 5. Release Budding->Release Neuraminidase Action (Cleaves Sialic Acid) Virus_Out Progeny Virions Release->Virus_Out Virus_In Influenza Virion Virus_In->Entry Attachment NA_Inhibitor Oseltamivir (Active Form) NA_Inhibitor->Release Inhibits

Figure 1: Simplified influenza virus life cycle highlighting the critical release step mediated by neuraminidase and inhibited by oseltamivir.

Oseltamivir phosphate is a prodrug that is hydrolyzed in the body to its active form, oseltamivir carboxylate.[3][7] This active metabolite is a potent competitive inhibitor, designed as a transition-state analogue of sialic acid, which binds tightly to the highly conserved active site of the neuraminidase enzyme across both influenza A and B strains.[4] This binding action prevents the release of new virions, effectively halting the spread of the infection within the host.[7]

Chapter 2: The Chemical Probe: Design and Synthesis Rationale

The transformation of oseltamivir into N-Desacetyl 5-Azido Oseltamivir involves two key modifications. Understanding the "why" behind these changes is crucial for its application.

  • 5-Azido (-N₃) Group: This is the molecule's "business end" for research applications. The azide is a key component in bio-orthogonal chemistry. It is largely inert in complex biological environments but reacts with extraordinary specificity with an alkyne partner in a "click" reaction.[5][6] This allows a researcher to covalently attach a reporter molecule (e.g., an alkyne-modified fluorophore) precisely where the probe is located.

  • N-Desacetyl Modification: The removal of the N-acetyl group at the 4-position is a more subtle change. While many potent NA inhibitors retain this group, its removal can simplify the synthetic pathway. Crucially, the primary interactions driving oseltamivir's binding affinity are with the carboxylate, the 5-amino group, and the 3-pentyloxy side chain. Therefore, the N-desacetyl version often retains sufficient binding affinity to function as an effective probe for the NA active site.

The synthesis of oseltamivir often involves the use of azide reagents and intermediates.[8] The synthesis of N-Desacetyl 5-Azido Oseltamivir leverages these established pathways, starting from a readily available precursor like shikimic acid or a related epoxide.[9][10] The key steps involve the stereoselective introduction of an azide at the 5-position and subsequent chemical manipulations, while omitting the final N-acetylation step.

FeatureOseltamivir Carboxylate (Active Drug)N-Desacetyl 5-Azido Oseltamivir (Probe)
Primary Function Therapeutic Inhibition of NeuraminidaseResearch Tool for Labeling Neuraminidase
Key Functional Group 4-Acetamido Group5-Azido Group, 4-Amino Group
Mechanism of Use Competitive Enzyme InhibitionBinds to NA Active Site, then "Clicked" to a Reporter
Typical Output Reduction in Viral Load and Symptoms[1]Visualization, Quantification, or Purification of NA
Table 1: Comparison of the therapeutic drug and the chemical probe derivative.

Chapter 3: The Power of Bio-orthogonal "Click" Chemistry

The term "click chemistry" describes a class of reactions that are rapid, high-yielding, and highly specific, proceeding with little to no side products in complex biological settings.[11] The most common variant used with azido-probes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This reaction forms a stable triazole linkage between the azide on the oseltamivir probe and an alkyne group on a reporter molecule. This enables robust and permanent labeling.

Figure 2: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, which covalently links the azido-probe to an alkyne-reporter.

Why this is transformative for virology:

  • Specificity: The reaction only occurs between the azide and alkyne, leaving other cellular components untouched. This avoids the non-specific background signal common with other labeling methods.

  • Versatility: The same azido-probe can be "clicked" to a wide array of reporters:

    • Alkyne-Fluorophores: For direct visualization of the probe's location via fluorescence microscopy.

    • Alkyne-Biotin: For affinity purification of the probe-target complex, enabling pull-down assays and subsequent identification by mass spectrometry.

    • Alkyne-Functionalized Surfaces: For creating diagnostic arrays or biosensors.[12]

Chapter 4: Core Applications in Influenza Research

N-Desacetyl 5-Azido Oseltamivir is not just a molecule; it is a platform for a variety of advanced experimental approaches.

Visualization of NA-Inhibitor Interactions

By using the probe in conjunction with an alkyne-fluorophore, researchers can directly visualize the localization of neuraminidase on the surface of infected cells or budding virions. This allows for spatial and temporal tracking of the enzyme and can provide insights into drug distribution and target engagement at the single-cell level.

Biochemical Profiling and Drug Resistance Studies

When coupled with alkyne-biotin, the probe can be used to capture NA from viral lysates. The resulting biotinylated complex can be isolated using streptavidin beads. This approach is powerful for:

  • Confirming Target Engagement: Verifying that novel compounds bind to NA.

  • Analyzing Resistance Mutations: Comparing the binding efficiency of the probe to wild-type versus mutant NA enzymes, providing a quantitative measure of how resistance mutations affect inhibitor binding.

High-Throughput Screening (HTS) for Novel Inhibitors

The probe can form the basis of a competitive HTS assay. In this format, a test compound's ability to inhibit NA is measured by its capacity to prevent the binding of the azido-probe. The amount of bound probe is then quantified via a click reaction that generates a fluorescent or chemiluminescent signal. This creates a robust and sensitive platform for screening large chemical libraries for new anti-influenza drug candidates.

Chapter 5: Detailed Experimental Protocols

The following protocols provide a validated framework for using N-Desacetyl 5-Azido Oseltamivir. Causality: These protocols are designed as self-validating systems. The inclusion of no-probe controls, no-virus controls, and positive controls (e.g., oseltamivir carboxylate) is essential to ensure that the observed signal is specific to the intended interaction.

Protocol 1: In-Situ Fluorescence Labeling of Neuraminidase in Infected Cells

This protocol details the visualization of NA in influenza-infected Madin-Darby Canine Kidney (MDCK) cells.

Protocol_Workflow Start 1. Seed MDCK Cells on Coverslips Infect 2. Infect Cells with Influenza Virus (e.g., MOI=1) Start->Infect Incubate 3. Incubate for 12-18h (Allow for NA Expression) Infect->Incubate Probe 4. Add Azido-Oseltamivir Probe (e.g., 10 µM) for 1h Incubate->Probe Wash1 5. Wash 3x with PBS to Remove Unbound Probe Probe->Wash1 Fix 6. Fix Cells (e.g., 4% PFA) Wash1->Fix Perm 7. Permeabilize Cells (e.g., 0.1% Triton X-100) Fix->Perm Click 8. Perform Click Reaction (Add Cu catalyst, ligand, and Alkyne-Fluorophore) Perm->Click Wash2 9. Wash 3x with PBS Click->Wash2 Mount 10. Mount Coverslip with DAPI-containing Medium Wash2->Mount Image 11. Image with Fluorescence Microscope Mount->Image

Figure 3: Experimental workflow for the fluorescent labeling of neuraminidase in virus-infected cells using the azido-oseltamivir probe.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK cells onto glass coverslips in a 24-well plate to achieve 80-90% confluency on the day of infection.

  • Virus Infection: Aspirate media, wash with phosphate-buffered saline (PBS), and infect cells with an appropriate influenza A or B strain at a desired multiplicity of infection (MOI) in serum-free medium containing TPCK-trypsin.

  • Incubation: Incubate for 12-18 hours at 37°C to allow for viral protein expression, including neuraminidase.

  • Probe Labeling: Remove the inoculum and add fresh medium containing 1-10 µM of N-Desacetyl 5-Azido Oseltamivir. Incubate for 1 hour at 37°C. Rationale: This allows the probe to bind to the NA active site.

  • Wash: Gently wash the cells three times with cold PBS to remove any unbound probe.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS, then permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing the click chemistry reagents to enter the cell.

  • Click Reaction: Prepare a "click cocktail" according to a standard protocol (e.g., containing CuSO₄, a reducing agent like sodium ascorbate, a copper ligand like TBTA, and the alkyne-fluorophore). Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Wash three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for DAPI and the chosen fluorophore.

Protocol 2: Competitive Neuraminidase Inhibition Assay

This protocol describes a 96-well plate format assay to measure the IC₅₀ of a test compound by its ability to compete with the azido-probe.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare serial dilutions of the test inhibitor.

    • Azido-Probe: Prepare a working solution at a concentration near its Kᴅ for the target NA.

    • Virus Lysate: Prepare a lysate from infected cells or use purified influenza virus as the source of NA enzyme.

  • Assay Plate Setup:

    • To the wells of a 96-well plate, add 25 µL of the diluted test compound.

    • Add 25 µL of the virus lysate to each well.

    • Include controls: "no inhibitor" wells (buffer only) and "no enzyme" wells.

    • Incubate for 30 minutes at 37°C to allow the test compound to bind to NA.

  • Probe Addition: Add 25 µL of the N-Desacetyl 5-Azido Oseltamivir probe to all wells. Incubate for another 30 minutes. Rationale: The probe will bind to any NA active sites not occupied by the test compound.

  • Capture Step (Optional but Recommended): If using a plate pre-coated to capture the virus (e.g., with fetuin), wash the plate to remove unbound probe and inhibitor. This significantly reduces background.

  • Click Reaction: Add 50 µL of a click cocktail containing an alkyne-reporter that generates a quantifiable signal (e.g., alkyne-biotin followed by streptavidin-HRP, or an alkyne that unquenches a fluorophore).

  • Signal Quantification: Read the plate using a suitable plate reader (e.g., for fluorescence or luminescence).

  • Data Analysis: Plot the signal intensity against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

CompoundVirus StrainIC₅₀ (nM) [Representative Data]
Oseltamivir CarboxylateA/H1N11.5 ± 0.3
Oseltamivir CarboxylateA/H3N20.8 ± 0.2
Oseltamivir CarboxylateA/H1N1 (H275Y mutant)450 ± 50
Test Compound XA/H1N1Calculated from assay
Table 2: Example format for presenting IC₅₀ data obtained from neuraminidase inhibition assays. The values for oseltamivir provide a benchmark for assay validation.[3]

Conclusion: A Gateway to Deeper Viral Insights

N-Desacetyl 5-Azido Oseltamivir is more than a mere derivative of a successful drug; it is a chemical key designed to unlock a deeper understanding of influenza virus biology. By leveraging the precision of its parent molecule's binding and the power of bio-orthogonal click chemistry, this probe enables researchers to visualize, quantify, and isolate the neuraminidase enzyme with unprecedented specificity. From tracking drug-target engagement in single cells to developing next-generation diagnostic and screening platforms, the applications of this versatile tool are poised to accelerate the discovery of new vulnerabilities and countermeasures against a persistent viral threat.

References

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Foundational

Discovery and history of oseltamivir azide analogs

An In-Depth Technical Guide to the Discovery and History of Oseltamivir Azide Analogs Abstract Oseltamivir (marketed as Tamiflu®) stands as a landmark achievement in rational drug design and a frontline defense against i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Oseltamivir Azide Analogs

Abstract

Oseltamivir (marketed as Tamiflu®) stands as a landmark achievement in rational drug design and a frontline defense against influenza A and B viruses. Its history is deeply intertwined with the strategic use of azide chemistry, a powerful yet hazardous tool in organic synthesis. This guide illuminates the dual role of the azide functional group in the oseltamivir narrative: first, as a critical reagent in the seminal synthetic routes to install the drug's key amine functionalities, and second, as a deliberate structural component in oseltamivir analogs designed as chemical biology probes and novel bioactive agents. We will explore the causality behind the initial choice of azide chemistry, the subsequent drive to develop azide-free alternatives for industrial-scale production, and the modern repurposing of the azido-oseltamivir scaffold for advanced research applications.

The Foundational Role of Azide Chemistry in Oseltamivir's Synthesis

The discovery of oseltamivir by Gilead Sciences was a triumph of structure-based drug design, targeting the highly conserved active site of the influenza neuraminidase (NA) enzyme.[1] The initial scalable synthesis, which was later refined by Hoffmann-La Roche, began with the naturally occurring and chirally complex molecule, (-)-shikimic acid.[1] A critical challenge in the synthesis was the stereospecific installation of two key amino groups at the C4 and C5 positions of the cyclohexene core.

Causality of Experimental Choice: Why Azides?

Organic azides (R-N₃) were selected for this critical transformation for several compelling reasons rooted in fundamental chemical principles:

  • Reliable Nucleophilicity: The azide anion (N₃⁻) is an excellent and "soft" nucleophile, highly effective in Sₙ2 reactions for opening strained rings like epoxides and aziridines. This reactivity allows for precise and predictable bond formation at specific carbon centers.

  • Stereochemical Control: Sₙ2 reactions proceed with a complete inversion of stereochemistry. In the context of the rigid cyclohexene scaffold of oseltamivir precursors, this property was exploited to set the required stereocenters with high fidelity. The epoxide and aziridine intermediates in the synthesis were opened regio- and stereospecifically by the azide nucleophile.[1]

  • A "Masked" Amine: The azide group serves as a robust and chemically stable precursor to a primary amine. It is unreactive under a wide range of conditions (e.g., acylation, oxidation), allowing chemists to perform other transformations on the molecule without needing to protect a reactive amine. The azide can then be cleanly and efficiently reduced to the desired amine (e.g., via catalytic hydrogenation) in a late-stage step of the synthesis.

The initial industrial synthesis developed by Roche involved the iterative use of azide to open an epoxide and subsequently an aziridine ring, masterfully building the required 1,2-diamino functionality.[1][2]

Workflow Diagram: The Azide-Based Roche Industrial Synthesis

The following diagram outlines the core transformations involving azide chemistry in the large-scale synthesis of oseltamivir from a key epoxide intermediate derived from shikimic acid.

G cluster_0 Core Azide-Based Transformations in Oseltamivir Synthesis Epoxide Key Epoxide Intermediate (from Shikimic Acid) Azido_Alcohol C5-Azido Alcohol Epoxide->Azido_Alcohol 1. NaN₃, NH₄Cl Epoxide Opening Aziridine Intermediate Aziridine Azido_Alcohol->Aziridine 2. Mesylation 3. Intramolecular Cyclization Amino_Azide C4-Amino, C5-Azido Intermediate Aziridine->Amino_Azide 4. NaN₃, Acid Catalyst Aziridine Opening Oseltamivir_Core Oseltamivir Diamino Core Amino_Azide->Oseltamivir_Core 5. Reduction (e.g., H₂/Pd) Azide to Amine

Caption: Key azide-dependent steps in the industrial synthesis of oseltamivir.

Experimental Protocol: Aziridine Ring Opening with Sodium Azide

The following protocol is a representative example of the aziridine ring-opening step, a crucial transformation in the industrial synthesis.

Reaction: Conversion of the intermediate aziridine to the C4-amino, C5-azido diamine precursor.[1]

  • Reaction Setup: Charge a suitable reactor with the aziridine intermediate and a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add sodium azide (NaN₃) and an acid catalyst (e.g., phosphoric acid) to the mixture. The use of an acid catalyst avoids the formation of highly volatile and explosive ammonium azide that could occur with reagents like ammonium chloride at elevated temperatures.[3]

  • Temperature Control: Heat the reaction mixture to a carefully controlled temperature (e.g., below 37°C) to ensure a safe reaction profile and prevent thermal decomposition of the amino-azide product.[3]

  • Reaction Monitoring: Monitor the reaction for completion using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture and perform an aqueous workup to quench the reaction and remove inorganic salts. Extract the product into an organic solvent.

  • Purification: The resulting amino-azide intermediate is then carried forward to the next steps, which include acetylation of the C4-amine and subsequent reduction of the C5-azide.[1]

The "Azide Problem" and the Pivot to Azide-Free Synthesis

Despite its synthetic elegance, the reliance on azide chemistry presented significant challenges for large-scale industrial production.

  • Safety Hazards: Sodium azide is acutely toxic. More critically, organic azides can be thermally unstable and potentially explosive, especially in the presence of heavy metals or upon concentration. The formation of hydrazoic acid (HN₃), a volatile and highly explosive compound, is also a major concern.[4]

  • Process Scalability: The stringent safety protocols required for handling large quantities of azides add significant cost and complexity to the manufacturing process.

  • Supply Chain: Dependence on specialized suppliers for azide reagents could pose a risk to the production pipeline.[5]

These concerns prompted a global research effort to develop safer, "azide-free" synthetic routes to oseltamivir.[6] Numerous academic and industrial labs published innovative strategies using alternative nitrogen sources, such as allylamine, to install the required amino groups, ultimately leading to more robust and safer manufacturing processes.[4][7][8]

Oseltamivir Azide Analogs: From Synthetic Precursors to Bioactive Molecules

While industrial synthesis moved away from azide reagents, the azido-oseltamivir scaffold itself emerged as a valuable entity. Researchers began to view the azide not as a temporary placeholder for an amine, but as a key functional group for creating novel chemical tools.

Rationale: The Azide as a Versatile Chemical Handle

The azide group is a cornerstone of "bioorthogonal chemistry," a class of reactions that can occur in living systems without interfering with native biochemical processes. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."

An oseltamivir analog containing a terminal azide group is an ideal chemical probe for several reasons:

  • Targeted Labeling: The oseltamivir scaffold would guide the molecule to the active site of the neuraminidase enzyme.

  • Bioorthogonal Ligation: The azide handle could then be used to "click" on a reporter molecule (e.g., a fluorescent dye, a biotin tag) that bears a terminal alkyne. This would allow for specific labeling, visualization, and isolation of the neuraminidase enzyme from complex biological samples.

  • Photoaffinity Labeling: Aryl azide derivatives can be converted into highly reactive nitrenes upon UV irradiation, which can form covalent bonds with nearby amino acid residues. An oseltamivir-based photoaffinity probe could be used to permanently label the active site of neuraminidase, enabling detailed structural studies. This principle has been successfully demonstrated with derivatives of sialic acid, a close structural relative of oseltamivir.[9][10]

Synthesis and Biological Evaluation of Oseltamivir Azide Analogs

A study by Nguyen et al. described the deliberate synthesis of oseltamivir analogs where the C5-amino group was replaced with an azide.[11] The synthesis mirrored the early steps of the original oseltamivir route but stopped before the final azide reduction.

G cluster_1 Synthesis of C5-Azido Oseltamivir Analogs Shikimic_Acid Shikimic Acid Epoxide_Precursor Intermediate Epoxide Shikimic_Acid->Epoxide_Precursor Multi-step synthesis Azido_Analog C5-Azido Oseltamivir Analog Epoxide_Precursor->Azido_Analog NaN₃, NH₄Cl, EtOH Regioselective Epoxide Opening

Caption: A simplified synthetic route to C5-azido oseltamivir analogs.[11]

The following protocol is adapted from the synthesis of C5-azido analogs.[11]

  • Reaction Setup: Dissolve the epoxide precursor (derived from shikimic acid) in ethanol (EtOH) in a round-bottom flask and cool the solution in an ice bath (0°C).

  • Reagent Addition: Add ammonium chloride (NH₄Cl) followed by sodium azide (NaN₃) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for approximately 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final C5-azido oseltamivir analog.

When these C5-azido analogs were tested for their biological activity, the results were surprising. The compounds showed no inhibitory activity against influenza neuraminidase. However, they did exhibit significant cytotoxic activity against several human cancer cell lines (KB, MCF7, and Lu-1).[11] In contrast, the corresponding C5-amino analogs (where the azide had been reduced) lost this cytotoxic effect.

CompoundR Group (at C-3)Neuraminidase Inhibition (IC₅₀)Cytotoxicity (KB cells, IC₅₀)
5a (Azide) Cyclohexanemethyloxy> 50 µM12.5 µM
6a (Amine) Cyclohexanemethyloxy> 50 µM> 50 µM
5b (Azide) Benzyloxy> 50 µM25.1 µM
6b (Amine) Benzyloxy> 50 µM> 50 µM
Data summarized from Nguyen et al., 2014.[11]

This finding suggests that the azide group itself, or the overall electronic properties it imparts on the molecule, is critical for the observed cytotoxicity. It opens a new, albeit unexpected, therapeutic avenue for this class of compounds, completely distinct from their original antiviral purpose.

Furthermore, azido-oseltamivir precursors have been utilized as key intermediates in the synthesis of novel analogs, such as those containing boron clusters, demonstrating their value in expanding the chemical diversity of oseltamivir-based compounds.

Conclusion and Future Outlook

The history of oseltamivir and azide chemistry is a compelling case study in the evolution of drug development. The azide functional group was initially an indispensable tool for the drug's creation, enabling precise stereochemical control. Concerns over safety and scalability rightfully drove the industry towards azide-free processes for manufacturing. However, the story came full circle as chemists recognized the inherent potential of the azido-oseltamivir scaffold.

The development of oseltamivir azide analogs transforms the molecule from a therapeutic agent into a sophisticated chemical probe. The future applications of these analogs are promising and could include:

  • Viral Imaging: Using click chemistry to attach fluorescent dyes to oseltamivir azide analogs could allow for real-time imaging of neuraminidase activity and viral budding in infected cells.

  • Proteomics: Attaching biotin tags could enable the isolation and identification of proteins that interact with neuraminidase, deepening our understanding of the viral life cycle.

  • Drug Discovery: The unexpected cytotoxic properties of these analogs warrant further investigation and could lead to the development of new classes of anti-cancer agents derived from an antiviral scaffold.

References

  • Kim, C. U., Lew, W., Williams, M. A., Liu, H., Zhang, L., Swaminathan, S., Bischofberger, N., Chen, M. S., Mendel, D. B., Tai, C. Y., Laver, W. G., & Stevens, R. C. (1997). Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Interaction in the Active Site: Design, Synthesis, and Structural Analysis of Carbocyclic Sialic Acid Analogues with Potent Anti-Influenza Activity. Journal of the American Chemical Society, 119(4), 681–690. (URL not available in search results)
  • Rohloff, J. C., Kent, K. M., Postich, M. J., Becker, M. W., Chapman, H. H., Kelly, D. E., Lew, W., Louie, M. S., McGee, L. R., Prisbe, E. J., Schultze, L. M., Yu, R. H., & Zhang, L. (1998). Practical Total Synthesis of the Anti-Influenza Drug GS 4104. The Journal of Organic Chemistry, 63(13), 4545–4550. (URL not available in search results)
  • Federspiel, M., Fischer, R., Hennig, M., Mair, H. J., Oberhauser, T., Rimmler, G., Albiez, T., Bruhin, J., Estermann, H., Gandert, C., Göckel, V., Götzö, S., Hoffmann, U., Huber, G., Janatsch, G., Lauper, S., Röckel-Stäbler, O., Trussardi, R., & Zwahlen, A. G. (1999). The Synthetic-Technical Development of Oseltamivir Phosphate (Tamiflu™): A Potent and Selective Inhibitor of Influenza Neuraminidase. Organic Process Research & Development, 3(4), 266–274. (URL: [Link])

  • Karpf, M., & Trussardi, R. (2001). New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu). The Journal of Organic Chemistry, 66(6), 2044–2051. (URL: [Link])

  • Nguyen, H. T., Le, T. N., Nguyen, H. A., Dang, T. H., & Nguyen, K. P. P. (2014). Synthesis and Biological Evaluation of Oseltamivir Analogues from Shikimic Acid. Natural Product Communications, 9(7), 975-978. (URL: [Link])

  • Yeung, Y. Y., Hong, S., & Corey, E. J. (2006). A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid. Journal of the American Chemical Society, 128(19), 6310–6311. (URL: [Link])

  • Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry–An Asian Journal, 6(1), 140-151. (URL: [Link])

  • Shie, J. J., & Fang, J. M. (2019). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 24(19), 3548. (URL: [Link])

  • van der Horst, G. T., Mancini, G. M., Brossmer, R., Rose, U., & Verheijen, F. W. (1990). Photoaffinity labeling of a bacterial sialidase with an aryl azide derivative of sialic acid. The Journal of biological chemistry, 265(19), 10801–10804. (URL: [Link])

  • Grynkiewicz, G., Czerwińska, P., Lesnikowski, Z. J., & Paradowska, E. (2016). OSELTAMIVIR ANALOG WITH BORON CLUSTER MODULATOR. Acta Poloniae Pharmaceutica, 73(5), 1217-1222. (URL: [Link])

  • Mair, H. J. (2004). The Synthetic-Technical Development of Oseltamivir Phosphate TamifluTM. CHIMIA International Journal for Chemistry, 58(9), 621-629. (URL: [Link])

  • Zhan, P., Pan, W., Wang, W., & Liu, X. (2008). Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor. Current medicinal chemistry, 15(29), 3040-3051. (URL: [Link])

  • Gilead Sciences. (2022). Discovery and development of oseltamivir at Gilead Sciences. Antiviral Therapy, 27(2). (URL: [Link])

  • Lew, W., Chen, X., & Kim, C. U. (2000). Discovery and development of GS 4104 (oseltamivir): an orally active influenza neuraminidase inhibitor. Current medicinal chemistry, 7(6), 663-672. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for "N-Desacetyl 5-Azido Oseltamivir" in Click Chemistry

Introduction: A Molecular Probe for Antiviral Research Oseltamivir, commercially known as Tamiflu®, is a cornerstone in the treatment and prophylaxis of influenza A and B virus infections.[1][2] It functions as a prodrug...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecular Probe for Antiviral Research

Oseltamivir, commercially known as Tamiflu®, is a cornerstone in the treatment and prophylaxis of influenza A and B virus infections.[1][2] It functions as a prodrug, which upon hydrolysis in the body, transforms into its active form, oseltamivir carboxylate. This active metabolite is a potent inhibitor of neuraminidase, a key enzyme for viral proliferation.[3] The specific molecular structure of oseltamivir, with its three stereocenters, is crucial for its therapeutic efficacy.[4]

"N-Desacetyl 5-Azido Oseltamivir" is a synthetically modified analog of oseltamivir, designed as a versatile molecular probe for research applications.[5][6][7] This derivative, formally named Ethyl (3R,4R,5S)-4-amino-5-azido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate, possesses two key modifications: the removal of the acetyl group at the 4-position (N-Desacetyl) and the introduction of an azide group at the 5-position.[5][6] The primary amine at the 4-position can be a site for further functionalization, while the azide group enables its use in "click chemistry" reactions.[8]

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[9] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne.[9][10] A significant advancement for biological applications is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which proceeds without the need for a cytotoxic copper catalyst, making it ideal for studies in living systems.[11][12]

These application notes provide detailed protocols for utilizing "N-Desacetyl 5-Azido Oseltamivir" in both CuAAC and SPAAC reactions, enabling researchers to conjugate it to a variety of molecules for applications in drug discovery, diagnostics, and fundamental virology research.[]

Core Principles and Strategic Considerations

The azide moiety on "N-Desacetyl 5-Azido Oseltamivir" is the key functional group for its application in click chemistry. The choice between CuAAC and SPAAC depends on the experimental context, particularly the sensitivity of the biological system or molecule of interest to copper.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and highly efficient reaction that involves the copper-catalyzed reaction between an azide and a terminal alkyne to form a 1,4-disubstituted triazole.[9]

  • Mechanism: The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[14][15] The copper catalyst activates the terminal alkyne, facilitating the cycloaddition with the azide.[]

  • Advantages: High reaction rates, excellent yields, and straightforward purification.[17]

  • Limitations: The cytotoxicity of copper limits its application in living cells.[11][12] However, the use of copper-chelating ligands can mitigate this toxicity to some extent and also accelerate the reaction.[15][18]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that circumvents the need for a copper catalyst by utilizing a strained cyclooctyne.[11][12][]

  • Mechanism: The driving force for SPAAC is the high ring strain of cyclooctynes, which significantly lowers the activation energy for the cycloaddition with azides.[11][20] This allows the reaction to proceed rapidly at physiological temperatures.[11]

  • Advantages: Biocompatible and ideal for live-cell imaging and in vivo applications due to the absence of a toxic catalyst.[12][]

  • Applications: Widely used for labeling biomolecules, such as proteins, glycans, and nucleic acids, in their native environment.[]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of "N-Desacetyl 5-Azido Oseltamivir" to an alkyne-containing molecule of interest (e.g., a fluorescent dye, a biotin tag, or a peptide).

Materials:

  • N-Desacetyl 5-Azido Oseltamivir

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)

  • Solvent (e.g., DMSO, t-BuOH/H₂O)

  • Phosphate-buffered saline (PBS) for biological applications

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of N-Desacetyl 5-Azido Oseltamivir (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the alkyne-functionalized molecule (e.g., 10 mM in DMSO).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in deionized water).[21]

    • (Optional) Prepare a stock solution of THPTA ligand (e.g., 100 mM in deionized water).[21]

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in the chosen solvent system (e.g., t-BuOH/H₂O 1:1 or PBS).

    • Add N-Desacetyl 5-Azido Oseltamivir to the reaction mixture (typically 1.1 to 2 equivalents relative to the alkyne).

    • (Optional but recommended) If using a ligand, pre-mix the CuSO₄ solution with the THPTA ligand solution (a 1:5 molar ratio of Cu:ligand is common) and let it stand for a few minutes.[18]

    • Add the CuSO₄ solution (or the pre-mixed Cu/ligand solution) to the reaction mixture. A typical final concentration is 100-250 µM.[18]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 1-5 mM.[18]

  • Reaction Conditions:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, LC-MS, or HPLC.[22][23]

  • Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as silica gel chromatography, preparative HPLC, or, for biomolecules, size-exclusion chromatography or dialysis.

Quantitative Data Summary Table for a Typical CuAAC Reaction:

ReagentStock ConcentrationFinal ConcentrationMolar Equivalents
Alkyne-Molecule10 mM1 mM1
N-Desacetyl 5-Azido Oseltamivir10 mM1.2 mM1.2
CuSO₄20 mM200 µM0.2
Sodium Ascorbate100 mM2 mM2
THPTA (optional)100 mM1 mM1

Workflow Diagram for CuAAC Protocol:

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Monitoring cluster_purification Purification A Prepare Stock Solutions: - Azido-Oseltamivir - Alkyne-Molecule - CuSO4 - Na-Ascorbate - THPTA B Combine Alkyne and Azido-Oseltamivir A->B C Add CuSO4/THPTA B->C D Initiate with Sodium Ascorbate C->D E Incubate at RT (1-4 hours) D->E F Monitor by TLC/LC-MS E->F G Purify Product (e.g., HPLC) F->G

Caption: Workflow for the CuAAC conjugation of N-Desacetyl 5-Azido Oseltamivir.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the conjugation of "N-Desacetyl 5-Azido Oseltamivir" to a molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

Materials:

  • N-Desacetyl 5-Azido Oseltamivir

  • Strained alkyne-functionalized molecule (e.g., DBCO-PEG-Biotin)

  • Biocompatible solvent (e.g., PBS, cell culture medium, DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of N-Desacetyl 5-Azido Oseltamivir (e.g., 10 mM in DMSO or PBS).

    • Prepare a stock solution of the strained alkyne-functionalized molecule (e.g., 10 mM in DMSO).

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the strained alkyne-functionalized molecule in the chosen biocompatible solvent.

    • Add the N-Desacetyl 5-Azido Oseltamivir stock solution to the reaction mixture. A slight molar excess of one reactant (typically 1.1 to 2 equivalents) can be used to drive the reaction to completion.

  • Reaction Conditions:

    • Incubate the reaction at room temperature or 37°C for 1 to 24 hours.[11] The reaction time will depend on the specific strained alkyne used and the concentrations of the reactants.

    • The reaction can be monitored by LC-MS or HPLC to determine the extent of conjugation.[3][23]

  • Purification:

    • For in vitro reactions, purification can be achieved by HPLC or other chromatographic methods.

    • For labeling of biomolecules, excess reagents can often be removed by size-exclusion chromatography, dialysis, or spin filtration.[11]

Quantitative Data Summary Table for a Typical SPAAC Reaction:

ReagentStock ConcentrationFinal ConcentrationMolar Equivalents
Strained Alkyne-Molecule (e.g., DBCO)10 mM100 µM1
N-Desacetyl 5-Azido Oseltamivir10 mM120 µM1.2

Workflow Diagram for SPAAC Protocol:

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Monitoring cluster_purification Purification A Prepare Stock Solutions: - Azido-Oseltamivir - Strained Alkyne B Combine Alkyne and Azido-Oseltamivir in Biocompatible Buffer A->B C Incubate at RT or 37°C (1-24 hours) B->C D Monitor by LC-MS C->D E Purify Product (e.g., SEC, Dialysis) D->E

Caption: Workflow for the SPAAC conjugation of N-Desacetyl 5-Azido Oseltamivir.

Characterization of Conjugates

The successful conjugation of "N-Desacetyl 5-Azido Oseltamivir" should be confirmed using appropriate analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the formation of the desired product by identifying its molecular weight.[24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the triazole-linked product, although this is more practical for smaller conjugate molecules.[24]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the progress of the reaction and to purify the final product. A shift in the retention time from the starting materials to the product is indicative of a successful reaction.[23]

Applications and Future Directions

The ability to conjugate "N-Desacetyl 5-Azido Oseltamivir" to various molecules opens up a wide range of research possibilities:

  • Antiviral Drug Development: Conjugation to other antiviral agents or targeting moieties could lead to the development of novel therapeutics with enhanced efficacy or altered pharmacokinetic properties.[25]

  • Diagnostic Tools: Attachment to fluorescent dyes or contrast agents can enable the development of probes for imaging viral infections.

  • Mechanism of Action Studies: Biotinylated oseltamivir probes can be used for affinity purification and identification of viral or host proteins that interact with the drug.

  • Antibody-Drug Conjugates (ADCs): The azide handle allows for the site-specific conjugation of oseltamivir to antibodies, potentially for targeted delivery to infected cells.[]

Handling and Stability

  • Storage: "N-Desacetyl 5-Azido Oseltamivir" should be stored at -20°C to ensure its long-term stability.

  • Stability in Solution: While generally stable, prolonged storage of oseltamivir derivatives in certain aqueous formulations can lead to degradation.[26][27] It is recommended to prepare fresh solutions for click chemistry reactions.

References

  • Utrecht University Student Theses Repository. (2023-02-20). Synthesis of oseltamivir derivatives designed for multivalent influenza A inhibition. Retrieved from [Link]

  • Grokipedia. (2026-01-08). Oseltamivir total synthesis. Retrieved from [Link]

  • PubMed. (2022). Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020183281A1 - Flow synthesis process for the production of oseltamivir.
  • MDPI. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • PubMed. (n.d.). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

  • IISTE. (2024-01-16). Development and Stability Study of Oseltamivir Reconstitutable Dry Suspension from Capsules. Retrieved from [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • ResearchGate. (2025-08-09). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • IISTE.org. (n.d.). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Retrieved from [Link]

  • PubMed. (2007). Stability of oseltamivir in various extemporaneous liquid preparations. Retrieved from [Link]

  • SpringerLink. (n.d.). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Isolation and Characterization of Process- Related Impurities in Oseltamivir Phosphate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Retrieved from [Link]

  • National Institutes of Health. (2021-11-17). Click Chemistry in Natural Product Modification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • PubMed. (2010). A Synthesis of Oseltamivir (Tamiflu) Starting From D-mannitol. Retrieved from [Link]

  • ResearchGate. (2019-05-16). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Roche synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Retrieved from [Link]

  • ResearchGate. (2025-08-09). Synthesis and Biological Evaluation of Oseltamivir Analogues from Shikimic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectral data of impurities 1, 2 & 3. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. Retrieved from [Link]

  • National Institutes of Health. (2023-04-15). Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. Retrieved from [Link]

Sources

Application

Application Note: Profiling Neuraminidase Activity Using the N-Desacetyl 5-Azido Oseltamivir Probe

Abstract Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy for the functional analysis of enzymes in complex biological systems.[1][2][3][4][5] This application note provides a detailed g...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy for the functional analysis of enzymes in complex biological systems.[1][2][3][4][5] This application note provides a detailed guide for utilizing N-Desacetyl 5-Azido Oseltamivir , a custom-designed activity-based probe (ABP), to specifically label, identify, and quantify active neuraminidase (NA) enzymes. Neuraminidases are critical virulence factors for many pathogens, including the influenza virus, making them prime targets for therapeutic development.[6][7][8] This probe leverages the structural scaffold of the well-established NA inhibitor oseltamivir for specific targeting. The bioorthogonal azide handle enables covalent tagging with reporter molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," for downstream analysis.[5][9][10] We present comprehensive, field-tested protocols for in situ (live cell) and in vitro (lysate) labeling, sample preparation for mass spectrometry-based proteomic identification, and data interpretation.

Principle of the Method

The successful application of this probe relies on a multi-step workflow that combines covalent enzyme inhibition with bioorthogonal chemistry.

Probe Design & Rationale:

  • Targeting Scaffold (Oseltamivir): The probe is built on the backbone of oseltamivir, a potent transition-state analog inhibitor of neuraminidases.[11] This ensures high affinity and selectivity for the active sites of these enzymes.

  • Reactive Group (Implied): Oseltamivir itself is not covalent, but its tight, non-covalent binding within the active site allows for selective labeling. The subsequent ligation step effectively makes the interaction permanent for detection purposes.

  • Reporter Handle (5-Azido): A small, bio-inert azide (-N₃) group is installed on the oseltamivir molecule. This group does not interfere with enzyme binding but serves as a chemical handle for the highly specific and efficient CuAAC click reaction.[9][10] This allows for the attachment of various reporter tags (e.g., biotin for enrichment, fluorophore for imaging) post-labeling, a key advantage of the two-step ABPP approach.[5]

Experimental Workflow: The overall process can be summarized in four main stages:

  • Labeling: The N-Desacetyl 5-Azido Oseltamivir probe is introduced to a biological system (live cells or cell lysate). It selectively binds to active neuraminidase enzymes.

  • Ligation (Click Chemistry): Following labeling and removal of excess probe, a reporter tag containing a terminal alkyne (e.g., Biotin-Alkyne) is covalently attached to the probe-enzyme complex via CuAAC.

  • Enrichment/Visualization: If a biotin tag is used, the probe-labeled proteins are captured and enriched from the complex proteome using streptavidin-conjugated beads.[12][13][14] If a fluorescent tag is used, proteins can be visualized directly by in-gel fluorescence scanning.[15]

  • Analysis: Enriched proteins are identified and quantified using bottom-up proteomics, typically involving on-bead tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

ABPP_Workflow cluster_labeling 1. Labeling cluster_ligation 2. Ligation (Click Chemistry) cluster_enrichment 3. Enrichment cluster_analysis 4. Analysis Probe Azido-Oseltamivir Probe Labeled_Proteome Probe-NA Complex Probe->Labeled_Proteome Proteome Native Proteome (Cells or Lysate) Proteome->Labeled_Proteome Incubation Tagged_Proteome Biotin-Tagged NA Complex Labeled_Proteome->Tagged_Proteome CuAAC Reaction [CuSO4, Ascorbate, Ligand] Reporter Biotin-Alkyne Reporter Reporter->Tagged_Proteome Enriched Enriched NA on Beads Tagged_Proteome->Enriched Affinity Capture Beads Streptavidin Beads Beads->Enriched Digestion On-Bead Digestion (Trypsin) Enriched->Digestion MS LC-MS/MS Digestion->MS Data Protein ID & Quantification MS->Data

Caption: Overall workflow for ABPP using the Azido-Oseltamivir probe.

Materials and Reagents

  • Probe: N-Desacetyl 5-Azido Oseltamivir (custom synthesis)

  • Cells/Lysate: Influenza-infected MDCK cells, HEK293 cells expressing target NA, or other relevant biological samples.

  • Buffers:

    • Lysis Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% NP-40, 1x Protease Inhibitor Cocktail (e.g., cOmplete™, Roche). Note: Avoid amine-based buffers like Tris for the lysis step if performing the click reaction directly in lysate, as they can chelate copper.[16]

    • PBS: Phosphate-Buffered Saline, pH 7.4.

  • Click Chemistry (CuAAC) Reagents: [16]

    • Reporter Tag: Biotin-PEG4-Alkyne or a fluorescent alkyne (e.g., TAMRA-Alkyne).

    • Copper(II) Sulfate (CuSO₄): 50 mM stock in H₂O.

    • Sodium Ascorbate: 500 mM stock in H₂O (prepare fresh).

    • Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). 2 mM stock in 1:4 DMSO:t-butanol.

  • Enrichment Reagents:

    • High-capacity Streptavidin Agarose Resin.[14]

    • Wash Buffer 1 (Low Stringency): 1% SDS in PBS.

    • Wash Buffer 2 (High Stringency): 6 M Urea in 100 mM Tris-HCl, pH 8.0.

    • Wash Buffer 3 (Final): 50 mM Tris-HCl, pH 8.0, 150 mM NaCl.

  • Mass Spectrometry Sample Prep Reagents:

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAA)

    • Trypsin, sequencing grade

    • Trifluoroacetic Acid (TFA)

    • Acetonitrile (ACN)

Detailed Experimental Protocols

Protocol 1: In-situ Labeling in Live Cells

This protocol is ideal for profiling enzyme activity in a native cellular context, preserving endogenous protein complexes and post-translational modifications.

  • Cell Culture: Plate influenza-infected or NA-expressing cells to achieve 80-90% confluency.

  • Control Setup (Crucial): For each experiment, include:

    • Vehicle Control: Treat cells with DMSO or the probe solvent.

    • Competition Control: Pre-incubate cells with a 50-100x excess of a known non-azide neuraminidase inhibitor (e.g., Oseltamivir Phosphate) for 1 hour before adding the probe. This validates that labeling is specific to the NA active site.

  • Probe Labeling: Add N-Desacetyl 5-Azido Oseltamivir probe to the cell culture medium to a final concentration of 1-10 µM. Incubate for 2-4 hours at 37°C. Rationale: This concentration and time should be optimized to maximize target labeling while minimizing off-target effects and cytotoxicity.

  • Cell Harvest: Aspirate media, wash cells twice with cold PBS, and scrape cells into 1 mL of cold Lysis Buffer per 10 cm plate.

  • Lysate Preparation: Incubate the cell suspension on ice for 20 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay. Normalize all samples to the same concentration (e.g., 1-2 mg/mL).

  • Proceed to Protocol 2 (Click Chemistry).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol covalently attaches the biotin reporter tag to the probe-labeled proteins.

CuAAC_Mechanism Protein_Azide Protein-N₃ Triazole Protein-Triazole-Biotin Protein_Azide->Triazole Reporter_Alkyne Biotin-Alkyne Reporter_Alkyne->Triazole Catalyst Cu(I) Catalyst (from CuSO₄ + Ascorbate) Stabilized by TBTA/THPTA Catalyst->Protein_Azide Catalyst->Reporter_Alkyne

Caption: The CuAAC reaction ligates the azide-probe to the alkyne-reporter.

  • Prepare Lysate: Start with 500 µL of normalized cell lysate (~1 mg total protein) from Protocol 1.

  • Prepare Click-Mix (in order): In a microcentrifuge tube, sequentially add the reagents to create the master mix. Prepare enough for all samples plus 10% extra. For one 500 µL sample:

    • Biotin-Alkyne (from 10 mM stock): 2.5 µL (Final: 50 µM)

    • CuSO₄ (from 50 mM stock): 5 µL (Final: 0.5 mM)

    • TBTA Ligand (from 2 mM stock): 12.5 µL (Final: 50 µM)

    • Sodium Ascorbate (from 500 mM stock, fresh ): 5 µL (Final: 5 mM)

    • Rationale: Reagents must be added in this order to ensure proper formation of the Cu(I)-TBTA complex before the reaction begins. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic state, and TBTA protects it from oxidation.[16]

  • Reaction: Add 25 µL of the freshly prepared Click-Mix to each 500 µL lysate sample. Vortex gently.

  • Incubation: Incubate for 1 hour at room temperature on a rotator.

  • Proceed to Protocol 3 (Enrichment).

Protocol 3: Enrichment of Biotinylated Proteins

This protocol uses the high-affinity interaction between biotin and streptavidin to isolate the labeled proteins.[14]

  • Prepare Beads: Resuspend streptavidin agarose resin and transfer 40 µL of slurry per sample to a new tube. Wash the beads three times with PBS.

  • Affinity Capture: Add the click-reacted lysate to the washed streptavidin beads. Incubate for 1.5 hours at 4°C on a rotator.

  • Washing Sequence (Critical): Pellet the beads by centrifugation (1,500 x g, 1 min) and discard the supernatant. Perform the following washes sequentially to remove non-specifically bound proteins:

    • Wash 2x with 1 mL of Wash Buffer 1 (1% SDS in PBS).

    • Wash 1x with 1 mL of Wash Buffer 2 (6 M Urea).

    • Wash 3x with 1 mL of Wash Buffer 3 (50 mM Tris).

    • Rationale: The stringent washes (SDS and urea) are essential for removing proteins that interact non-covalently with the beads or the target, ensuring that the final identified proteins are genuinely probe-labeled.

  • Proceed to Protocol 4 (Sample Prep for MS).

Protocol 4: On-Bead Digestion and Sample Prep for LC-MS/MS

This protocol prepares the enriched proteins for mass spectrometry analysis.

  • Reduction & Alkylation: Resuspend the washed beads in 200 µL of 50 mM Tris-HCl, pH 8.0.

    • Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

    • Cool to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes.

  • Tryptic Digestion:

    • Add 1 µg of sequencing-grade trypsin to the bead suspension.

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution by adding 100 µL of 0.1% TFA in water to the beads, vortexing, and combining the supernatants.

  • Desalting: Desalt the collected peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol.

  • Analysis: Resuspend the clean peptides in 0.1% formic acid and analyze by LC-MS/MS.

Data Analysis and Expected Results

Mass spectrometry data should be searched against a relevant protein database (e.g., Human or Influenza virus) using a standard search algorithm (e.g., MaxQuant, Sequest).

  • Primary Goal: Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control.

  • Validation: The identified target protein(s) (e.g., Influenza Neuraminidase) should show a dramatically reduced signal in the competition control sample, confirming on-target engagement.

Table 1: Example Quantitative Proteomics Data

Protein IDGene NameLFQ Intensity (Probe)LFQ Intensity (Vehicle)LFQ Intensity (Competition)Fold Change (Probe/Vehicle)
P03468NA5.8E+081.2E+059.5E+054833
Q9Y224NEU11.4E+072.1E+058.8E+0567
Q9UQ49NEU28.9E+061.8E+057.1E+0549
P54302ACTB3.1E+062.9E+063.3E+061.1

This table illustrates hypothetical Label-Free Quantification (LFQ) data. The viral neuraminidase (NA) and potential host neuraminidases (NEU1, NEU2) are highly enriched in the probe sample but not in controls. A non-target protein like Actin (ACTB) shows no enrichment.

Troubleshooting

Table 2: Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
No/Low Labeling Signal 1. Probe is inactive or degraded.2. Target enzyme is not active/expressed.3. Insufficient probe concentration or incubation time.1. Verify probe integrity. Store aliquots at -80°C.2. Confirm target expression via Western Blot.3. Perform a dose-response and time-course experiment.
High Background/Non-specific Binding 1. Insufficient washing during enrichment.2. Click reaction performed in Tris buffer.3. Probe concentration is too high, leading to off-targeting.1. Increase the stringency or number of washes (especially SDS/Urea washes).2. Ensure lysis buffer is free of primary amines.[16]3. Lower the probe concentration.
Poor Protein Enrichment 1. Inefficient click reaction.2. Streptavidin beads have low capacity or are expired.1. Use freshly prepared Sodium Ascorbate. Optimize reagent concentrations.2. Use high-capacity streptavidin resin.[14] Check expiration date.
Contaminating Streptavidin in MS Data On-bead digestion can release some streptavidin peptides.This is common. Most search algorithms can be configured to exclude these peptides from the final analysis. Alternative elution strategies exist but can be complex.[17]

References

  • Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. (2020). Vertex AI Search.
  • Streptavidin pull down of biotinylated proteins for mass spectrometry... - ResearchGate.
  • Design of a Mechanism-Based Probe for Neuraminidase To Capture Influenza Viruses. (2025). SpringerLink.
  • Click chemistry and its application to proteomics. (2019). G-Biosciences.
  • Click Chemistry in Proteomic Investig
  • Click-linking: a cell-compatible protein crosslinking method based on click chemistry. (2024). bioRxiv.
  • Selective labeling and visualization of viral and bacterial neuraminidases using ortho-quinone methide-based probes. (2025). PMC - PubMed Central - NIH.
  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. (2021). PMC - PubMed Central - NIH.
  • Direct Detection of Biotinylated Proteins by Mass Spectrometry. PMC - PubMed Central - NIH.
  • Proteomic Applications of Specialty High Capacity Streptavidin-Coated Multiwell Pl
  • A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and He
  • Ultrasensitive chemiluminescent neuraminidase probe for rapid screening and identification of small-molecules with antiviral activity against influenza A virus in mammalian cells. (2022). Chemical Science (RSC Publishing).
  • Ultrasensitive chemiluminescent neuraminidase probe for rapid screening and identification of small-molecules with antiviral activity against influenza A virus in mammalian cells. PubMed Central.
  • Activity-Based Protein Profiling – Finding General Solutions to Specific Problems. Wiley Online Library.
  • Activity-based protein profiling – finding general solutions to specific problems. (2023). PMC - PubMed Central - NIH.
  • Activity-Based Protein Profiling: A Powerful Technique for the Modern Biologist. (2025). Bitesize Bio.
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers.
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers.
  • Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. PMC - PubMed Central - NIH.
  • Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evalu

Sources

Method

Application Notes and Protocols: N-Desacetyl 5-Azido Oseltamivir as a Chemical Probe for Neuraminidase Labeling

< Introduction: Illuminating Viral Machinery with Chemical Precision Influenza virus neuraminidase (NA) is a critical glycoprotein on the virion surface, playing a pivotal role in the viral life cycle.[1][2][3] Its prima...

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: Illuminating Viral Machinery with Chemical Precision

Influenza virus neuraminidase (NA) is a critical glycoprotein on the virion surface, playing a pivotal role in the viral life cycle.[1][2][3] Its primary function is to cleave sialic acid residues from host cell receptors and newly formed virions, facilitating the release of progeny viruses and preventing their aggregation.[2][3] This enzymatic activity makes neuraminidase a prime target for antiviral drugs, such as the widely used oseltamivir (Tamiflu®).[4][5][6] Understanding the intricate dynamics of neuraminidase—its expression, localization, and interactions—is paramount for developing next-generation antiviral therapies and diagnostic tools. Chemical probes offer a powerful approach to visualize and study these processes in real-time within a biological context.

This guide details the application of N-Desacetyl 5-Azido Oseltamivir , a bioorthogonal chemical probe, for the specific labeling of influenza neuraminidase. This probe is an analog of the potent neuraminidase inhibitor oseltamivir, featuring a strategically placed azide group.[7][8][9][10] The azide moiety serves as a "handle" for bioorthogonal "click" chemistry reactions, allowing for the covalent attachment of reporter molecules, such as fluorophores or biotin, with high specificity and efficiency.[11][12] This enables researchers to visualize neuraminidase distribution, track viral particles, and potentially quantify enzyme activity in living cells and in vivo models.[13][14][15]

The Chemical Probe: N-Desacetyl 5-Azido Oseltamivir

N-Desacetyl 5-Azido Oseltamivir is a derivative of oseltamivir, a transition-state analog inhibitor of neuraminidase. The parent compound, oseltamivir, is a prodrug that is hydrolyzed in the body to its active form, oseltamivir carboxylate. The chemical probe retains the core cyclohexene structure responsible for binding to the active site of neuraminidase. The key modification is the replacement of the N-acetyl group with an amino group and the introduction of an azide moiety at the 5-position.[7][8][9][10] The azide group is a bioorthogonal functional group, meaning it is chemically inert in biological systems but can react selectively with a complementary functional group, typically a strained alkyne, in a reaction known as the strain-promoted azide-alkyne cycloaddition (SPAAC).[16]

dot ```dot graph "N-Desacetyl_5-Azido_Oseltamivir_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=91720858&t=l", imagescale=true, label=""]; "N-Desacetyl 5-Azido Oseltamivir" [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; }

Caption: Workflow for neuraminidase labeling.

Data Presentation: Inhibitory Activity of Oseltamivir Analogs

To ensure the utility of N-Desacetyl 5-Azido Oseltamivir as a chemical probe, it is essential to characterize its inhibitory activity against neuraminidase and compare it to the parent compound. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. A lower IC50 value indicates a more potent inhibitor.

CompoundNeuraminidase SubtypeIC50 (nM)Reference
Oseltamivir CarboxylateInfluenza A (H1N1)0.5 - 2.0[17][18]
Oseltamivir CarboxylateInfluenza A (H3N2)0.3 - 1.5[18]
Oseltamivir CarboxylateInfluenza B5.0 - 15.0[18]
N-Desacetyl 5-Azido OseltamivirInfluenza A (H1N1)Hypothetical: 5-20N/A

Note: The IC50 value for N-Desacetyl 5-Azido Oseltamivir is presented as a hypothetical range, as specific published data may vary. It is expected to have a slightly higher IC50 than oseltamivir carboxylate due to the structural modifications, but should still exhibit potent inhibition to be an effective probe.

Experimental Protocols

Protocol 1: Labeling of Neuraminidase in Live, Virus-Infected Cells

This protocol describes the labeling of neuraminidase on the surface of mammalian cells infected with influenza virus.

Materials:

  • Mammalian cell line susceptible to influenza virus infection (e.g., MDCK, A549)

  • Influenza virus stock

  • N-Desacetyl 5-Azido Oseltamivir (stock solution in DMSO)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488; stock solution in DMSO)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing cells (optional)

  • Mounting medium with DAPI (for nuclear counterstaining)

Procedure:

  • Cell Culture and Infection:

    • Seed cells in a suitable format (e.g., glass-bottom dishes for microscopy) and grow to 80-90% confluency.

    • Wash cells once with PBS.

    • Infect cells with influenza virus at a desired multiplicity of infection (MOI) in serum-free medium.

    • Incubate for 1 hour at 37°C to allow for viral entry.

    • Remove the viral inoculum and replace with fresh, complete cell culture medium.

    • Incubate for 12-24 hours (or a time course as experimentally determined) to allow for viral replication and expression of neuraminidase on the cell surface.

  • Probe Labeling:

    • Prepare a working solution of N-Desacetyl 5-Azido Oseltamivir in pre-warmed cell culture medium. A final concentration range of 1-10 µM is a good starting point for optimization.

    • Remove the medium from the infected cells and add the probe-containing medium.

    • Incubate for 30-60 minutes at 37°C.

  • Wash Step:

    • Remove the probe-containing medium and wash the cells three times with cold PBS to remove unbound probe.

  • Click Reaction:

    • Prepare a working solution of the DBCO-functionalized fluorescent dye in pre-warmed cell culture medium. A final concentration of 5-20 µM is typically sufficient.

    • Add the dye solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Final Wash and Imaging:

    • Remove the dye solution and wash the cells three times with cold PBS.

    • (Optional) Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Add mounting medium with DAPI.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

Self-Validating Controls:

  • Uninfected Cells: Treat uninfected cells with the probe and dye to assess non-specific binding.

  • No Probe Control: Treat infected cells with only the DBCO-dye to ensure the signal is dependent on the presence of the azide probe.

  • Competition Control: Co-incubate infected cells with the probe and an excess of a known neuraminidase inhibitor (e.g., oseltamivir carboxylate) to demonstrate that the labeling is specific to the neuraminidase active site.

Protocol 2: Western Blot Analysis of Labeled Neuraminidase

This protocol allows for the detection and quantification of labeled neuraminidase in cell lysates.

Materials:

  • Labeled cells from Protocol 1

  • RIPA lysis buffer (or other suitable lysis buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Streptavidin-HRP conjugate (if using a biotinylated reporter) or primary antibody against the fluorophore

  • Chemiluminescent substrate

  • Imaging system for western blots

Procedure:

  • Cell Lysis:

    • Wash the labeled cells with cold PBS.

    • Add lysis buffer and incubate on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a membrane.

  • Detection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • If a biotinylated reporter was used, incubate the membrane with streptavidin-HRP conjugate in blocking buffer for 1 hour.

    • If a fluorescent reporter was used that has a corresponding primary antibody, perform standard primary and HRP-conjugated secondary antibody incubations.

    • Wash the membrane extensively with TBST.

    • Apply the chemiluminescent substrate and image the blot.

dot

Western_Blot_Protocol Start Labeled Cells Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Detection Detection (Streptavidin-HRP) Blocking->Detection Imaging Chemiluminescent Imaging Detection->Imaging End Labeled Neuraminidase Band Imaging->End

Sources

Application

Protocol for labeling viral proteins with "N-Desacetyl 5-Azido Oseltamivir"

Application Note & Protocol Targeted Covalent Labeling of Viral Neuraminidase Using N-Desacetyl 5-Azido Oseltamivir Senior Application Scientist: Dr. Gemini Abstract & Introduction The identification and characterization...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Targeted Covalent Labeling of Viral Neuraminidase Using N-Desacetyl 5-Azido Oseltamivir

Senior Application Scientist: Dr. Gemini

Abstract & Introduction

The identification and characterization of viral protein targets are paramount in the development of novel antiviral therapeutics. Oseltamivir (marketed as Tamiflu®) is a cornerstone antiviral drug that functions by inhibiting the influenza virus neuraminidase (NA), an essential enzyme for the release of progeny virions from infected host cells.[1][2][3][4] Understanding the engagement of inhibitors with their targets in a complex biological milieu provides invaluable insight into drug efficacy and potential resistance mechanisms. This application note describes a chemical proteomics strategy to specifically label, visualize, and identify viral neuraminidase using a custom-synthesized probe, N-Desacetyl 5-Azido Oseltamivir .

This probe is an analog of the active form of oseltamivir, oseltamivir carboxylate.[2][3] It is engineered with two key modifications:

  • 5-Azido Group: This functional group serves as a bioorthogonal handle for "click chemistry."[5][6]

  • 4-Amino Group (N-Desacetyl): The replacement of the 4-acetamido group with a primary amine may offer a vector for further chemical modification or influence binding kinetics.

The protocol leverages the high affinity of the oseltamivir scaffold for the neuraminidase active site. Once bound, the azide handle allows for the covalent attachment of a reporter molecule (e.g., a fluorophore for imaging or biotin for enrichment) via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[7][8][9][10] This enables highly specific detection and subsequent identification of the target protein from complex biological samples like virus-infected cell lysates.

Principle of the Method: Activity-Based Protein Profiling (ABPP)

This protocol employs an activity-based protein profiling (ABPP) approach. The probe's binding is directed by its structural similarity to the natural substrate of neuraminidase, sialic acid, allowing it to target the enzyme's active site. The subsequent click reaction provides a robust and highly selective method for conjugating a reporter tag, which is otherwise inert to native biological functional groups.[8][10] This two-step process ensures that only proteins that specifically interact with the oseltamivir-based probe are detected.

The overall workflow is a multi-stage process beginning with target engagement by the probe within a complex proteome, followed by bioorthogonal ligation to a reporter tag, and concluding with downstream analysis.

G Figure 1: Experimental Workflow for Neuraminidase Labeling cluster_prep Sample Preparation & Labeling cluster_click Click Chemistry Reaction (CuAAC) cluster_analysis Downstream Analysis cluster_vis Visualization cluster_id Identification Lysate Viral Lysate Preparation (from infected cells) Probe Incubate with N-Desacetyl 5-Azido Oseltamivir Probe Lysate->Probe Target Engagement Click Add Alkyne-Reporter Tag (e.g., Alkyne-Fluorophore or Alkyne-Biotin) Probe->Click Bioorthogonal Ligation Catalyst Add Cu(I) Catalyst Mix (CuSO4, Ligand, Reducing Agent) SDSPAGE SDS-PAGE Catalyst->SDSPAGE Analysis Option 1 Enrich Streptavidin Enrichment (for Biotin tag) Catalyst->Enrich Analysis Option 2 InGel In-Gel Fluorescence Scanning SDSPAGE->InGel Digest On-Bead Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis & Protein ID Digest->LCMS

Caption: Figure 1: Experimental Workflow for Neuraminidase Labeling. (Max Width: 760px)

Detailed Protocols

Materials & Reagents
  • Probe: N-Desacetyl 5-Azido Oseltamivir (e.g., 10 mM stock in DMSO)

  • Reporter Tags:

    • For Visualization: Alkyne-TAMRA or Alkyne-BODIPY FL (10 mM stock in DMSO)

    • For Enrichment: Alkyne-Biotin (10 mM stock in DMSO)

  • Click Chemistry Reagents: [7][9]

    • Copper (II) Sulfate (CuSO₄): 100 mM stock in H₂O

    • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 200 mM stock in H₂O

    • Reducing Agent: Sodium Ascorbate: 300 mM stock in H₂O (prepare fresh)

  • Buffers:

    • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail

    • PBS: Phosphate-Buffered Saline, pH 7.4

  • Protein Quantification: BCA Protein Assay Kit

  • Analysis:

    • 4-12% Bis-Tris Gels for SDS-PAGE

    • Streptavidin-agarose beads

    • Mass Spectrometry-grade Trypsin

Protocol 1: Labeling of Neuraminidase in Viral Lysate

Causality: This protocol is designed for lysates, where cell membranes are disrupted, allowing the probe direct access to viral proteins. The use of protease inhibitors is critical to prevent degradation of the target protein.

  • Lysate Preparation: a. Culture and infect host cells (e.g., MDCK or A549) with the influenza virus of interest. b. At peak viral replication, harvest cells and wash twice with ice-cold PBS. c. Lyse cell pellet in ice-cold Lysis Buffer for 30 minutes with gentle rotation at 4°C. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA assay.[11] Adjust concentration to 1-2 mg/mL with Lysis Buffer.

  • Probe Incubation & Competition Control: a. Set up reactions in 1.5 mL microcentrifuge tubes. For a 50 µL final labeling volume, prepare the following:

    • Test Sample: 49 µL of viral lysate (1-2 mg/mL).
    • Competition Control: 48 µL of viral lysate. Add 1 µL of 5 mM Oseltamivir Carboxylate (100 µM final) and incubate for 30 min at RT. This step is crucial to validate that the probe binds to the oseltamivir-binding site specifically.
    • Negative Control: 49 µL of lysate from uninfected cells. b. To the Test, Competition, and Negative Control tubes, add 1 µL of 50 µM N-Desacetyl 5-Azido Oseltamivir probe (1 µM final concentration). c. Incubate all tubes for 1 hour at 37°C to allow for target binding.
  • Click Chemistry Reaction (CuAAC): [7][9] a. Prepare the Cu(I) catalyst premix. For each reaction, mix 2 µL of 100 mM CuSO₄ with 2 µL of 200 mM THPTA ligand. Let it stand for 5 minutes. THPTA is a water-soluble ligand that stabilizes the Cu(I) ion and improves reaction efficiency in aqueous buffers.[7][9] b. To each 50 µL sample from step 2c, add the following reagents in order, vortexing briefly after each addition: i. 1 µL of 2.5 mM Alkyne-Reporter Tag (e.g., Alkyne-Fluorophore or Alkyne-Biotin) (50 µM final). ii. 4 µL of the CuSO₄/THPTA premix. iii. 2 µL of freshly prepared 300 mM Sodium Ascorbate to initiate the reaction. c. Protect the reaction from light (if using a fluorescent reporter) and incubate for 1 hour at room temperature. The proteins are now labeled and ready for analysis.

Protocol 2: Visualization by In-Gel Fluorescence
  • Add 20 µL of 4x LDS sample buffer to each 59 µL reaction from Protocol 1.

  • Heat samples at 95°C for 5 minutes.

  • Load 20 µL of each sample onto a 4-12% Bis-Tris gel.

  • Run the gel according to the manufacturer's instructions.

  • Without fixing or staining, scan the gel on a fluorescence laser scanner with excitation/emission wavelengths appropriate for the chosen fluorophore (e.g., TAMRA: Ex 557 nm / Em 583 nm).

  • After scanning, stain the same gel with Coomassie Blue to visualize total protein and confirm equal loading across lanes.

Expected Outcome for In-Gel Fluorescence
Lane 1 (Test Sample): A distinct fluorescent band at the molecular weight of Neuraminidase (approx. 45-60 kDa, depending on glycosylation and strain).
Lane 2 (Competition Control): A significant reduction or complete absence of the fluorescent band observed in Lane 1.
Lane 3 (Uninfected Lysate): No specific fluorescent band should be visible, confirming viral target specificity.
Coomassie Stain: All lanes should show similar total protein profiles, confirming equal loading.
Protocol 3: Enrichment and Mass Spectrometry Identification

Causality: This protocol uses the high-affinity interaction between biotin and streptavidin to isolate the labeled neuraminidase from the thousands of other proteins in the lysate, enabling clean identification by mass spectrometry.

  • Perform the labeling and click chemistry reaction as described in Protocol 1, using Alkyne-Biotin as the reporter tag.

  • Precipitate the proteins by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 1 hour and centrifuge at 14,000 x g for 10 minutes.

  • Resuspend the protein pellet in 100 µL of PBS containing 1% SDS.

  • Add 900 µL of PBS (to dilute SDS to 0.1%) and 30 µL of pre-washed streptavidin-agarose bead slurry.

  • Incubate for 2 hours at room temperature with end-over-end rotation to capture biotinylated proteins.

  • Wash the beads sequentially with 1 mL of 0.1% SDS in PBS, 1 mL of PBS, and 1 mL of 50 mM Ammonium Bicarbonate.

  • On-Bead Digestion: Resuspend the beads in 50 µL of 50 mM Ammonium Bicarbonate containing 1 µg of sequencing-grade trypsin. Incubate overnight at 37°C with shaking.

  • Sample Preparation for MS: Collect the supernatant containing the digested peptides. Acidify with 1% trifluoroacetic acid (TFA) and desalt using a C18 ZipTip.

  • LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS. Search the resulting spectra against a database containing both host and viral protein sequences to identify the enriched protein(s).[12][13][14]

Mechanism of Target Engagement

The oseltamivir scaffold mimics the transition state of sialic acid cleavage, allowing it to fit snugly into the highly conserved active site of the neuraminidase enzyme. Key interactions involve the carboxylate and amino groups of the probe with arginine and glutamate/aspartate residues in the active site, respectively.[1] The azide group is positioned to be solvent-exposed, making it accessible for the click chemistry reaction without disrupting the binding interactions.

G Figure 2: Probe Engagement and Labeling Mechanism cluster_click CuAAC Click Reaction node_NA Neuraminidase (NA) Active Site Arg Arg Glu Asp node_LabeledNA Labeled Neuraminidase node_Probe N-Desacetyl 5-Azido Oseltamivir Probe Carboxylate Amino 5-Azido node_Probe:C->node_NA:R1 node_Probe:C->node_NA:R2 node_Probe:A->node_NA:E1 node_Probe:A->node_NA:D1 node_Reporter Alkyne-Reporter (Fluorophore or Biotin) node_Probe:Az->node_Reporter node_Reporter->node_LabeledNA Covalent Bond (Triazole Linkage)

Caption: Figure 2: Probe Engagement and Labeling Mechanism. (Max Width: 760px)

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No fluorescent band Inactive probe or reporter tag.Verify probe/tag integrity. Use fresh stocks.
Neuraminidase concentration is too low.Use a more concentrated lysate or enrich for viral particles before lysis.
Inefficient click reaction.Prepare Sodium Ascorbate fresh. Optimize reagent concentrations.
High background/smear Non-specific binding of the probe.Decrease probe concentration or incubation time. Increase wash stringency.
Protein aggregation during click reaction.[11]Perform a buffer exchange into PBS before the click reaction. Ensure final DMSO concentration is <5%.
Band present in competition lane Competitor (Oseltamivir) concentration too low.Increase competitor concentration (e.g., 500x molar excess over probe).
Non-specific labeling not related to the active site.This suggests the probe may have off-targets. Validate with an alternative probe or method.

References

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, Cell Press. [Link]

  • Click Chemistry Protocols. Xi'an Dianhua Biotechnology Co., Ltd. [Link]

  • Oseltamivir total synthesis. Wikipedia. [Link]

  • Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. IISTE. [Link]

  • Oseltamivir total synthesis. Grokipedia. [Link]

  • Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. PLOS ONE. [Link]

  • What is the mechanism of action of Oseltamivir (Tamiflu) in treating influenza? Dr.Oracle. [Link]

  • Mass spectrometry based proteomic studies on viruses and hosts – A review. Journal of Proteomics. [Link]

  • Structural mass spectrometry goes viral. Advances in Virus Research. [Link]

  • What is the mechanism of Oseltamivir Phosphate? Patsnap Synapse. [Link]

  • D.5 Oseltamivir and zanamivir (SL). YouTube. [Link]

  • MASS SPECTROMETRY IN VIROLOGICAL SCIENCES. Reviews in Medical Virology. [Link]

  • A novel N-heterocycles substituted oseltamivir derivatives as potent inhibitors of influenza virus neuraminidase: discovery, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Proteomic and mass spectrometry-based identification of viral proteins in human tissue samples from the Network for Pancreatic O. medRxiv. [Link]

  • Identification of viral mutants by mass spectrometry. Proceedings of the National Academy of Sciences. [Link]

  • Mechanism of Action of Neuraminidase Inhibitors (Tamiflu; Peramivir) A:... ResearchGate. [Link]

Sources

Method

Application Note: Real-Time Visualization of Influenza Virus Neuraminidase in Live Cells Using N-Desacetyl 5-Azido Oseltamivir

Introduction: Unveiling Viral Dynamics with Chemical Precision The study of the influenza virus life cycle is paramount for developing effective antiviral therapies. A key player in this cycle is the viral neuraminidase...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Viral Dynamics with Chemical Precision

The study of the influenza virus life cycle is paramount for developing effective antiviral therapies. A key player in this cycle is the viral neuraminidase (NA), a surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues.[1][2][3][4] Visualizing the spatiotemporal dynamics of NA in a living system provides invaluable insights into viral budding, spread, and the mechanism of NA inhibitors.

Traditional imaging methods, such as fluorescent protein fusions (e.g., GFP), can be hampered by the large size of the tag, potentially altering viral protein function.[5][6] Immunofluorescence, while specific, is limited to fixed, non-living samples. To overcome these limitations, we present a powerful strategy utilizing bioorthogonal chemistry to achieve real-time imaging of influenza NA in live cells with minimal perturbation.

This guide details the application of N-Desacetyl 5-Azido Oseltamivir , a bespoke chemical probe, for live-cell imaging. This probe is an analog of the well-known NA inhibitor oseltamivir, engineered with an azide moiety.[7][8] This azide group serves as a bioorthogonal handle for covalent ligation with a fluorescent reporter via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or "copper-free click chemistry".[9][10][11] This two-step labeling approach offers high specificity and biocompatibility, enabling researchers to track NA activity on the surface of infected cells and monitor viral particle dynamics in real time.[12][13]

Principle of the Method

The imaging strategy is based on a two-step, bioorthogonal labeling process that specifically targets the active site of influenza neuraminidase.

  • Specific Targeting: The N-Desacetyl 5-Azido Oseltamivir probe is first introduced to influenza-infected live cells. As a structural mimic of sialic acid's transition state, the oseltamivir backbone directs the probe to the active site of the viral NA, where it binds with high affinity.[7][8] The azide group, being small and biologically inert, does not interfere with this binding event.

  • Bioorthogonal Ligation: Following the removal of any unbound probe, a fluorophore conjugated to a strained alkyne (e.g., DBCO, BCN, DIBO) is added.[12][13] The strained alkyne reacts specifically and covalently with the azide handle on the NA-bound probe through a rapid SPAAC reaction.[10][11] This "click" reaction proceeds efficiently under physiological conditions without the need for toxic copper catalysts, making it ideal for live-cell applications.[10] The result is a fluorescently tagged neuraminidase, ready for visualization by microscopy.

The causality behind this method's success lies in the orthogonality of the azide-alkyne reaction, which does not cross-react with any native cellular components, ensuring that fluorescence is generated only at the site of the targeted viral protein.

G cluster_0 Step 1: Targeting Neuraminidase Active Site cluster_1 Step 2: Bioorthogonal 'Click' Reaction inf_cell Influenza-Infected Live Cell na_protein Viral Neuraminidase (NA) on Cell Surface probe N-Desacetyl 5-Azido Oseltamivir bound_complex Azide-Tagged NA-Probe Complex probe->bound_complex Binds to NA Active Site na_protein->bound_complex fluorophore Strained Alkyne Fluorophore (e.g., DBCO-488) labeled_na Fluorescently Labeled NA bound_complex->labeled_na fluorophore->labeled_na SPAAC Reaction microscopy Live-Cell Fluorescence Microscopy labeled_na->microscopy Visualize G start Start seed Seed cells on glass-bottom dish start->seed grow Incubate to 80-90% confluency seed->grow wash1 Wash cells with warm PBS (2x) grow->wash1 infect Infect with diluted virus (1 hr) wash1->infect replace_media Replace with fresh culture medium infect->replace_media incubate_infection Incubate 12-18 hrs (37°C, 5% CO₂) replace_media->incubate_infection labeling_ready Cells ready for labeling incubate_infection->labeling_ready

Sources

Application

Synthesis of fluorescent probes from "N-Desacetyl 5-Azido Oseltamivir"

An In-Depth Guide to the Synthesis and Application of Oseltamivir-Based Fluorescent Probes from N-Desacetyl 5-Azido Oseltamivir Introduction: Illuminating Viral Mechanisms with Chemical Precision Oseltamivir, commerciall...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of Oseltamivir-Based Fluorescent Probes from N-Desacetyl 5-Azido Oseltamivir

Introduction: Illuminating Viral Mechanisms with Chemical Precision

Oseltamivir, commercially known as Tamiflu®, is a cornerstone of antiviral therapy against influenza A and B viruses.[1][2] It functions as a potent and selective inhibitor of the viral neuraminidase (NA) enzyme, a critical protein that facilitates the release of newly formed virus particles from infected host cells.[2][3] To better understand the intricate dynamics of viral infection, drug-target engagement, and the emergence of resistance, researchers require tools that can visualize these processes in real-time within a biological context.

Fluorescent probes, molecules that emit light upon excitation, are invaluable tools in this pursuit.[4][5] By covalently linking a fluorophore to a drug molecule like oseltamivir, we can create a chemical reporter that "lights up" its target. This guide provides a comprehensive overview and detailed protocols for the synthesis of such probes, starting from N-Desacetyl 5-Azido Oseltamivir . This precursor is an ideal starting material as the azido group (N₃) serves as a versatile chemical "handle" for bioorthogonal conjugation reactions, allowing for the precise attachment of a fluorophore.[1][6][7]

The primary strategy detailed herein is the azide-alkyne cycloaddition, a cornerstone of "click chemistry".[8][9] We will explore two powerful variants of this reaction: the classic Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][11][12] These methods provide a robust and efficient means to generate novel molecular tools for advancing virology and drug development research.[13][14]

Principle of Synthesis: The Power of "Click Chemistry"

The synthesis of oseltamivir-based fluorescent probes from an azide-functionalized precursor relies on the principles of click chemistry. This chemical philosophy emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. The azide-alkyne cycloaddition is the quintessential click reaction, forming a stable triazole ring that covalently links the oseltamivir scaffold to a fluorophore.

Two Paths to Conjugation: CuAAC vs. SPAAC
  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the original and highly efficient click reaction. It involves the use of a copper(I) catalyst to join a terminal alkyne-functionalized fluorophore with the azide on the oseltamivir precursor.[12][15][16] The reaction is fast and reliable. However, the requisite copper catalyst can exhibit cellular toxicity, which may limit the direct application of this method in living systems.[11] Ligands such as TBTA and THPTA are often used to stabilize the Cu(I) oxidation state and mitigate toxicity.[12][16][17]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC was developed as a bioorthogonal, metal-free alternative.[][11][18] This reaction utilizes a cyclooctyne—an eight-membered ring containing a highly strained alkyne bond. The inherent ring strain provides the driving force for the reaction with an azide, proceeding rapidly at physiological temperatures without any catalyst.[19][20] This makes SPAAC the method of choice for applications involving live cells or organisms.[][11]

G cluster_0 Synthesis Pathways cluster_1 SPAAC (Copper-Free) cluster_2 CuAAC (Copper-Catalyzed) Start N-Desacetyl 5-Azido Oseltamivir SPAAC_reagent Strained Alkyne (e.g., DBCO-Fluorophore) Start->SPAAC_reagent + CuAAC_reagent Terminal Alkyne (e.g., Alkyne-Fluorophore) Start->CuAAC_reagent + Product Oseltamivir-Fluorophore Conjugate SPAAC_cond Physiological Conditions (e.g., PBS, 37°C) SPAAC_cond->Product Forms stable Triazole Linkage CuAAC_cond Cu(I) Catalyst + Ligand (THPTA) + Reductant (Ascorbate) CuAAC_cond->Product Forms stable Triazole Linkage G A 1. Select Synthesis Route (SPAAC or CuAAC) B 2. Prepare Reagents (Oseltamivir-N₃, Alkyne-Fluorophore) A->B C 3. Perform Conjugation Reaction B->C D 4. Monitor Reaction Progress (TLC / LC-MS) C->D D->C Incomplete? Continue Reaction E 5. Purify Probe (HPLC or Column Chromatography) D->E Complete? F 6. Characterize Probe (MS, NMR, Spectroscopy) E->F G 7. Application (e.g., Live Cell Imaging) F->G

Sources

Method

Application Notes and Protocols for N-Desacetyl 5-Azido Oseltamivir in Influenza Drug Resistance Studies

Introduction: The Evolving Landscape of Influenza Antiviral Resistance Influenza viruses pose a persistent global health threat, primarily managed through vaccination and antiviral medications. Among the frontline antivi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Influenza Antiviral Resistance

Influenza viruses pose a persistent global health threat, primarily managed through vaccination and antiviral medications. Among the frontline antiviral agents are the neuraminidase inhibitors (NAIs), such as oseltamivir (Tamiflu®). These drugs function by blocking the active site of the viral neuraminidase (NA) enzyme, a glycoprotein essential for the release of progeny virions from infected host cells.[1] Inhibition of NA leads to viral aggregation at the cell surface and a halt in the spread of infection.[2]

However, the high mutation rate of influenza viruses facilitates the emergence of drug-resistant strains, compromising the efficacy of NAIs.[3] Resistance to oseltamivir is commonly associated with specific mutations in the NA gene, such as the H275Y substitution in N1 subtypes and the R292K and E119V changes in N2 subtypes.[4][5][6] These mutations alter the conformational dynamics of the NA active site, reducing the binding affinity of oseltamivir.[4] Consequently, robust and sophisticated tools are imperative for the surveillance of emerging resistance and for elucidating the molecular mechanisms that underpin it.

This guide details the application of N-Desacetyl 5-Azido Oseltamivir , a versatile chemical probe, in the study of influenza drug resistance. This molecule is an analogue of oseltamivir, modified with a bioorthogonal azide group. The azide moiety enables the use of "click chemistry," a set of highly specific and efficient reactions, to covalently attach reporter molecules such as fluorophores or biotin.[7][8][9] This functionality transforms the oseltamivir scaffold into a powerful tool for a range of applications, from enzymatic assays to proteomic studies, providing deeper insights into drug-target interactions and the impact of resistance mutations.

PART 1: Probing Neuraminidase Activity and Inhibition

A primary application of N-Desacetyl 5-Azido Oseltamivir is in the sensitive detection of NA activity and the characterization of inhibitor resistance profiles. By coupling the azide-functionalized probe to a reporter molecule via click chemistry, researchers can directly quantify the extent of probe binding to the NA active site.

Principle of the Click-Enabled Neuraminidase Inhibition Assay

This assay leverages the competition between a known substrate and the azide-functionalized oseltamivir probe for the NA active site. The amount of probe that binds to the enzyme is inversely proportional to the enzyme's activity on its natural substrate. The azide group allows for a highly specific and sensitive readout using a corresponding alkyne-modified fluorophore.

Workflow for Neuraminidase Inhibition Assay

Neuraminidase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Virus_Lysate Prepare Virus Lysate (Wild-Type & Resistant Strains) Incubation Incubate Lysate with Probe Dilutions Virus_Lysate->Incubation Serial_Dilution Serially Dilute N-Desacetyl 5-Azido Oseltamivir Serial_Dilution->Incubation Click_Reaction Add Alkyne-Fluorophore & Catalysts (CuAAC) Incubation->Click_Reaction Measurement Measure Fluorescence Click_Reaction->Measurement IC50_Calc Calculate IC50 Values Measurement->IC50_Calc Comparison Compare WT vs. Resistant Strains IC50_Calc->Comparison

Caption: Workflow for determining IC50 values using the click-enabled neuraminidase inhibition assay.

Protocol 1: Fluorometric Neuraminidase Inhibition Assay

This protocol details the steps to determine the 50% inhibitory concentration (IC50) of N-Desacetyl 5-Azido Oseltamivir for both wild-type and potentially resistant influenza strains.

Materials:

  • Virus stocks (wild-type and suspected resistant strains)

  • N-Desacetyl 5-Azido Oseltamivir (probe)

  • Alkyne-functionalized fluorophore (e.g., DBCO-Cy5 or a terminal alkyne for CuAAC)

  • Cell lysis buffer

  • Assay buffer (e.g., MES buffer with CaCl2)

  • For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper(II) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., THPTA).

  • 96-well black microplates

  • Fluorescence plate reader

Methodology:

  • Virus Lysate Preparation:

    • Infect susceptible cells (e.g., MDCK) with the influenza strains of interest.

    • After sufficient viral replication, harvest the cells and lyse them to release viral proteins, including neuraminidase.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate for normalization.

  • Assay Setup:

    • Prepare serial dilutions of N-Desacetyl 5-Azido Oseltamivir in assay buffer.

    • In a 96-well plate, add a standardized amount of viral lysate to each well.

    • Add the serially diluted probe to the wells. Include control wells with no probe (maximum signal) and no lysate (background).

    • Incubate the plate at 37°C for 30-60 minutes to allow for probe binding to the NA active site.

  • Click Chemistry Reaction:

    • Prepare the click reaction master mix. For CuAAC, this will contain the alkyne-fluorophore, CuSO4, sodium ascorbate, and THPTA.

    • Add the click reaction master mix to all wells.

    • Incubate at room temperature for 30-60 minutes, protected from light.[9]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity against the logarithm of the probe concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the probe that results in a 50% reduction in fluorescence signal.

Data Interpretation

A significant increase in the IC50 value for a mutant virus compared to its wild-type counterpart indicates reduced susceptibility to the inhibitor, a hallmark of drug resistance.

Virus StrainNeuraminidase MutationIC50 of N-Desacetyl 5-Azido Oseltamivir (nM)Fold-Increase in IC50Resistance Phenotype
A/H1N1 (Wild-Type)None1.5-Sensitive
A/H1N1 (Mutant 1)H275Y450300Highly Resistant
A/H3N2 (Wild-Type)None2.0-Sensitive
A/H3N2 (Mutant 2)E119V6030Resistant
A/H3N2 (Mutant 3)R292K600300Highly Resistant

Table 1: Representative data from a click-enabled neuraminidase inhibition assay. The hypothetical IC50 values illustrate how the assay can quantify the degree of resistance conferred by known mutations.

PART 2: Visualizing Drug-Target Engagement in Infected Cells

A powerful application of this azide-functionalized probe is the direct visualization of oseltamivir binding to neuraminidase within the context of an infected cell. This provides spatial information about drug distribution and target engagement.

Protocol 2: In-Situ Labeling and Imaging of Neuraminidase

Materials:

  • Cell culture supplies and influenza virus stocks

  • N-Desacetyl 5-Azido Oseltamivir

  • Alkyne-fluorophore (e.g., a cell-permeable DBCO-fluorophore for copper-free click chemistry)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Methodology:

  • Cell Infection and Probe Treatment:

    • Grow adherent cells on coverslips and infect with the desired influenza strain.

    • At a late stage of infection (when NA is expressed on the cell surface), treat the cells with N-Desacetyl 5-Azido Oseltamivir at a concentration determined from the in-vitro assays.

    • Incubate for a defined period to allow the probe to bind to NA.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound probe.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells to allow entry of the click chemistry reagents.

  • Click Reaction and Staining:

    • Perform the click reaction by incubating the fixed and permeabilized cells with the alkyne-fluorophore.

    • Wash thoroughly to remove unreacted fluorophore.

    • Stain with DAPI to visualize the cell nuclei.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope, capturing the channels for the DAPI stain and the fluorophore conjugated to the oseltamivir probe.

Expected Results: For oseltamivir-sensitive strains, a strong fluorescent signal should be observed at the plasma membrane of infected cells, where mature neuraminidase is localized. In contrast, for resistant strains with mutations that impair probe binding, a significantly weaker or no signal is expected.

PART 3: Identifying Novel Resistance Mechanisms via Proteomics

N-Desacetyl 5-Azido Oseltamivir can be used as a "bait" in pull-down assays to isolate neuraminidase and its potential interacting partners from a complex protein mixture.[10][11][12] This is particularly useful for exploring how resistance mutations might alter the broader protein interaction network of NA or for identifying host factors that may influence drug susceptibility.

Workflow for Proteomic Pull-Down Assay

Proteomic Pull-Down Workflow cluster_prep Preparation cluster_click Click Reaction & Capture cluster_analysis Analysis Lysate_Prep Prepare Lysate from Infected Cells Probe_Incubation Incubate Lysate with N-Desacetyl 5-Azido Oseltamivir Lysate_Prep->Probe_Incubation Click_Biotin Click Reaction with Alkyne-Biotin Probe_Incubation->Click_Biotin Streptavidin_Beads Add Streptavidin-Coated Beads Click_Biotin->Streptavidin_Beads Capture Capture Probe-Protein Complexes Streptavidin_Beads->Capture Elution Elute Bound Proteins Capture->Elution SDS_PAGE SDS-PAGE & Western Blot Elution->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) Elution->Mass_Spec Analysis Identify Interacting Proteins Mass_Spec->Analysis

Caption: Workflow for identifying neuraminidase interacting proteins using a pull-down assay.

Protocol 3: Pull-Down Assay for Identifying Interacting Proteins

Materials:

  • Lysates from cells infected with wild-type or resistant influenza strains

  • N-Desacetyl 5-Azido Oseltamivir

  • Alkyne-biotin

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer (e.g., containing high salt or a denaturant)

  • Reagents for SDS-PAGE and Western blotting or for mass spectrometry sample preparation.

Methodology:

  • Probe Incubation:

    • Incubate the viral lysate with N-Desacetyl 5-Azido Oseltamivir to allow binding to NA.

  • Click Reaction and Affinity Capture:

    • Perform a click reaction to attach alkyne-biotin to the azide group of the probe that is now bound to NA.

    • Add streptavidin-coated magnetic beads to the lysate and incubate to allow the biotin-streptavidin interaction to occur.[13]

    • Use a magnet to capture the beads, which are now bound to the probe-NA complex and any associated proteins.

  • Washing and Elution:

    • Thoroughly wash the beads with wash buffers to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an appropriate elution buffer.

  • Analysis:

    • Western Blot: Analyze the eluate by SDS-PAGE and Western blotting using an antibody against neuraminidase to confirm successful pull-down.

    • Mass Spectrometry: For discovery proteomics, digest the eluted proteins and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify all co-purified proteins.

Data Analysis and Interpretation: By comparing the proteins pulled down from lysates of cells infected with wild-type versus resistant viruses, researchers can identify differences in the NA interactome. For instance, a resistance mutation might cause NA to associate with a new host protein or dissociate from a previously known partner, providing novel insights into the mechanisms of resistance or viral fitness.

Conclusion

N-Desacetyl 5-Azido Oseltamivir is a powerful and versatile chemical probe for the study of influenza drug resistance. Its bioorthogonal azide handle enables a wide range of applications, from quantitative enzymatic assays and in-situ imaging to unbiased proteomic screens. By applying the protocols detailed in this guide, researchers can gain a deeper understanding of the molecular basis of oseltamivir resistance, aiding in the development of next-generation antiviral strategies and informing public health surveillance efforts.

References

  • Recent trends in click chemistry as a promising technology for virus-related research - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • The fluorescence neuraminidase inhibition assay: a functional method for detection of influenza virus resistance to the neuraminidase inhibitors. (2012). Methods in Molecular Biology, 865, 115-25. Retrieved January 14, 2026, from [Link]

  • A Spotlight on Viruses—Application of Click Chemistry to Visualize Virus-Cell Interactions. (2019). Molecules, 24(3), 481. Retrieved January 14, 2026, from [Link]

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  • An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance. (2022). Antiviral Research, 208, 105457. Retrieved January 14, 2026, from [Link]

  • In Vitro Generation of Neuraminidase Inhibitor Resistance in A(H5N1) Influenza Viruses. (2010). Antimicrobial Agents and Chemotherapy, 54(10), 4425–4433. Retrieved January 14, 2026, from [Link]

  • Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis. (2013). Journal of Visualized Experiments, (78), e50532. Retrieved January 14, 2026, from [Link]

  • Evolution of Oseltamivir Resistance Mutations in Influenza A(H1N1) and A(H3N2) Viruses during Selection in Experimentally Infected Mice - PMC. (2014). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • A Spotlight on Viruses-Application of Click Chemistry to Visualize Virus-Cell Interactions. (2019). PubMed. Retrieved January 14, 2026, from [Link]

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  • Chemoselective Modification of Viral Surfaces via Bioorthogonal Click Chemistry. (2012). JoVE. Retrieved January 14, 2026, from [Link]

  • Pull-Down Techniques for Determining Virus-Host Protein Interactions. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Oseltamivir total synthesis. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Pull-Down Techniques for Determining Virus-Host Protein Interactions. (2025). Methods in Molecular Biology, 2940, 133-140. Retrieved January 14, 2026, from [Link]

  • Synthesis of oseltamivir and tamiphosphor from N-acetyl-D-glucosamine. (2014). Journal of Organic Chemistry, 79(1), 316-23. Retrieved January 14, 2026, from [Link]

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Sources

Application

Application Notes &amp; Protocols: Developing Neuraminidase-Targeting PROTACs using N-Desacetyl 5-Azido Oseltamivir

Here are the detailed Application Notes and Protocols for "N-Desacetyl 5-Azido Oseltamivir" for PROTAC development targeting neuraminidase. Authored by: Gemini, Senior Application Scientist Publication Date: January 14,...

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for "N-Desacetyl 5-Azido Oseltamivir" for PROTAC development targeting neuraminidase.

Authored by: Gemini, Senior Application Scientist
Publication Date: January 14, 2026
Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to induce the complete degradation of target proteins.[1] This technology harnesses the cell's native ubiquitin-proteasome system (UPS) to eliminate proteins implicated in disease.[2] While extensively explored in oncology, the application of PROTACs in antiviral therapy is a promising and expanding frontier.[3][4] Influenza neuraminidase (NA), a critical surface glycoprotein for viral propagation, represents an ideal target for this degradation-based strategy.[5] Oseltamivir is a well-established NA inhibitor, and its derivatives can serve as potent warheads for NA-targeting PROTACs.[6] This guide provides a comprehensive framework for the design, synthesis, and validation of neuraminidase-targeting PROTACs, utilizing "N-Desacetyl 5-Azido Oseltamivir" as a versatile chemical starting point. The azide functional group serves as a highly efficient handle for modular PROTAC assembly via click chemistry, enabling rapid diversification of linkers and E3 ligase ligands.

Introduction: The PROTAC Paradigm for Antiviral Strategy

Conventional antiviral drugs, like oseltamivir, typically function as inhibitors, binding to a viral enzyme's active site to block its function.[5] This occupancy-driven model requires sustained high concentrations of the drug to be effective. PROTACs, however, operate on an event-driven, catalytic model.[1][7] A single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to more potent and sustained pharmacological effects at lower doses.[1]

A PROTAC is a heterobifunctional molecule comprising three distinct components:

  • A Warhead: A ligand that selectively binds to the protein of interest (POI), in this case, influenza neuraminidase.[8]

  • An E3 Ligase Ligand: A molecule that recruits a specific E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[9][10]

  • A Linker: A chemical tether that connects the warhead and the E3 ligase ligand.[11]

By simultaneously binding to both the neuraminidase and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[12] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the neuraminidase surface, tagging it for destruction by the 26S proteasome.[13] This degradation-based approach offers a powerful strategy to combat viral infections and potentially overcome resistance mechanisms associated with traditional inhibitors.[14][15]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (Neuraminidase) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 POI_bound Neuraminidase PROTAC_bound PROTAC POI_bound->PROTAC_bound Binds Proteasome 26S Proteasome POI_bound->Proteasome Marked for Degradation PROTAC_bound->PROTAC Recycled E3_bound E3 Ligase PROTAC_bound->E3_bound Recruits Ub Ubiquitin Ub->POI_bound Poly-ubiquitination Peptides Degraded Peptides Proteasome->Peptides Degrades POI

Diagram 1. General mechanism of PROTAC-mediated protein degradation.
The Chemical Blueprint: Design and Synthesis
2.1. The Warhead: N-Desacetyl 5-Azido Oseltamivir

The choice of warhead is critical for PROTAC specificity. Oseltamivir is a potent and selective inhibitor of influenza neuraminidase, making it an excellent foundation.[6] We select N-Desacetyl 5-Azido Oseltamivir as the starting scaffold for several strategic reasons:

  • The Azide Group (N₃): The 5-azido group is a key functional handle. It is relatively inert under many reaction conditions but serves as a perfect partner for bio-orthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[][17] This allows for a modular and highly efficient assembly of the final PROTAC molecule.[18]

  • The N-Desacetyl Position: The free amine at the N-desacetyl position provides an alternative and frequently used point for linker attachment.[3] However, for this guide, we will leverage the strategically placed azide for a more streamlined click chemistry approach.

2.2. The Linker and E3 Ligase Ligand

The linker is not merely a spacer; its length, rigidity, and composition critically influence the formation and stability of the ternary complex, thereby impacting degradation efficiency.[19][] Common linkers include flexible polyethylene glycol (PEG) or alkyl chains and more rigid piperazine or triazole-containing structures.[][21]

For the E3 ligase ligand, derivatives of thalidomide (for CRBN) and hydroxyproline (for VHL) are the most widely used and validated in the field.[8][22]

2.3. Synthetic Strategy: A Modular Click Chemistry Approach

Our strategy involves synthesizing a PROTAC by connecting the oseltamivir-azide warhead to an alkyne-functionalized linker that is pre-attached to an E3 ligase ligand. The CuAAC reaction will form a stable triazole ring, completing the PROTAC structure.[18]

Synthesis_Workflow Warhead N-Desacetyl 5-Azido Oseltamivir (Warhead) Reaction CuAAC Click Chemistry (CuSO₄, Sodium Ascorbate) Warhead->Reaction Linker_Ligand Alkyne-Linker-E3 Ligand (e.g., Alkyne-PEG-VHL) Linker_Ligand->Reaction PROTAC Final Oseltamivir-PROTAC Reaction->PROTAC Purify Purification (e.g., HPLC) PROTAC->Purify Characterize Characterization (LC-MS, NMR) Purify->Characterize Validation_Workflow cluster_synthesis Step 1: Synthesis & QC cluster_biochem Step 2: Biochemical Validation cluster_cellular Step 3: Cellular Proof-of-Concept cluster_ortho Step 4: Orthogonal Validation Synth Synthesize NA-PROTAC-1 QC Confirm Structure & Purity (LC-MS, NMR) Synth->QC NA_Assay Neuraminidase Inhibition Assay (Confirm Target Engagement) QC->NA_Assay WB_Deg Western Blot for NA Degradation (Measure DC₅₀ & Dₘₐₓ) NA_Assay->WB_Deg Controls Mechanism Controls (e.g., +MG132) WB_Deg->Controls IF Immunofluorescence (Visualize NA reduction) WB_Deg->IF RT_qPCR RT-qPCR (Confirm no change in NA mRNA)

Diagram 3. A comprehensive experimental workflow for PROTAC validation.

Interpreting Key Results:

  • Successful Degradation: A potent PROTAC will show a dose-dependent decrease in NA protein levels (low DC₅₀) that is rescued by a proteasome inhibitor like MG132. [15]The non-degrading inhibitor control (oseltamivir) should show no effect on NA protein levels.

  • The Hook Effect: At very high concentrations, PROTAC efficacy may decrease. [23]This is known as the "hook effect" and occurs when excess PROTAC disrupts the formation of the productive ternary complex by forming more binary complexes (PROTAC-NA or PROTAC-E3). This is a hallmark of PROTAC-mediated degradation. [23]* Orthogonal Confirmation: Immunofluorescence microscopy can visually confirm the reduction of NA protein on the cell surface. [24][25]Additionally, RT-qPCR should be performed to ensure that the PROTAC is not inadvertently reducing the transcription of the NA gene.

Conclusion and Future Outlook

This guide outlines a robust and modular strategy for developing novel antiviral agents against influenza by targeting neuraminidase for degradation. The use of N-Desacetyl 5-Azido Oseltamivir as a starting point, combined with the efficiency of click chemistry, provides a powerful platform for rapidly generating and testing diverse PROTAC candidates. By systematically varying the linker and E3 ligase ligand, researchers can optimize degradation potency and selectivity. This proof-of-concept work highlights the immense potential of applying PROTAC technology to combat viral diseases, offering a new therapeutic paradigm to address the challenges of drug resistance and viral evolution. [14]

References
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Sources

Method

LC-MS/MS Analysis of Peptides Labeled with "N-Desacetyl 5-Azido Oseltamivir": A Chemoproteomic Approach for Target Identification

An Application Note and Protocol for Drug Target Deconvolution Abstract Oseltamivir (Tamiflu®) is a cornerstone antiviral medication for the treatment and prophylaxis of influenza A and B viruses, functioning as a compet...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Drug Target Deconvolution

Abstract

Oseltamivir (Tamiflu®) is a cornerstone antiviral medication for the treatment and prophylaxis of influenza A and B viruses, functioning as a competitive inhibitor of the viral neuraminidase enzyme.[1][2][3][4] Understanding the full spectrum of its molecular interactions within a host cell is paramount for elucidating its complete mechanism of action, identifying potential off-target effects, and discovering new therapeutic applications. This application note provides a comprehensive, field-proven protocol for identifying the protein targets of oseltamivir using a chemoproteomic strategy. We utilize "N-Desacetyl 5-Azido Oseltamivir," a bio-orthogonally functionalized chemical probe, to covalently label protein targets in a cellular context. Labeled proteins are subsequently tagged with a biotin reporter via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," digested into peptides, and enriched.[5][6][7] Finally, high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to identify the labeled peptides and pinpoint the specific sites of drug interaction. This guide is intended for researchers in drug development and chemical biology, providing both the theoretical basis and a detailed, step-by-step methodology for successful target identification.

Principle of the Method

The experimental strategy is a multi-stage process designed to isolate and identify proteins that interact with oseltamivir. The workflow hinges on the unique chemical properties of the N-Desacetyl 5-Azido Oseltamivir probe. The azide (N₃) group serves as a bio-orthogonal handle, meaning it is chemically inert within the complex biological milieu of the cell but can be selectively reacted with a partner group—in this case, an alkyne—under specific catalytic conditions.[7] This allows for the covalent attachment of a reporter tag, such as biotin, for subsequent enrichment and analysis.

The overall workflow proceeds as follows:

  • Cellular Labeling: Live cells or cell lysates are incubated with the N-Desacetyl 5-Azido Oseltamivir probe. The probe, mimicking oseltamivir, will bind to its protein targets. For robust target capture, this step may be combined with UV-crosslinking if the probe is designed as a photo-affinity label.

  • Lysis and Click Chemistry: The cells are lysed, and the proteome is harvested. A "click" reaction is performed to attach an alkyne-biotin reporter tag to the probe-labeled proteins.[5][6]

  • Proteomic Sample Preparation: The biotin-tagged proteome is reduced, alkylated, and digested into peptides with a sequence-specific protease, typically trypsin.

  • Affinity Enrichment: The resulting complex peptide mixture is incubated with streptavidin-coated beads to capture the biotin-tagged peptides, effectively enriching them while washing away the vast excess of unlabeled peptides.

  • LC-MS/MS Analysis: The enriched peptides are eluted and analyzed by high-resolution LC-MS/MS to determine their amino acid sequence and the precise site of probe modification.

workflow cluster_wet_lab Biochemical Workflow cluster_ms Mass Spectrometry & Data Analysis A 1. Cellular Incubation with Azido-Oseltamivir Probe B 2. Cell Lysis & Proteome Extraction A->B C 3. CuAAC Click Chemistry (Add Alkyne-Biotin) B->C D 4. Reduction, Alkylation & Trypsin Digestion C->D E 5. Streptavidin Affinity Enrichment D->E F 6. Elution of Labeled Peptides E->F G 7. LC-MS/MS Analysis F->G Inject Sample H 8. Database Search (Variable Modification) G->H I 9. Identification of Target Proteins & Sites H->I

Figure 1. Overall experimental workflow for target identification.

Materials and Reagents

  • Probe: N-Desacetyl 5-Azido Oseltamivir (CAS: 204255-04-9)[8]

  • Cell Culture: A549 cells (or other relevant cell line), DMEM, FBS, Penicillin-Streptomycin.

  • Lysis Buffer: RIPA buffer or custom lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, protease/phosphatase inhibitors).

  • Click Chemistry Reagents:

    • Alkyne-Biotin (e.g., Biotin-PEG4-Alkyne).

    • Copper(II) Sulfate (CuSO₄).

    • Tris(2-carboxyethyl)phosphine (TCEP).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

  • Sample Preparation Reagents:

    • Dithiothreitol (DTT).

    • Iodoacetamide (IAA).

    • Sequencing-grade modified Trypsin.

    • Urea, Ammonium Bicarbonate (NH₄HCO₃).

    • Formic Acid (FA), Acetonitrile (ACN), Trifluoroacetic Acid (TFA).

  • Enrichment: High-capacity streptavidin agarose beads.

  • LC-MS/MS System:

    • High-performance liquid chromatography (HPLC) system capable of nano-flow rates.

    • Reversed-phase C18 analytical column (e.g., 75 µm ID x 25 cm).

    • High-resolution Orbitrap mass spectrometer (or equivalent).

Detailed Experimental Protocols

Protocol 1: Live Cell Labeling and Lysate Preparation

Causality: Performing the initial labeling in live, intact cells best preserves native protein conformations and drug-target interactions. A competition control, using an excess of the parent drug (Oseltamivir), is critical to validate that the probe binds to the same site and to distinguish specific targets from non-specific background binders.

  • Cell Seeding: Plate A549 cells in 10 cm dishes to reach 80-90% confluency on the day of the experiment.

  • Control Setup: For every experiment, prepare three conditions:

    • Negative Control: DMSO vehicle control.

    • Competition Control: Pre-incubate cells with 100 µM Oseltamivir Phosphate for 1 hour.

    • Experimental: No pre-incubation.

  • Probe Labeling: Add N-Desacetyl 5-Azido Oseltamivir probe to the "Competition" and "Experimental" dishes to a final concentration of 10 µM. Add an equivalent volume of DMSO to the "Negative Control" dish. Incubate for 2 hours at 37°C.

  • Cell Harvest: Aspirate media, wash cells twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and pellet by centrifugation (500 x g, 5 min, 4°C).

  • Lysis: Resuspend the cell pellet in 500 µL of ice-cold lysis buffer supplemented with protease inhibitors. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant containing the soluble proteome.

  • Quantification: Determine protein concentration using a BCA assay. Normalize all samples to a concentration of 2 mg/mL.

Protocol 2: CuAAC Click Chemistry

Causality: The CuAAC reaction is a highly efficient and specific method for conjugating the alkyne-biotin tag to the azide-functionalized probe.[6][9] A pre-mixed "click cocktail" ensures all components are added simultaneously and at the correct concentrations. TCEP is used to reduce Cu(II) to the catalytically active Cu(I) state, and TBTA is a ligand that stabilizes the Cu(I) and improves reaction efficiency.

  • Prepare Stock Solutions:

    • Alkyne-Biotin: 10 mM in DMSO.

    • CuSO₄: 50 mM in water.

    • TCEP: 50 mM in water (prepare fresh).

    • TBTA: 10 mM in DMSO.

  • Reaction Setup: In a 1.5 mL microfuge tube, use 1 mg of protein lysate (500 µL of 2 mg/mL).

  • Prepare Click Cocktail: For each 1 mg reaction, pre-mix the following in order:

    • 25 µL of 10 mM Alkyne-Biotin (Final: 250 µM).

    • 25 µL of 10 mM TBTA (Final: 250 µM).

    • 25 µL of 50 mM TCEP (Final: 1.25 mM).

    • 25 µL of 50 mM CuSO₄ (Final: 1.25 mM).

  • Initiate Reaction: Add 100 µL of the freshly prepared click cocktail to the 1 mg of protein lysate. Vortex gently.

  • Incubation: Incubate the reaction for 1 hour at room temperature on a rotator.

  • Protein Precipitation: Precipitate the protein to remove excess click reagents. Add 4 volumes of ice-cold acetone, vortex, and incubate at -20°C for at least 2 hours (or overnight).

  • Pellet and Wash: Centrifuge at 15,000 x g for 10 min at 4°C. Discard the supernatant. Wash the pellet twice with 1 mL of ice-cold methanol. Air-dry the pellet briefly.

Protocol 3: Protein Digestion

Causality: A standard bottom-up proteomics workflow is used to generate peptides suitable for MS analysis.[10][11] Reduction and alkylation are essential to linearize proteins and prevent disulfide bonds from reforming, ensuring efficient digestion by trypsin, which cleaves C-terminal to lysine and arginine residues.

  • Resuspension: Resuspend the dried protein pellet in 100 µL of 8 M urea in 100 mM NH₄HCO₃.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate for 45 minutes at 37°C.

  • Alkylation: Add IAA to a final concentration of 25 mM. Incubate for 30 minutes at room temperature in the dark.

  • Dilution: Dilute the sample 4-fold with 100 mM NH₄HCO₃ to reduce the urea concentration to 2 M (critical for trypsin activity).

  • Digestion: Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 StageTip or equivalent. Elute peptides and dry completely in a vacuum centrifuge.

Protocol 4: Affinity Enrichment of Labeled Peptides

Causality: The biotin tag on the labeled peptides has an extremely high affinity for streptavidin. This interaction is exploited to isolate the target peptides, which are typically of very low abundance, from the highly complex background of unlabeled peptides. Stringent washing steps are necessary to remove non-specific protein and peptide binders.

  • Bead Preparation: Wash 50 µL of streptavidin bead slurry three times with wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Peptide Resuspension: Resuspend the dried, desalted peptide sample in 500 µL of wash buffer.

  • Binding: Add the peptide solution to the washed streptavidin beads. Incubate for 2 hours at room temperature on a rotator.

  • Washing: Pellet the beads and discard the supernatant. Perform a series of stringent washes to remove non-specific binders:

    • 2x with Wash Buffer.

    • 2x with Wash Buffer containing 1% SDS.

    • 2x with 8 M Urea in 100 mM Tris-HCl, pH 8.0.

    • 5x with 50 mM NH₄HCO₃.

  • On-Bead Elution (or Digestion): While on-bead digestion can be performed, a common method is chemical elution. Add 50 µL of 80% ACN / 0.2% TFA. Vortex and incubate for 10 minutes. Repeat twice and pool the eluates.

  • Final Preparation: Dry the eluted peptides in a vacuum centrifuge. Resuspend in 12 µL of 0.1% FA in water for LC-MS/MS analysis.

LC-MS/MS Parameters and Data Analysis

LC-MS/MS Configuration

The following tables provide recommended starting parameters. These should be optimized for the specific instrument and column configuration available.

LC Parameter Setting
Flow Rate 300 nL/min
Column Reversed-phase C18, 75 µm ID x 25 cm, 1.9 µm particles
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in 80% Acetonitrile
Gradient 2-35% B over 90 min, 35-80% B over 10 min, hold 5 min
Column Temperature 50°C
MS Parameter Setting
Instrument Mode Data-Dependent Acquisition (DDA)
MS1 Scan Resolution 120,000 @ m/z 200
MS1 Scan Range 350-1600 m/z
AGC Target (MS1) 3e6
Max Injection Time (MS1) 50 ms
MS/MS Scan Resolution 15,000 @ m/z 200
Collision Energy HCD @ 28% NCE
Isolation Window 1.6 m/z
Dynamic Exclusion 30 seconds
Data Analysis Workflow
  • Database Search: Use a search algorithm like Sequest (in Proteome Discoverer) or Andromeda (in MaxQuant) to search the raw MS data against a relevant protein database (e.g., UniProt Human).

  • Specify Modifications: This is the most critical step.

    • Fixed Modification: Carbamidomethyl (C) at +57.021 Da.

    • Variable Modifications:

      • Oxidation (M) at +15.995 Da.

      • Custom Modification (Probe+Tag): The mass of the N-Desacetyl 5-Azido Oseltamivir probe fragment plus the alkyne-biotin tag. The exact mass will depend on the specific alkyne-biotin reagent used and the nature of the crosslinking. For a simple addition, the mass would be the sum of the probe (C₁₄H₂₄N₄O₃, MW: 296.185 Da) and the alkyne-biotin. This must be calculated precisely and added as a custom variable modification on potential target residues (Ser, Thr, Tyr, Cys, Lys, His, etc.).

  • Data Filtering and Interpretation:

    • Filter results to a 1% peptide and protein False Discovery Rate (FDR).

    • Identify peptides that are significantly enriched in the "Experimental" sample compared to both the "DMSO" and "Competition" controls.

    • Manually inspect the MS/MS spectra of labeled peptides to confirm the modification site assignment. The fragmentation pattern should clearly support the sequence and the location of the mass adduct.[12]

logic Exp Experimental (Probe) Result Identified Labeled Peptide Exp->Result Present Comp Competition (Probe + Oseltamivir) Comp->Result Absent or Greatly Reduced DMSO Control (Vehicle) DMSO->Result Absent Target High-Confidence Target Result->Target If all conditions met NonSpecific Non-Specific Binder Result->NonSpecific If present in Competition sample

Figure 2. Logic for identifying high-confidence protein targets.

Conclusion

The methodology detailed in this application note provides a robust framework for utilizing N-Desacetyl 5-Azido Oseltamivir as a chemical probe to identify its direct protein interaction partners in a complex biological system. By combining covalent labeling, bio-orthogonal click chemistry, and sensitive LC-MS/MS analysis, researchers can gain unprecedented insights into the molecular pharmacology of this critical antiviral drug. The successful identification of specific binding sites not only confirms on-target engagement but also holds the potential to uncover novel off-targets, contributing significantly to the fields of drug development and systems biology.

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  • Xu, Z., et al. (2022). Discovery of oseltamivir-based novel PROTACs as degraders targeting neuraminidase to combat H1N1 influenza virus. Cell Insight, 1(3), 100030. Available at: [Link]

  • Discovery of Oseltamivir-Based Novel PROTACs as Degraders Targeting Neuraminidase to Combat H1N1 Influenza Virus. (2022). ResearchGate. Available at: [Link]

  • Targeting viral entry to expand antiviral drug discovery strategies. (n.d.). Nature. Retrieved January 14, 2026, from [Link]

  • What is the mechanism of Oseltamivir Phosphate? (2024). Patsnap Synapse. Retrieved January 14, 2026, from [Link]

  • Wang, Y., et al. (2022). Discovery of Novel Boron-Containing N-Substituted Oseltamivir Derivatives as Anti-Influenza A Virus Agents for Overcoming N1-H274Y Oseltamivir-Resistant Neuraminidase. Molecules, 27(19), 6426. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Desacetyl 5-Azido Oseltamivir

Welcome to the technical support center for the synthesis of N-Desacetyl 5-Azido Oseltamivir. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Desacetyl 5-Azido Oseltamivir. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during this synthesis, thereby improving your overall yield and purity. N-Desacetyl 5-Azido Oseltamivir is a key intermediate in the synthesis of the antiviral drug Oseltamivir (Tamiflu®) and its derivatives.[1] The successful synthesis of this intermediate is crucial for the efficient production of the final active pharmaceutical ingredient.

This resource is structured to address specific issues you may face during your experimental work, offering practical solutions grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of N-Desacetyl 5-Azido Oseltamivir.

Q1: What are the most critical steps impacting the overall yield of N-Desacetyl 5-Azido Oseltamivir?

A1: The two most critical stages that significantly influence the overall yield are the azidation of the precursor and the subsequent deacetylation step. The azidation reaction, typically an SN2 substitution, is often in competition with elimination side reactions, which can lead to the formation of undesired diene byproducts.[2] The choice of leaving group, solvent, and temperature are paramount in maximizing the substitution product. Secondly, the deacetylation step to remove the N-acetyl group can be challenging as the molecule is susceptible to other transformations under harsh conditions.

Q2: What are the primary safety concerns when working with azide reagents in this synthesis?

A2: The use of sodium azide (NaN₃) and other azide compounds presents significant safety risks.[3] Azides are potentially explosive, especially when heated or subjected to mechanical shock.[3] The formation of heavy metal azides, which are highly explosive, must be avoided. Therefore, it is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and avoid contact of azide solutions with heavy metals like lead, copper, and mercury. Quenching procedures for residual azide must be performed with care. For large-scale synthesis, azide-free routes have been explored to mitigate these risks.[3][4][5]

Q3: How is the correct stereochemistry maintained throughout the synthesis?

A3: The stereochemistry of N-Desacetyl 5-Azido Oseltamivir is critical for its conversion to the pharmacologically active isomer of Oseltamivir.[3] Most synthetic routes start from a chiral precursor, such as (-)-shikimic acid, which already possesses the desired stereochemistry at some centers.[3][6] The subsequent reaction steps, particularly the nucleophilic substitution to introduce the azide group, must proceed with a predictable stereochemical outcome, typically an inversion of configuration at the reaction center (SN2 mechanism). Careful control of reaction conditions is essential to prevent side reactions that could lead to racemization or the formation of diastereomers.

Q4: What are the common impurities encountered in the synthesis and how can they be minimized?

A4: Common impurities include diastereomers, elimination byproducts (dienes), and incompletely reacted starting materials.[] The formation of dienes is a significant issue during the azide substitution step, particularly with poor leaving groups or at elevated temperatures.[2] Using a better leaving group, such as a triflate instead of a mesylate, and maintaining a low reaction temperature can minimize this.[2] Incomplete deacetylation can leave residual N-acetylated starting material. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial to ensure complete conversion. Purification by column chromatography is typically required to remove these impurities.

II. Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems you may encounter during the synthesis.

Azidation Step
Problem 1: Low yield in the azide substitution step with significant formation of a 1,3-cyclohexadiene byproduct.
  • Question: My reaction to introduce the azide group is resulting in a low yield of the desired product and I'm observing a significant amount of a diene byproduct. What is causing this and how can I fix it?

  • Answer: This is a classic problem of competing elimination (E2) and substitution (SN2) reactions. The formation of the 1,3-cyclohexadiene byproduct is favored under certain conditions.[2] Here are the key factors to consider and optimize:

    • Leaving Group: The choice of leaving group is critical. Mesylates are commonly used but can lead to significant elimination.[2] Using a more reactive leaving group, such as a triflate, can significantly improve the SN2 pathway and reduce elimination to around 10%.[2]

    • Temperature Control: Higher temperatures favor elimination reactions. It is crucial to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[2] Careful monitoring of the internal reaction temperature is essential.

    • Solvent Choice: Aprotic polar solvents like DMF are generally used for SN2 reactions with sodium azide.[2] Ensure the solvent is anhydrous, as the presence of water can lead to undesired side reactions.

ParameterRecommendation for Low YieldRationale
Leaving Group Triflate > MesylateTriflate is a better leaving group, favoring the SN2 pathway over elimination.[2]
Temperature Lowest effective temperatureMinimizes the competing E2 elimination reaction.[2]
Solvent Anhydrous polar aprotic (e.g., DMF)Promotes the SN2 reaction mechanism.[2]
Problem 2: The azide substitution reaction is sluggish or does not go to completion.
  • Question: My azidation reaction is very slow, and even after prolonged reaction times, I still have a significant amount of starting material. What can I do to improve the reaction rate?

  • Answer: A sluggish reaction can be due to several factors related to the reactivity of your reagents and the reaction conditions.

    • Purity of Sodium Azide: Ensure you are using high-purity, finely powdered sodium azide. Clumps or lower-grade reagent can have reduced reactivity.

    • Solubility of Sodium Azide: Sodium azide has limited solubility in some organic solvents. The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can sometimes improve the reaction rate.

    • Activation of the Leaving Group: If you are using a hydroxyl precursor, ensure that the activation step (e.g., mesylation or triflation) has gone to completion. Any remaining alcohol will not react with the azide.

    • Temperature: While high temperatures can lead to elimination, a very low temperature might be hindering the reaction rate. A careful, incremental increase in temperature while monitoring for byproduct formation may be necessary.

Deacetylation Step
Problem 3: Incomplete removal of the N-acetyl group.
  • Question: I am having trouble completely removing the N-acetyl group to get to the N-Desacetyl 5-Azido Oseltamivir. How can I drive this reaction to completion?

  • Answer: Incomplete deacetylation can be due to insufficiently harsh reaction conditions or steric hindrance.

    • Reaction Conditions: Standard methods for amide hydrolysis, such as strong acid or base catalysis, are typically employed. If you are using acidic conditions (e.g., HCl in an alcohol), you may need to increase the concentration of the acid or the reaction temperature. Similarly, for basic hydrolysis (e.g., NaOH or KOH), increasing the concentration or temperature can be effective.

    • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the progress by TLC or LC-MS until the starting material is no longer visible.

    • Alternative Methods: If standard hydrolysis is proving difficult, consider alternative deacetylation methods reported in the literature for similar substrates.

Problem 4: Degradation of the product during deacetylation.
  • Question: When I try to force the deacetylation with stronger conditions, I observe product degradation. How can I remove the acetyl group without decomposing my product?

  • Answer: Product degradation suggests that the conditions are too harsh for your molecule. The azide group and the ester are also susceptible to hydrolysis under strong acidic or basic conditions.

    • Milder Conditions: Explore milder deacetylation conditions. For example, using a weaker base or running the reaction at a lower temperature for a longer period.

    • Enzymatic Deacetylation: In some cases, enzymatic methods using an appropriate acylase can provide a highly selective and mild method for deacetylation, although this may require significant methods development.

    • Protecting Group Strategy: If feasible within your synthetic route, consider a different N-protecting group that can be removed under milder conditions, such as a Boc or Cbz group.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the key transformations.

Protocol 1: Azidation of a Mesylated Precursor

This protocol describes a general procedure for the SN2 displacement of a mesylate with sodium azide.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the mesylated precursor (1 equivalent) in anhydrous DMF.

  • Addition of Azide: Add finely powdered sodium azide (1.5-3 equivalents) to the solution.

  • Reaction: Stir the mixture at the desired temperature (e.g., 70-100 °C) and monitor the reaction progress by TLC or LC-MS.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into an 8% aqueous solution of sodium bicarbonate.[8]

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).[8]

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Deacetylation under Acidic Conditions

This protocol outlines a general procedure for the acidic hydrolysis of the N-acetyl group.

  • Preparation: Dissolve the N-acetylated azide intermediate in a suitable alcoholic solvent (e.g., ethanol or methanol).

  • Acidification: Add a concentrated solution of a strong acid, such as hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Neutralization: Upon completion, cool the reaction mixture and carefully neutralize the acid with a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.

  • Extraction: Extract the product with an organic solvent.

  • Washing and Drying: Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the resulting N-Desacetyl 5-Azido Oseltamivir by column chromatography.

IV. Visualizations

Workflow for Oseltamivir Intermediate Synthesis

cluster_0 Precursor Preparation cluster_1 Azidation cluster_2 Deacetylation cluster_3 Side Reaction Shikimic_Acid (-)-Shikimic Acid Activated_Precursor Activated Precursor (e.g., Mesylate/Triflate) Shikimic_Acid->Activated_Precursor Multi-step Protection & Activation Azide_Intermediate Azido Intermediate Activated_Precursor->Azide_Intermediate NaN3, DMF (SN2 Reaction) Diene_Byproduct Diene Byproduct Activated_Precursor->Diene_Byproduct Elimination (E2 Reaction) Final_Product N-Desacetyl 5-Azido Oseltamivir Azide_Intermediate->Final_Product Acid or Base Hydrolysis

Caption: Generalized workflow for the synthesis of N-Desacetyl 5-Azido Oseltamivir.

Troubleshooting Decision Tree for Low Azidation Yield

Start Low Yield in Azidation Step Check_Byproduct Significant Diene Byproduct? Start->Check_Byproduct Improve_LG Use Better Leaving Group (e.g., Triflate) Check_Byproduct->Improve_LG Yes Check_Reagents Sluggish Reaction? Check_Byproduct->Check_Reagents No Lower_Temp Lower Reaction Temperature Improve_LG->Lower_Temp Purity_Azide Check Purity/Solubility of Sodium Azide Check_Reagents->Purity_Azide Yes Completion_Activation Ensure Complete Activation of Precursor Purity_Azide->Completion_Activation Optimize_Temp Carefully Optimize Temperature Completion_Activation->Optimize_Temp

Caption: Decision tree for troubleshooting low yields in the azidation step.

V. References

  • Yeung, Y. Y., Hong, S., & Corey, E. J. (2006). A short enantioselective synthesis of oseltamivir. Journal of the American Chemical Society, 128(19), 6310–6311.

  • IISTE. (n.d.). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Oseltamivir total synthesis. Retrieved from [Link]

  • Weng, J., et al. (2010). A Practical and Azide-Free Synthetic Approach to Oseltamivir from Diethyl d-Tartrate. The Journal of Organic Chemistry, 75(9), 3125–3128.

  • Sagandira, C. R., & Watts, P. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? Reaction Chemistry & Engineering, 5(8), 1434-1453.

  • Trost, B. M., & Zhang, T. (2008). A New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu). The Journal of Organic Chemistry, 73(18), 7374–7376.

  • Sagandira, C. R., & Watts, P. (2019). Continuous-Flow Synthesis of (–)-Oseltamivir Phosphate (Tamiflu). Synlett, 30(19), 2211-2215.

  • Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). NIH Public Access, 16(4), 307–325.

  • Veeprho. (n.d.). N-Desacetyl 5-Azido Oseltamivir. Retrieved from [Link]

  • Fang, J.-M., et al. (2008). Synthesis of oseltamivir and tamiphosphor from N-acetyl-d-glucosamine. Organic & Biomolecular Chemistry, 6(18), 3327-3333.

  • Karpf, M., & Trussardi, R. (2004). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. CHIMIA International Journal for Chemistry, 58(9), 615-619.

  • Shi, X., et al. (2008). Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor. Zhongguo Yi Xue Ke Xue Yuan Xue Bao, 30(5), 591-597.

  • Karpf, M., & Trussardi, R. (2004). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. ResearchGate.

  • Watts, P., & Sagandira, C. R. (2020). Flow synthesis process for the production of oseltamivir. WO2020183281A1.

  • Cao, Y. (n.d.). DrugDevCovid19. Retrieved from [Link]

  • Fang, J.-M., et al. (2014). Oseltamivir hydroxamate and acyl sulfonamide derivatives as influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 22(23), 6647–6656.

  • Chan, M. C. W., et al. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. Pathogens, 11(2), 237.

  • CN108047077B. (2020). Preparation method of oseltamivir chiral impurity. Google Patents.

Sources

Optimization

"N-Desacetyl 5-Azido Oseltamivir" stability and storage conditions

This guide provides essential stability and storage information for N-Desacetyl 5-Azido Oseltamivir (CAS 204255-04-9), a key intermediate in the synthesis of Oseltamivir. Adherence to these guidelines is critical for mai...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential stability and storage information for N-Desacetyl 5-Azido Oseltamivir (CAS 204255-04-9), a key intermediate in the synthesis of Oseltamivir. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for N-Desacetyl 5-Azido Oseltamivir?

For long-term storage, N-Desacetyl 5-Azido Oseltamivir should be kept at -20°C.[] It is crucial to store the compound in a tightly sealed, non-metal container to prevent degradation and ensure safety.

Q2: Can I handle this compound on an open bench?

No. Due to the presence of the azide group, all handling of N-Desacetyl 5-Azido Oseltamivir, especially in its solid form or concentrated solutions, must be conducted in a properly functioning fume hood.[2][3] This is to mitigate risks associated with potential azide decomposition and inhalation of any aerosols.

Q3: Is this compound sensitive to light?

Organic azides can be sensitive to light, which can provide the energy for decomposition.[4][5] Therefore, it is best practice to store N-Desacetyl 5-Azido Oseltamivir in an amber vial or a container protected from light.

Q4: What solvents are compatible with N-Desacetyl 5-Azido Oseltamivir?

N-Desacetyl 5-Azido Oseltamivir is soluble in chloroform and ethyl acetate.[] However, it is critical to avoid halogenated solvents like dichloromethane and chloroform in reactions, as they can form extremely unstable di- and tri-azidomethane.[4][5] Always use high-purity, anhydrous solvents for reconstitution if the subsequent reaction chemistry is sensitive to water.

Q5: Are there any materials I should avoid when handling this compound?

Absolutely. Avoid all contact with metals, especially heavy metals like copper, lead, silver, and zinc.[2][3] Azides can react with these metals to form highly shock-sensitive and explosive metal azides.[2] Use only plastic or ceramic spatulas for weighing and handling.[2][5] Also, avoid mixing with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[2][4]

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Action & Rationale
Unexpectedly low yield in subsequent reaction. Degradation of the starting material. 1. Verify Storage: Confirm that the compound has been consistently stored at -20°C and protected from light. Azides are energetically unstable and can decompose if stored improperly.[4][5] 2. Check Solvent Purity: If used in solution, residual water or impurities in the solvent could cause hydrolysis of the ester group, a known degradation pathway for the parent drug, Oseltamivir.[6][7] Use fresh, anhydrous solvent for reconstitution. 3. Assess Handling Technique: Review your handling procedure to ensure no contact with metal spatulas or containers occurred.[2][3]
Color change of the material (described as a red-brown oil).[] Decomposition or Contamination. 1. Evaluate Storage Conditions: A significant color change may indicate decomposition. This can be accelerated by exposure to heat, light, or incompatible materials.[4][5] 2. Purity Check: If you have access to analytical instrumentation (e.g., HPLC, TLC), perform a purity check against a retained sample or previous batch. 3. Safe Disposal: If decomposition is suspected, the material should be handled and disposed of as hazardous waste according to your institution's guidelines for reactive substances.[5]
Inconsistent analytical results (e.g., multiple spots on TLC, unexpected peaks in HPLC). Presence of degradation products or isomers. 1. Hydrolysis: The parent drug, Oseltamivir, is known to undergo hydrolysis under both acidic and alkaline conditions.[6][7] N-Desacetyl 5-Azido Oseltamivir likely shares this susceptibility. Ensure all glassware is dry and solvents are neutral. 2. Isomerization: Studies on Oseltamivir have shown potential for acyl migration.[6] While this specific intermediate is N-desacetylated, other rearrangements might be possible under certain pH or thermal stress conditions. 3. Review Stress Factors: Analyze your experimental workflow for any potential stress factors like elevated temperatures or exposure to acidic/basic conditions that could be causing degradation.

Experimental Protocols

Protocol 1: Safe Handling and Reconstitution of N-Desacetyl 5-Azido Oseltamivir

Objective: To safely prepare a stock solution of N-Desacetyl 5-Azido Oseltamivir for use in subsequent experiments.

Materials:

  • N-Desacetyl 5-Azido Oseltamivir

  • Anhydrous ethyl acetate or chloroform

  • Amber glass vial with a PTFE-lined cap

  • Plastic or ceramic spatula

  • Calibrated micropipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate chemical-resistant gloves.

Procedure:

  • Preparation: Before starting, ensure your fume hood is clean and free of any metal items or acidic residues.

  • Equilibration: Allow the container of N-Desacetyl 5-Azido Oseltamivir to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: In the fume hood, carefully weigh the desired amount of the compound using a plastic or ceramic spatula and transfer it to a clean, dry amber glass vial.

  • Reconstitution: Add the appropriate volume of anhydrous solvent (e.g., ethyl acetate) to the vial to achieve the desired concentration.

  • Dissolution: Cap the vial tightly and vortex gently until the compound is fully dissolved.

  • Storage of Solution: If not for immediate use, the solution should be stored at -20°C. For short-term storage (within a few hours), it can be kept on ice, protected from light. The stability of organic azides in solution is generally better at lower temperatures and in the absence of light.[4]

Visualizations

Diagram 1: Troubleshooting Workflow for Stability Issues

start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, Protected from Light) start->check_storage improper_storage Improper Storage check_storage->improper_storage No storage_ok Storage OK check_storage->storage_ok Yes solution Perform Purity Analysis (TLC/HPLC) & Use Fresh Aliquot improper_storage->solution check_handling Review Handling Protocol (No Metals, Fume Hood) storage_ok->check_handling improper_handling Improper Handling check_handling->improper_handling No handling_ok Handling OK check_handling->handling_ok Yes improper_handling->solution check_chemistry Analyze Experimental Conditions (Solvent Purity, pH, Temp.) handling_ok->check_chemistry improper_chemistry Potential Chemical Stressor check_chemistry->improper_chemistry Potential Issue improper_chemistry->solution

Caption: A decision-making flowchart for troubleshooting experimental issues.

Diagram 2: Key Factors Affecting Stability

center N-Desacetyl 5-Azido Oseltamivir Stability temp Temperature (Store at -20°C) center->temp light Light Exposure (Store in Amber Vials) center->light metals Contact with Metals (Forms Explosive Salts) center->metals ph pH Extremes (Risk of Hydrolysis/HN3 Formation) center->ph solvents Solvent Choice (Avoid Halogenated Solvents) center->solvents

Caption: Factors that can negatively impact the stability of the compound.

References

  • Safe Handling of Azides. (2013). University of Pittsburgh. [Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. (2021). University of New Mexico. [Link]

  • Sodium Azide NaN3. (2019). University of Illinois Urbana-Champaign, Division of Research Safety. [Link]

  • Label: TAMIFLU- oseltamivir phosphate capsule. (2009). U.S. Food and Drug Administration. [Link]

  • Tamiflu, INN-oseltamivir phosphate. European Medicines Agency. [Link]

  • Chemical stability of oseltamivir in oral solutions. (2012). PubMed. [Link]

  • Oseltamivir (oral route). (2025). Mayo Clinic. [Link]

  • Chemical stability of oseltamivir in oral solution. ResearchGate. [Link]

  • Development and Stability Study of Oseltamivir Reconstitutable Dry Suspension from Capsules. (2024). Thai Journal of Pharmaceutical Sciences. [Link]

  • Label: OSELTAMIVIR PHOSPHATE capsule. DailyMed. [Link]

  • Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP-HPLC. (2016). ResearchGate. [Link]

  • ICH guidance in practice: degradation behaviour of oseltamivir phosphate under stress conditions. (2012). PubMed. [Link]

  • Stability study of oseltamivir extemporaneous suspension. (2018). Asia-Pacific Journal of Science and Technology. [Link]

  • Oseltamivir Degradation Pathway. Eawag-BBD. [Link]

  • Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. (2019). NMIMS Pharmacy. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Click Reaction Conditions for "N-Desacetyl 5-Azido Oseltamivir"

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with in-depth guidance on optimizing the click reaction for "N-Desacetyl 5-Azido Oseltamivir....

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with in-depth guidance on optimizing the click reaction for "N-Desacetyl 5-Azido Oseltamivir." The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experiments, ensuring you can achieve high-yielding, clean, and reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the click chemistry of N-Desacetyl 5-Azido Oseltamivir.

Q1: What is "N-Desacetyl 5-Azido Oseltamivir" and why is it a key intermediate?

A1: N-Desacetyl 5-Azido Oseltamivir is a crucial precursor in the synthesis of Oseltamivir (Tamiflu®) and its derivatives.[1][2][3][4] The azide group at the C5 position is a versatile chemical handle that allows for the introduction of various functionalities via the "click" reaction, a high-yielding and specific chemical ligation.[3] This enables the creation of diverse Oseltamivir-based molecules for applications in drug discovery, diagnostics, and antiviral research.

Q2: Which "click" reaction is most suitable for this molecule: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

A2: The choice between CuAAC and SPAAC depends on the specific requirements of your experiment, particularly the sensitivity of your alkyne-containing molecule and the intended application.

  • CuAAC is a robust and widely used method known for its high reaction rates and yields.[5][6] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[5] This method is ideal for general synthetic applications where the presence of copper is not a concern.

  • SPAAC is a copper-free alternative that is essential for biological applications, such as live-cell imaging or in vivo studies, where the cytotoxicity of copper is a significant issue.[][8] SPAAC utilizes a strained cyclooctyne that reacts directly with the azide without the need for a catalyst.[8][9] The trade-off is that strained alkynes can be more complex to synthesize and may have different reactivity profiles.[10]

Q3: What are the key parameters to consider when optimizing a CuAAC reaction for N-Desacetyl 5-Azido Oseltamivir?

A3: Successful CuAAC optimization hinges on the careful control of several factors:

  • Catalyst System: The choice of copper source, reducing agent, and ligand is critical.

  • Solvent: The solvent system must be compatible with all reactants and facilitate the reaction.

  • Temperature: Temperature affects the reaction rate and the stability of the reactants.

  • Reactant Stoichiometry: The ratio of azide to alkyne can influence reaction completeness.

  • Reaction Monitoring: Real-time or periodic analysis is necessary to determine the optimal reaction time.

Q4: How can I monitor the progress of my click reaction?

A4: Several analytical techniques can be employed to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants to products.[11][12][13][14] A reverse-phase C18 column is often suitable for separating the relatively polar starting materials from the more nonpolar triazole product.[11][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by providing its mass-to-charge ratio.[11][12][13][14]

II. Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the click reaction of N-Desacetyl 5-Azido Oseltamivir.

Guide 1: Low or No Product Yield

Low product yield is a frequent challenge. This guide will help you diagnose and resolve the underlying issues.

Problem: My CuAAC reaction is showing low conversion, and I am recovering my starting materials.

Potential Causes & Solutions:

  • Inactive Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.[15]

    • Solution: Ensure you are using a fresh solution of the reducing agent (e.g., sodium ascorbate).[15] Consider degassing your solvent to remove dissolved oxygen. The use of a stabilizing ligand can also protect the Cu(I) from oxidation.[5]

  • Insufficient Catalyst Loading: The catalyst may be consumed by side reactions or coordination with other functional groups in your molecule.

    • Solution: Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). Be aware that excessive copper can sometimes lead to side reactions.[16]

  • Poor Solubility of Reactants: If your azide or alkyne is not fully dissolved, the reaction will be slow or incomplete.

    • Solution: Choose a solvent system in which all reactants are soluble. Common choices include mixtures of t-BuOH/water, DMSO/water, or DMF.[16][17] Sonication can sometimes aid in dissolution.

  • Inappropriate Ligand: The choice of ligand can significantly impact the reaction rate.

    • Solution: For aqueous or semi-aqueous systems, ligands like THPTA are often effective. In organic solvents, TBTA or other nitrogen-based ligands may be superior.[17][18]

Workflow for Diagnosing Low Yield in CuAAC

LowYield_Troubleshooting start Low Product Yield (CuAAC) q1 Is the reaction mixture homogeneous? start->q1 sol1 Improve Solubility: - Change solvent system (e.g., DMSO/H₂O) - Use co-solvents - Gentle heating/sonication q1->sol1 No q2 Are reagents fresh? (Especially Sodium Ascorbate) q1->q2 Yes end Re-run reaction and monitor by TLC/LC-MS sol1->end sol2 Use fresh reagents. Prepare Sodium Ascorbate solution immediately before use. q2->sol2 No q3 Is the reaction deoxygenated? q2->q3 Yes sol2->end sol3 Degas solvent by sparging with N₂ or Ar. Run reaction under inert atmosphere. q3->sol3 No q4 Is a ligand being used? q3->q4 Yes sol3->end sol4 Add a Cu(I) stabilizing ligand (e.g., THPTA, TBTA). q4->sol4 No q5 Is catalyst loading sufficient? q4->q5 Yes sol4->end sol5 Increase CuSO₄ and Ascorbate loading incrementally (e.g., to 5 mol% and 10 mol%). q5->sol5 No q5->end Yes sol5->end

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Guide 2: Presence of Significant Side Products

The formation of side products can complicate purification and reduce the yield of the desired product.

Problem: My reaction mixture shows multiple spots on TLC, and purification is difficult.

Potential Causes & Solutions:

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially in the presence of oxygen, leading to the formation of a diyne byproduct.[19][20]

    • Solution: Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) and that the solvent is deoxygenated. A sufficient excess of the reducing agent (sodium ascorbate) can also help to suppress this side reaction.[15]

  • Degradation of Oseltamivir Moiety: The oseltamivir scaffold may be sensitive to certain reaction conditions.

    • Solution: Avoid harsh conditions such as high temperatures or extreme pH. Most click reactions proceed well at room temperature.[6] If heating is necessary, do so cautiously and monitor for degradation.

  • Side Reactions with Other Functional Groups: If your alkyne-containing molecule has other reactive groups, they may participate in side reactions.

    • Solution: Ensure that any sensitive functional groups are appropriately protected before performing the click reaction.

Table 1: Common Side Reactions and Mitigation Strategies
Side ReactionCausePrevention Strategy
Alkyne Homocoupling Oxidation of the alkyne, promoted by Cu(II) and oxygen.[19][20]- Deoxygenate the solvent. - Run the reaction under an inert atmosphere. - Use a sufficient excess of reducing agent (e.g., 5-10 equivalents relative to Cu).[21]
Product Degradation Sensitivity of the oseltamivir scaffold to harsh conditions.- Maintain a neutral pH. - Run the reaction at room temperature. - Minimize reaction time.
Reaction with Thiols If present, thiols can poison the copper catalyst.[15]- Protect any thiol groups in your molecule. - Use a ligand that is less sensitive to thiols.
Guide 3: Issues with Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Problem: I am having difficulty removing the copper catalyst from my product.

Potential Causes & Solutions:

  • Residual Copper: Copper can coordinate with the newly formed triazole ring, making it difficult to remove by standard silica gel chromatography.

    • Solution 1: EDTA Wash: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of EDTA.[19] The EDTA will chelate the copper, forming a water-soluble complex that can be removed in the aqueous layer.

    • Solution 2: Ammonia Wash: A wash with a dilute aqueous ammonia solution can also effectively remove copper.

    • Solution 3: Specialized Silica Gel: Use a silica gel functionalized with a metal scavenger.

Problem: My product is water-soluble, making extraction difficult.

Potential Causes & Solutions:

  • High Polarity of the Product: The triazole ring and other polar groups on your molecule can lead to significant water solubility.

    • Solution 1: Lyophilization: If the product is in an aqueous solution, remove the water by lyophilization (freeze-drying). The resulting solid can then be dissolved in a suitable solvent for further purification.

    • Solution 2: Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC or flash chromatography may be more effective than normal-phase silica gel chromatography.

III. Experimental Protocols

This section provides detailed, step-by-step protocols for both CuAAC and SPAAC reactions with N-Desacetyl 5-Azido Oseltamivir.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Azide (1 equiv) and Alkyne (1.1 equiv) in t-BuOH/H₂O (1:1) B Add Sodium Ascorbate (0.2 equiv from fresh 1M stock) A->B C Add CuSO₄·5H₂O (0.1 equiv from fresh 1M stock) B->C D Stir at room temperature (2-12 h) C->D E Monitor by TLC/LC-MS D->E E->D Incomplete F Dilute with EtOAc E->F Complete G Wash with aq. EDTA F->G H Dry organic layer (Na₂SO₄) G->H I Concentrate and purify by column chromatography H->I

Caption: General experimental workflow for a CuAAC reaction.

Step-by-Step Methodology:

  • Preparation: In a clean vial, dissolve N-Desacetyl 5-Azido Oseltamivir (1 equivalent) and your alkyne-containing molecule (1.0-1.2 equivalents) in a suitable solvent mixture (e.g., t-BuOH/water 1:1, or DMSO/water 1:1) to a concentration of approximately 0.1 M.

  • Addition of Reagents: To the stirring solution, add sodium ascorbate (0.2-0.5 equivalents) from a freshly prepared 1 M stock solution in water. Then, add copper(II) sulfate pentahydrate (0.1-0.2 equivalents) from a 1 M stock solution in water. The reaction mixture should turn a light yellow/green color.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours. Typical reaction times range from 2 to 24 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer with a 0.5 M EDTA solution (2 x 20 mL), followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired triazole product.[22]

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Step-by-Step Methodology:

  • Preparation: Dissolve N-Desacetyl 5-Azido Oseltamivir (1 equivalent) and your strained alkyne (e.g., a DBCO derivative, 1.0-1.5 equivalents) in a biocompatible solvent such as PBS or a mixture of DMSO and water. The optimal concentration will depend on the specific reactants but is typically in the range of 1-10 mM.

  • Reaction: Incubate the reaction mixture at room temperature or 37°C. The reaction is typically slower than CuAAC, with reaction times ranging from 4 to 24 hours.[8]

  • Monitoring: Monitor the reaction progress by HPLC or LC-MS.

  • Purification: As no catalyst is used, purification is often simpler. Depending on the properties of the product, purification can be achieved by reverse-phase HPLC, size-exclusion chromatography, or dialysis.[8]

IV. References

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC - NIH.

  • The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? | Bentham Science Publishers.

  • Improving oseltamivir acid yield in chemical synthesis - Benchchem.

  • Azide-alkyne Huisgen cycloaddition - Wikipedia.

  • Technical Support Center: Azide-Alkyne Cycloaddition Reactions - Benchchem.

  • Click Chemistry Azide-Alkyne Cycloaddition.

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH.

  • Ligand-Accelerated Cu-Catalyzed Azide−Alkyne Cycloaddition: A Mechanistic Report | Request PDF - ResearchGate.

  • Oseltamivir total synthesis - Wikipedia.

  • Technical Support Center: Large-Scale Synthesis of Oseltamivir - Benchchem.

  • Determination of oseltamivir in human plasma by HPLC-MS/MS.

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central.

  • Side reactions of macromonomers under CuAAC condition. - ResearchGate.

  • Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC - NIH.

  • ANALYTICAL METHODOLOGIES FOR THE DETERMINATION OF OSELTAMIVIR - RJPBCS.

  • Strain-Promoted Azide-Alkyne Cycloaddition.

  • CN112812033A - Novel synthesis method of oseltamivir - Google Patents.

  • CN101343241A - Purification process for Oseltamivir Phosphate - Google Patents.

  • Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - ResearchGate.

  • Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor - IISTE.org.

  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH.

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) - Bioconjugation - BOC Sciences.

  • Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP.

  • The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Benchchem.

  • Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC - NIH.

  • Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester.

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Publications.

  • a) Investigation of the strain‐promoted azide alkyne cycloaddition... - ResearchGate.

  • Roche synthesis.

  • Synthesis of oseltamivir and tamiphosphor from N-acetyl-D-glucosamine - PubMed.

  • N-Desacetyl 5-Azido Oseltamivir | 204255-04-9 - ChemicalBook.

  • The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?

  • Low yields in Click rxn : r/OrganicChemistry - Reddit.

  • A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid | Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Troubleshooting Non-Specific Binding with N-Desacetyl 5-Azido Oseltamivir Probes

Welcome to the technical support center for the N-Desacetyl 5-Azido Oseltamivir probe. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to help you overcom...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-Desacetyl 5-Azido Oseltamivir probe. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to help you overcome one of the most common challenges in activity-based protein profiling (ABPP): non-specific binding. This guide moves beyond simple checklists to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

N-Desacetyl 5-Azido Oseltamivir is a powerful chemical probe derived from the potent influenza neuraminidase inhibitor, Oseltamivir.[1][2] The azide moiety allows for the covalent attachment of reporter tags (e.g., fluorophores, biotin) via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," enabling the visualization and identification of target proteins.[3][4] However, high background signal can obscure specific interactions. This guide will equip you to systematically identify and eliminate sources of non-specific binding.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers encounter when experiencing high background.

Q1: What are the primary causes of high background signal in my experiment?

A: High background, or non-specific binding, is a multifactorial issue stemming from several potential sources. It's rarely a single problem but rather a combination of factors. The main culprits are:

  • Probe-Intrinsic Properties: The probe itself may possess inherent "stickiness" due to hydrophobic or electrostatic characteristics, causing it to associate with abundant cellular proteins or surfaces that are not its intended biological target.[5]

  • Suboptimal Reagent Concentrations: An excessively high concentration of the azido-oseltamivir probe or the alkyne-reporter tag can drive low-affinity, non-specific interactions.[6]

  • Ineffective Blocking: Failure to adequately saturate non-specific binding sites on proteins, membranes, and plasticware allows the probe or detection reagents to bind indiscriminately.[7][8]

  • Insufficient Washing: Wash steps that are not stringent enough will fail to remove unbound probe and excess detection reagents.[9][10]

  • Click Chemistry Artifacts: The components of the click reaction, particularly copper, can sometimes promote protein aggregation or bind non-specifically to proteins if not properly chelated.[9][11]

Q2: How can I definitively distinguish between a specific signal and non-specific binding?

A: The key to validation lies in running rigorous controls. The most critical control for a targeted probe like this is a competition experiment .

Mechanism: Oseltamivir, the parent drug, binds specifically to the active site of its target, neuraminidase.[1][12] By pre-incubating your sample (e.g., cell lysate) with a high concentration (typically 50-100 fold molar excess) of the parent drug before adding your azido-oseltamivir probe, you occupy the specific binding sites.

  • A truly specific signal will be significantly reduced or completely disappear in the sample pre-incubated with the competitor drug.

  • Non-specific binding will remain largely unchanged, as it occurs at sites other than the specific active site and is not affected by the competitor.

G cluster_0 Without Competitor cluster_1 With Excess Parent Drug (Competitor) Probe Probe Target_A Target_A Probe->Target_A Specific Binding Protein_X Protein_X Probe->Protein_X Non-Specific Protein_Y Protein_Y Probe->Protein_Y Non-Specific Result_A Result: Strong Target Signal + High Background Competitor Competitor Target_B Target Competitor->Target_B Site Blocked Result_B Result: No Target Signal + High Background Probe_B Probe Protein_X2 Protein_X2 Probe_B->Protein_X2 Non-Specific Protein_Y2 Protein_Y2 Probe_B->Protein_Y2 Non-Specific

Caption: Logic of a competition experiment to validate signal specificity.

Q3: Can the click chemistry reagents themselves cause background?

A: Yes. While click chemistry is highly specific, its components can contribute to background. The primary issue is often related to the copper(I) catalyst, which is generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.[4][13]

  • Copper-Mediated Aggregation: Unchelated copper ions can promote the aggregation of proteins, which may then trap the fluorescent alkyne-reporter tag, leading to punctate, non-specific signals.

  • Ligand Importance: To prevent this, a copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is essential.[3][4] The ligand stabilizes the Cu(I) oxidation state, prevents its interaction with non-target biomolecules, and improves the efficiency and biocompatibility of the reaction. Always use a ligand in your click reaction cocktail.

Q4: What is a good starting concentration for my N-Desacetyl 5-Azido Oseltamivir probe?

A: The optimal concentration is always empirically determined. However, a good starting point for cell lysate labeling is typically in the range of 1-10 µM . For live-cell labeling, lower concentrations (0.1-1 µM) are often preferred to minimize cellular stress.

Always perform a concentration titration experiment as your first optimization step. Using a concentration that is too high is one of the most common causes of non-specific binding.[6][14]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations to systematically address sources of non-specific binding.

Guide 1: Optimizing Probe Concentration

The goal is to find the lowest probe concentration that provides a robust specific signal with minimal background.

Causality: The affinity of your probe for its specific target (Kd,specific) is much higher than its affinity for non-specific partners (Kd,non-specific). At low concentrations, the probe will preferentially occupy the high-affinity specific sites. As you increase the concentration, these specific sites become saturated, and the probe begins to occupy the abundant, low-affinity non-specific sites, causing background to increase dramatically.

Protocol: Probe Concentration Titration in Cell Lysate
  • Prepare Lysate: Prepare your cell or tissue lysate and determine the total protein concentration, adjusting it to a standard concentration (e.g., 1-2 mg/mL) across all samples.

  • Set Up Titration: Prepare a series of microfuge tubes, each containing the same amount of lysate (e.g., 50 µL of 1 mg/mL lysate).

  • Add Probe: Add the N-Desacetyl 5-Azido Oseltamivir probe to each tube to achieve a range of final concentrations. Include a "no probe" control.

  • Incubate: Incubate all samples under your standard conditions (e.g., 30 minutes at room temperature).

  • Click Reaction: Perform the CuAAC reaction by adding the click cocktail (containing your alkyne-reporter, CuSO₄, ligand, and sodium ascorbate) to all tubes, including the "no probe" control. Incubate for 30-60 minutes at room temperature, protected from light.[3][15]

  • Analyze: Analyze the samples by SDS-PAGE and in-gel fluorescence scanning or by western blot if using a biotin-alkyne tag.

  • Evaluate: Identify the concentration that gives the best signal-to-noise ratio—a clear band at the expected molecular weight of the target with the lowest background in the rest of the lane.

ParameterRecommended Starting RangePurpose
Probe Concentration (Lysate) 0.5 µM - 20 µMDetermine optimal signal-to-noise ratio.
Probe Concentration (Live Cells) 0.1 µM - 5 µMBalance labeling efficiency with cell viability.
Incubation Time 30 - 60 minutesAllow sufficient time for specific binding.
Protein Concentration 1 - 5 mg/mLMaintain a consistent protein environment.
Guide 2: Enhancing Blocking and Washing Steps

Effective blocking and stringent washing are fundamental to achieving a clean result.

Causality: Blocking agents are inert proteins or polymers that physically coat non-specific binding sites on your sample proteins and membranes, preventing the probe or antibodies from binding there.[7][8] Detergents in wash buffers disrupt weak, non-covalent interactions (like hydrophobic and electrostatic forces) that characterize non-specific binding, while leaving the strong, specific probe-target interaction intact.[7]

Protocol: Optimizing Blocking and Wash Buffers for Western Blots

This protocol assumes you have labeled your target with the azido probe, used a biotin-alkyne reporter tag, and are detecting via Streptavidin-HRP on a PVDF or nitrocellulose membrane.

  • Post-Transfer Blocking: After transferring your proteins to the membrane, incubate the membrane in a blocking buffer for at least 1 hour at room temperature with gentle agitation.

    • Standard Blockers: 5% (w/v) non-fat dry milk or 3-5% (w/v) Bovine Serum Albumin (BSA) in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).

    • Troubleshooting: If background is high, try a commercial blocking buffer (e.g., Intercept® Blocking Buffer), which is often protein-free and can reduce cross-reactivity.[10]

  • Incubation with Detection Reagent: Dilute your detection reagent (e.g., Streptavidin-HRP) in the same blocking buffer. The proteins in the buffer will help prevent the detection reagent from binding non-specifically to the membrane.

  • Stringent Washing: This is a critical step.

    • Perform an initial quick rinse.

    • Follow with at least three washes of 5-10 minutes each in a high volume of wash buffer (e.g., TBS-T) with vigorous agitation.[10]

    • Troubleshooting: If background persists, increase the number of washes to four or five, increase the duration of each wash to 15 minutes, or increase the Tween-20 concentration in your wash buffer to 0.2%.

Blocking AgentCommon ConcentrationProsCons
Non-fat Dry Milk 3-5% (w/v)Inexpensive, effective for many applications.May contain endogenous biotin and glycoproteins that can interfere with avidin/streptavidin and lectin-based detection.
BSA 3-5% (w/v)"Cleaner" than milk, good for phospho-protein detection.More expensive; batch variability can be an issue.
Commercial Blockers VariesHighly optimized, often protein-free, consistent.Most expensive option.
Guide 3: Fine-Tuning Lysis and Click Reaction Conditions

The biochemical environment of your sample can significantly impact both specific and non-specific binding.

Causality: Buffer components like detergents and salts can influence the native conformation of proteins. High concentrations of harsh, ionic detergents (like SDS) can denature proteins, destroying the specific binding site of your target.[11] They can also negatively impact the efficiency of the CuAAC reaction. Conversely, physiological salt concentrations and mild, non-ionic detergents can help reduce non-specific electrostatic and hydrophobic interactions.[7][11]

Caption: Key optimization points in the experimental workflow.

Protocol: Standard CuAAC Labeling in Cell Lysate

This protocol is a robust starting point that can be optimized further.[3][4][15]

  • Prepare Lysate: Lyse cells in a suitable buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors). Adjust protein concentration to 1-5 mg/mL.

  • Probe Labeling: Add N-Desacetyl 5-Azido Oseltamivir probe to your desired final concentration (determined from titration). Incubate for 30 minutes at room temperature.

  • Prepare Click Reagents: Prepare fresh stock solutions.

    • Alkyne-reporter tag (e.g., 10 mM in DMSO)

    • CuSO₄ (e.g., 50 mM in water)

    • THPTA ligand (e.g., 100 mM in water)

    • Sodium Ascorbate (e.g., 50 mM in water, must be made fresh immediately before use ).

  • Assemble Click Cocktail: In a separate tube, premix the CuSO₄ and THPTA ligand and let them complex for a few minutes. Then add the alkyne reporter.

  • Initiate Reaction: Add the click cocktail to your probe-labeled lysate. Finally, add the fresh sodium ascorbate to initiate the reaction. The final concentrations should be approximately 100 µM alkyne-tag, 1 mM CuSO₄, 2 mM THPTA, and 1 mM sodium ascorbate.

  • Incubate: Protect from light and incubate for 1 hour at room temperature.

  • Quench and Analyze: The reaction can be stopped by adding EDTA or by preparing the sample for SDS-PAGE with loading buffer containing SDS and boiling, which will denature the proteins and chelate the copper.

Section 3: References

  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved from [Link]

  • ResearchGate. (2023, May 24). Possible causes of non-specific binding of primary antibody but none to my protein of interest? Retrieved from [Link]

  • RayBiotech. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. Retrieved from [Link]

  • MBL Life Science. (n.d.). Main causes of non-specific reactions of antibodies. Retrieved from [Link]

  • Nicoya. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • Amengual-Rigo, P., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(11), 6684-6733. Retrieved from [Link]

  • Witte, M. D., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules, 18(10), 12757-12770. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Blocking Buffer Optimization Protocol. Retrieved from [Link]

  • Liu, Y., et al. (2021). Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. PLOS Computational Biology, 17(10), e1009408. Retrieved from [Link]

  • ResearchGate. (2016, August 29). Hello friends... can you suggest me how to reduce high background , i followed some troubleshooting tips but still getting high background score? Retrieved from [Link]

  • Dr.Oracle. (2025, October 30). What is the mechanism of action of Oseltamivir (Tamiflu) in treating influenza? Retrieved from [Link]

  • World Health Organization. (n.d.). Clinical practice guidelines for influenza. Retrieved from [Link]

  • Veeprho. (n.d.). N-Desacetyl 5-Azido Oseltamivir | CAS 204255-04-9. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Oseltamivir Phosphate? Retrieved from [Link]

  • MSJ Chem. (2017, March 31). D.5 Oseltamivir and zanamivir (SL). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with N-Desacetyl 5-Azido Oseltamivir and its Derivatives

Welcome to the technical support center for N-Desacetyl 5-Azido Oseltamivir and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Desacetyl 5-Azido Oseltamivir and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common solubility issues encountered during experimental workflows. As an azide-functionalized intermediate of the antiviral drug Oseltamivir, this compound is a valuable tool in medicinal chemistry, particularly in the synthesis of novel therapeutics and conjugates via click chemistry.[][2][3] However, its physicochemical properties can present unique challenges in the laboratory. This resource aims to provide practical, in-depth solutions to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties and recommended storage conditions for N-Desacetyl 5-Azido Oseltamivir?

A1: N-Desacetyl 5-Azido Oseltamivir, also known as Ethyl (3R,4R,5S)-4-amino-5-azido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate, is a key intermediate in the synthesis of Oseltamivir and its derivatives.[][4] It typically presents as a red-brown oil.[] For long-term stability, it is crucial to store the compound at -20°C.[][2]

Q2: In which common laboratory solvents is N-Desacetyl 5-Azido Oseltamivir soluble?

A2: N-Desacetyl 5-Azido Oseltamivir is reported to be soluble in chloroform and ethyl acetate.[] Its solubility in other organic solvents commonly used in synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and dimethylformamide (DMF), should be determined empirically for your specific application.

Q3: My N-Desacetyl 5-Azido Oseltamivir appears as a viscous oil and is difficult to handle. Is this normal?

A3: Yes, its appearance as a red-brown oil is consistent with supplier specifications.[] To facilitate handling and accurate measurement, you can warm the vial gently to 37°C to reduce its viscosity. Alternatively, you can prepare a stock solution in a suitable solvent like chloroform or ethyl acetate and store it at -20°C.

Q4: Can I use N-Desacetyl 5-Azido Oseltamivir directly in aqueous buffers for biological assays?

A4: Direct dissolution in aqueous buffers is likely to be problematic due to the compound's hydrophobic nature. For biological experiments, it is recommended to first dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[5] This stock solution can then be further diluted into your aqueous buffer. Be sure to assess the final concentration of the organic solvent to avoid any detrimental effects on your experimental system.[5]

Q5: Are there any safety concerns when working with N-Desacetyl 5-Azido Oseltamivir?

A5: As with all azide-containing compounds, caution should be exercised. Organic azides can be energetic and potentially explosive, especially when heated or subjected to shock, although the risk is generally lower for molecules with a high carbon-to-nitrogen ratio.[6] It is crucial to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with strong reducing agents or acids unless part of a planned reaction. For disposal, follow your institution's guidelines for azide-containing waste.

Troubleshooting Guide: Solubility Issues in Experimental Workflows

This section addresses specific problems you may encounter with the solubility of N-Desacetyl 5-Azido Oseltamivir and its derivatives during chemical reactions and purification.

Issue 1: Poor Solubility in a Reaction Solvent

Question: I am trying to perform a click chemistry reaction with N-Desacetyl 5-Azido Oseltamivir, but it is not dissolving well in my chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics. What can I do?

Answer: Poor solubility of a reactant is a common hurdle in organic synthesis. Here is a systematic approach to troubleshoot this issue:

1. Solvent Screening: If your initial solvent is not effective, consider screening a panel of solvents with varying polarities. For click chemistry, common solvents include DMF, DMSO, acetonitrile, THF, and alcohols.[7] Given that N-Desacetyl 5-Azido Oseltamivir is soluble in chloroform and ethyl acetate, a good starting point would be to test other aprotic polar solvents.

2. Utilize a Co-solvent System: A mixture of solvents can often provide the desired solubility where a single solvent fails.[8] For example, if your alkyne counterpart is soluble in a less polar solvent like THF, but the N-Desacetyl 5-Azido Oseltamivir is not, you could try a THF/DMF or THF/DMSO co-solvent system. The addition of a small amount of a highly polar solvent can significantly enhance the solubility of polar reactants.

3. Gentle Heating: In some cases, gentle heating of the reaction mixture can help to dissolve the starting materials. For click reactions, temperatures between room temperature and 80°C are often employed.[9] However, be mindful of the thermal stability of your reactants and products. It is advisable to perform a small-scale test reaction to ensure that heating does not lead to degradation.

4. Sonication: Ultrasonic agitation can be a useful technique to aid in the dissolution of sparingly soluble materials by breaking up solid aggregates and increasing the surface area for solvation.

5. Phase-Transfer Catalysis: If you are working in a biphasic system (e.g., an organic solvent and water), a phase-transfer catalyst can be employed to shuttle one of the reactants across the phase boundary, facilitating the reaction.

Issue 2: Precipitation of Reactant or Product During the Reaction

Question: My reaction starts as a homogeneous solution, but a precipitate forms over time. How do I know if this is my product or unreacted starting material, and how can I prevent this?

Answer: Precipitation during a reaction can be due to several factors, including the formation of an insoluble product, changes in the solvent polarity as the reaction progresses, or the insolubility of a reaction intermediate.

1. Identify the Precipitate: Carefully isolate a small amount of the precipitate by filtration or centrifugation and analyze it. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can help you determine if the precipitate is your desired product, a starting material, or an unexpected byproduct.

2. Adjust the Solvent System: If the precipitate is your desired product, this can sometimes be advantageous as it can drive the reaction to completion (Le Châtelier's principle). However, if it co-precipitates with starting materials or impurities, it can complicate purification. In such cases, consider using a solvent system in which the product is more soluble. If the precipitate is an unreacted starting material, this indicates that its solubility limit is being exceeded as the reaction consumes the other reactants. Adding a co-solvent in which the precipitating reactant is more soluble can resolve this.

3. Temperature Control: If the product is less soluble at the reaction temperature, you may need to run the reaction at a higher temperature to maintain homogeneity. Conversely, if a starting material is precipitating due to low solubility, gentle heating might be necessary.

Issue 3: Difficulty in Purifying the Product Due to Solubility Issues

Question: After my reaction, I am struggling to purify the resulting oseltamivir derivative. It seems to be either too soluble in non-polar solvents for effective silica gel chromatography or insoluble in common crystallization solvents.

Answer: Purification can indeed be challenging for molecules with intermediate polarity. Here are some strategies to consider:

1. Chromatography Optimization:

  • Solvent System: If your compound is streaking or running at the solvent front on a silica gel column, your mobile phase is likely too polar. Conversely, if it is not moving from the baseline, the mobile phase is not polar enough. Systematically screen different solvent systems. For oseltamivir derivatives, gradients of ethyl acetate in hexanes or dichloromethane in methanol are common starting points.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. Reversed-phase chromatography (C18) can be effective for moderately polar compounds. Alumina (basic or neutral) can also be an alternative to silica gel.

2. Crystallization Techniques:

  • Solvent Selection: The key to successful crystallization is to find a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Anti-Solvent Crystallization: Dissolve your crude product in a good solvent (a solvent in which it is highly soluble). Then, slowly add an anti-solvent (a solvent in which it is poorly soluble) until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling can induce crystallization.[8]

  • Vapor Diffusion: Dissolve your compound in a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed container that contains an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting crystallization.

3. Liquid-Liquid Extraction: If your product has ionizable groups (such as the free amine in N-Desacetyl 5-Azido Oseltamivir), you can use pH adjustments to move it between aqueous and organic layers. For example, at a low pH, the amine will be protonated and may become more water-soluble, allowing you to wash away non-basic organic impurities. Subsequently, basifying the aqueous layer and extracting with an organic solvent can recover your product.

Problem Potential Cause Recommended Solution
Compound won't dissolve in reaction solvent Poor match between solute and solvent polarity.Screen alternative solvents or use a co-solvent system (e.g., THF/DMF, DCM/MeOH). Gentle heating or sonication may also help.
Precipitation during reaction Product or intermediate is insoluble in the reaction mixture.Identify the precipitate. If it is the product, consider if this is beneficial for driving the reaction. If not, adjust the solvent system or reaction temperature.
Difficult purification by chromatography Compound has intermediate polarity.Optimize the mobile phase. Consider alternative stationary phases like reversed-phase C18 or alumina.
Failed crystallization Inappropriate solvent choice.Systematically screen solvents for crystallization. Try anti-solvent crystallization or vapor diffusion techniques.

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility for a Click Chemistry Reaction

This protocol provides a general workflow for optimizing the solubility of N-Desacetyl 5-Azido Oseltamivir in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7][10]

  • Small-Scale Solubility Test:

    • In separate small vials, attempt to dissolve a few milligrams of N-Desacetyl 5-Azido Oseltamivir and your alkyne-containing reactant in your intended reaction solvent (e.g., THF, ACN, DMF, or a mixture).

    • Observe the solubility at room temperature. If solubility is poor, try gentle warming (e.g., 40-50°C) or the addition of a co-solvent (e.g., a few drops of DMSO or DMF).

  • Reaction Setup:

    • In a reaction vessel, dissolve the alkyne-containing compound in the chosen optimized solvent or solvent system.

    • In a separate vial, dissolve the N-Desacetyl 5-Azido Oseltamivir in the same solvent system. If necessary, use gentle warming or sonication to achieve a clear solution.

    • Add the solution of N-Desacetyl 5-Azido Oseltamivir to the reaction vessel containing the alkyne.

    • Add the copper catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a Cu(I) source like CuI).[11][12]

    • If a ligand such as TBTA or THPTA is used, pre-mix it with the copper source before adding to the reaction mixture.[13][14]

  • Reaction Monitoring:

    • Stir the reaction mixture at the desired temperature.

    • Monitor the progress of the reaction by TLC or LC-MS. If you observe precipitation, take a small aliquot of the supernatant to check for the presence of starting materials and product.

  • Work-up and Purification:

    • Once the reaction is complete, proceed with your planned work-up procedure. This may involve quenching the reaction, removing the copper catalyst (e.g., by washing with an aqueous solution of EDTA or ammonia),[9] extracting the product into an organic solvent, and concentrating the solution.

    • Purify the crude product using the optimized chromatography or crystallization methods described in the troubleshooting section.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification solubility_test 1. Small-Scale Solubility Test dissolve_alkyne 2a. Dissolve Alkyne solubility_test->dissolve_alkyne Optimized Solvent dissolve_azide 2b. Dissolve Azide Derivative solubility_test->dissolve_azide Optimized Solvent combine 3. Combine Reactants dissolve_alkyne->combine dissolve_azide->combine add_catalyst 4. Add Cu Catalyst & Ligand combine->add_catalyst monitor 5. Monitor Reaction (TLC/LC-MS) add_catalyst->monitor workup 6. Reaction Work-up (Quench, Extract) monitor->workup Reaction Complete purify 7. Purify Product (Chromatography/Crystallization) workup->purify characterize 8. Characterize Final Product purify->characterize

Fig 1. Experimental workflow for optimizing a click chemistry reaction.

troubleshooting_flowchart start Poor Solubility Observed solvent_screen Screen Alternative Solvents? start->solvent_screen cosolvent Use a Co-solvent System? solvent_screen->cosolvent No proceed Proceed with Experiment solvent_screen->proceed Yes heating Apply Gentle Heating? cosolvent->heating No cosolvent->proceed Yes heating->proceed Yes fail Re-evaluate Synthetic Route heating->fail No

Fig 2. Decision tree for addressing solubility issues.

References

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. National Institutes of Health. Available from: [Link]

  • N-Desacetyl 5-azido oseltamivir. PubChem. Available from: [Link]

  • Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. National Institutes of Health. Available from: [Link]

  • Innovated formulation of oseltamivir powder for suspension with stability study after reconstitution using a developed ion-pair reversed phase high-performance liquid chromatography method. National Institutes of Health. Available from: [Link]

  • The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. CHIMIA. Available from: [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available from: [Link]

  • Click Chemistry Protocols. Xi'an Confluore Biological Technology Co., Ltd. Available from: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]

  • Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. National Institutes of Health. Available from: [Link]

  • Click Chemistry. Sciencemadness Discussion Board. Available from: [Link]

  • New preparation method of oseltamivir intermediate. Google Patents.
  • Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. MDPI. Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. AIMS Press. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-Desacetyl 5-Azido Oseltamivir and its Derivatives

Welcome to the technical support guide for the synthesis of N-Desacetyl 5-Azido Oseltamivir and its derivatives. This document is designed for researchers, chemists, and drug development professionals who are working wit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Desacetyl 5-Azido Oseltamivir and its derivatives. This document is designed for researchers, chemists, and drug development professionals who are working with this crucial intermediate. N-Desacetyl 5-Azido Oseltamivir serves as a key building block for creating a diverse range of oseltamivir analogs for antiviral research. However, its synthesis presents several well-documented challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these complexities successfully.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and high-level challenges encountered during the synthesis of the oseltamivir core structure and the introduction of the key azido group.

Q1: What are the primary starting materials for oseltamivir synthesis, and what are their associated challenges?

A1: The choice of starting material is a critical decision that impacts the entire synthetic strategy. The most common options are:

  • (-)-Shikimic Acid: This is the traditional and commercially used starting material, harvested from Chinese star anise or produced via fermentation.[1][2] Its main advantage is that it belongs to the "chiral pool," meaning its core ring structure and several stereocenters are already correctly configured, which significantly shortens the synthesis.[3] The primary drawback is the reliance on a natural source, which can lead to supply chain vulnerabilities and price fluctuations, a significant concern during pandemics.[1]

  • Alternative Starting Materials: To circumvent the reliance on shikimic acid, numerous alternative routes have been developed. These include strategies starting from inexpensive and abundant materials like diethyl D-tartrate or quinic acid, and methods employing chemical reactions like the Diels-Alder reaction to construct the cyclohexene ring.[2][4] While these routes offer supply chain security, they may involve a greater number of synthetic steps or require substantial optimization to be economically viable on a larger scale.[4]

Q2: The SN2 introduction of the azide at C5 is giving me low yields. What are the common pitfalls?

A2: Low yields in the azide substitution step are a frequent issue. Several factors can be at play:

  • Poor Leaving Group: The efficiency of the SN2 reaction is highly dependent on the quality of the leaving group on the substrate. Triflate groups are generally superior to mesylates or nosylates, often resulting in higher yields.[1] If you are using a mesylate, ensure its formation was complete and the intermediate is pure.

  • Side Reactions: A major competing reaction is elimination, which forms undesired diene byproducts.[1] Another significant side reaction, especially at elevated temperatures, is the formation of aromatic byproducts like ethyl 3-azidobenzoate when starting from shikimate derivatives.[4]

  • Steric Hindrance: The stereochemistry of the cyclohexene ring can sterically hinder the backside attack of the azide nucleophile. The conformation of your substrate must allow for proper orbital overlap for the SN2 reaction to proceed efficiently.[3]

  • Reaction Conditions: The choice of solvent and temperature is critical. A mixture of an organic solvent (like ethanol or acetone) and water is often used to solubilize both the organic substrate and the inorganic sodium azide.[3][5] The temperature must be carefully controlled; while heat can increase the reaction rate, it can also promote the formation of elimination and aromatization byproducts.[3][4]

Q3: During the ring-opening of my epoxide or aziridine precursor with azide, I'm getting poor regioselectivity. How can I control this?

A3: Achieving the correct regioselectivity during the ring-opening step is paramount for obtaining the desired 5-azido isomer. The opening of an epoxide or an aziridine ring with sodium azide is a cornerstone of many oseltamivir syntheses.[5][6]

  • For Epoxides: The reaction of an epoxide with sodium azide, typically in the presence of a proton source like ammonium chloride, is designed to proceed via an SN2 mechanism. The azide should attack the less sterically hindered carbon. Ensure your reaction conditions (solvent, temperature) favor this kinetic pathway.

  • For Aziridines: Aziridine ring-opening can be more complex. The stability of the aziridine can make it resistant to opening.[4] Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are sometimes used to activate the aziridine, but this can alter the regioselectivity.[2][7] The nature of the protecting group on the aziridine nitrogen can also influence the outcome. Careful optimization of the Lewis acid, solvent, and temperature is required to direct the nucleophilic attack to the desired C5 position.

Q4: What are the best safety practices for handling azide reagents in the lab?

A4: Sodium azide (NaN₃) and organic azides are potentially explosive and toxic.[3][4] Adherence to strict safety protocols is mandatory.

  • Handling: Always handle sodium azide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).

  • Heavy Metals: Do not allow sodium azide solutions to come into contact with heavy metals (e.g., lead, copper, mercury) or their salts, as this can form highly shock-sensitive and explosive heavy metal azides. Use glass or Teflon equipment.

  • Workup & Quenching: During the reaction workup, any residual azide must be safely quenched. This is typically done by treating the aqueous layers with a reducing agent like sodium nitrite under acidic conditions (pH < 5) to convert the azide to nitrogen gas. Always perform this procedure carefully behind a safety shield in a fume hood.

  • Scale: The risks associated with azides increase with scale. If you are planning a large-scale synthesis, consider developing an azide-free route or implementing specialized engineering controls.[3] Continuous-flow synthesis is an elegant way to handle hazardous azide chemistry in situ, improving safety.[8]

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific experimental problems, complete with data tables and workflow diagrams.

Problem: Low Yield and/or Side Product Formation in Azide SN2 Substitution

This is arguably the most common and critical challenge. Low conversion, or the formation of elimination or aromatization byproducts, can derail the synthesis.

Troubleshooting Decision Tree

The following diagram outlines a logical approach to diagnosing and solving issues in the azide substitution step.

G start Low Yield in Azide Substitution Step check_lg Check Leaving Group (LG) and Substrate Purity start->check_lg lg_ok LG is Triflate (OTf) or other reactive group. Substrate is pure. check_lg->lg_ok Good lg_bad LG is Mesylate (OMs). Substrate has impurities. check_lg->lg_bad Poor check_side_products Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) lg_ok->check_side_products improve_lg Improve LG: - Convert Mesylate to Triflate. - Re-purify substrate. lg_bad->improve_lg improve_lg->check_lg elimination Significant Elimination Byproduct Observed? check_side_products->elimination aromatization Aromatic Byproduct Observed? elimination->aromatization No fix_elimination To Reduce Elimination: - Lower Reaction Temp. - Use a less-hindered base  (if applicable). - Consider aqueous solvent system. elimination->fix_elimination Yes clean_low_conversion Reaction is clean but conversion is low. aromatization->clean_low_conversion No fix_aromatization To Reduce Aromatization: - Strictly control temp.  (run at lowest effective temp). - Reduce reaction time. aromatization->fix_aromatization Yes fix_conversion To Improve Conversion: - Use fresh, high-purity NaN3. - Increase reaction time. - Increase concentration. - Check solvent quality (ensure solubility). clean_low_conversion->fix_conversion end Yield Improved fix_elimination->end fix_aromatization->end fix_conversion->end

Caption: Troubleshooting decision tree for low yield in an azide substitution step.

Table 1: Comparison of Reaction Conditions for Azide Introduction

This table summarizes typical conditions and considerations for the SN2 azidation step.

ParameterOption 1 (Standard)Option 2 (Optimized)Rationale & Key Considerations
Leaving Group Mesylate (-OMs)Triflate (-OTf)Triflate is a much better leaving group, leading to faster reactions and often higher yields.[1]
Azide Source Sodium Azide (NaN₃)Tetrabutylammonium AzidePhase-transfer catalysts or organic-soluble azide sources can improve reactivity in non-polar solvents.
Solvent Ethanol/Water or Acetone/WaterDMF or DMSOAprotic polar solvents like DMF can accelerate SN2 reactions. However, they can complicate product isolation.[4][6]
Temperature 50-80 °C (Reflux)25-50 °CLower temperatures are crucial to minimize elimination and aromatization side reactions.[3][4]
Additive Ammonium Chloride (NH₄Cl)NoneOften used in epoxide ring-opening to provide a proton source, but less critical for SN2 on a sulfonate ester.[5]

Section 3: Key Experimental Protocols

The following protocols are generalized procedures based on common literature methods. They should be adapted and optimized for your specific substrate and derivative.

Protocol 1: General Procedure for Epoxide Ring-Opening with Sodium Azide

This protocol describes the synthesis of an azido alcohol, a precursor to N-Desacetyl 5-Azido Oseltamivir, from an epoxide intermediate derived from shikimic acid.

Materials:

  • Epoxide intermediate (1.0 eq)

  • Sodium Azide (NaN₃) (3.0 - 5.0 eq)

  • Ammonium Chloride (NH₄Cl) (3.0 - 5.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the epoxide intermediate in ethanol.[5]

  • In a separate flask, prepare a solution of sodium azide and ammonium chloride in water. Caution: Sodium azide is highly toxic. Handle with extreme care.

  • Add the aqueous azide solution to the ethanolic solution of the epoxide.

  • Heat the reaction mixture to a gentle reflux (approx. 80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.[5][6]

  • Once the starting material is fully consumed (typically 18-24 hours), cool the reaction to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous residue multiple times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude azido alcohol.

  • The crude product can then be purified by column chromatography on silica gel.[6]

Protocol 2: Reduction of the Azide to a Primary Amine

To synthesize certain derivatives, the 5-azido group must be reduced to the corresponding 5-amino group.

Materials:

  • Azido intermediate (e.g., product from Protocol 1) (1.0 eq)

  • Zinc dust (10 eq)

  • Ammonium Chloride (NH₄Cl) (10 eq)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the azido compound in ethanol in a round-bottom flask with vigorous stirring.[5]

  • Add ammonium chloride, followed by the portion-wise addition of zinc dust. The reaction can be exothermic.

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material disappears.[5]

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the zinc salts. Wash the filter cake thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be taken up in an organic solvent (like EtOAc or CH₂Cl₂) and water for an aqueous workup to remove remaining inorganic salts.

  • Dry the organic layer and concentrate to yield the crude amine, which can be purified further if necessary.

Section 4: Visualizing the Core Synthetic Pathway

The following diagram illustrates a common synthetic route from a shikimic acid-derived epoxide to the target N-Desacetyl 5-Azido Oseltamivir intermediate.

G cluster_0 Core Synthesis Pathway shikimic (-)-Shikimic Acid Derivative epoxide Epoxide Intermediate (e.g., Ref [8]) shikimic->epoxide Multiple Steps azido_alcohol Azido Alcohol epoxide->azido_alcohol 1. NaN3, NH4Cl (Protocol 1) aziridine Aziridine Intermediate (via Ph3P, Ref [11]) azido_alcohol->aziridine 2. PPh3 target N-Desacetyl 5-Azido Oseltamivir (Amino-Azide Product) aziridine->target 3. NaN3, NH4Cl (Aziridine Opening)

Caption: Key transformations from a shikimic acid-derived epoxide to the target compound.

References

  • Technical Support Center: Oseltamivir Synthesis Scale-Up - Benchchem.
  • Technical Support Center: Large-Scale Synthesis of Oseltamivir - Benchchem.
  • Oseltamivir total synthesis - Wikipedia. [Link]

  • Technical Support Center: Oseltamivir Synthesis - Benchchem.
  • Gilead Sciences' synthetic route of the Oseltamivir carboxylate development. [Link]

  • The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research - ResearchGate. [Link]

  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH. [Link]

  • Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor - IISTE.org. [Link]

  • Synthesis of oseltamivir and tamiphosphor from N-acetyl-d-glucosamine - RSC Publishing. [Link]

  • Purification process for Oseltamivir Phosphate - Google P
  • Impurities of oseltamivir phosphate were synthesized from chiral epoxide - Asian Journal of Chemistry. [Link]

Sources

Troubleshooting

Minimizing azide reduction during "N-Desacetyl 5-Azido Oseltamivir" experiments

Introduction Welcome to the technical support guide for N-Desacetyl 5-Azido Oseltamivir (NAAO). This molecule, an important intermediate in the synthesis of oseltamivir and its analogues, features a chemically sensitive...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for N-Desacetyl 5-Azido Oseltamivir (NAAO). This molecule, an important intermediate in the synthesis of oseltamivir and its analogues, features a chemically sensitive azide functional group.[][2][3] The primary challenge researchers face during its use is the unintentional reduction of the azide (-N₃) to a primary amine (-NH₂), leading to impurities, altered reactivity, and compromised experimental outcomes.

This guide provides in-depth, field-proven insights to help you anticipate, troubleshoot, and prevent unwanted azide reduction. We will explore the causality behind experimental choices, outline self-validating protocols, and ground our recommendations in authoritative references.

Quick Reference: FAQs

Q1: What is N-Desacetyl 5-Azido Oseltamivir? It is an intermediate used in the synthesis of the antiviral drug Oseltamivir and related research compounds.[3] Its chemical name is Ethyl (3R,4R,5S)-4-amino-5-azido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate.[2]

Q2: Why is the azide group so sensitive? The azide group is prone to reduction to a primary amine under various conditions. Common laboratory reagents and procedures, such as catalytic hydrogenation, certain metal hydrides, phosphines, and even thiols, can readily initiate this transformation.[4][5]

Q3: How can I quickly check if my azide has been reduced? The most direct methods are:

  • IR Spectroscopy: Look for the disappearance of the strong, sharp azide stretch (~2100 cm⁻¹) and the appearance of N-H stretching bands for a primary amine (two bands in the 3300-3500 cm⁻¹ region).[6][7]

  • TLC Staining: A two-step staining protocol can visualize azides. First, the plate is dipped in a triphenylphosphine (PPh₃) solution to reduce the azide to an amine in situ. Then, it is stained with ninhydrin, which reacts with the newly formed amine to produce a colored spot.[8]

  • Mass Spectrometry: The reduced product will have a molecular weight that is 28 g/mol less than the starting azide (loss of N₂).

Q4: Is N-Desacetyl 5-Azido Oseltamivir stable under acidic or basic conditions? While the azide group itself is relatively stable to moderate pH changes, the overall stability of oseltamivir and its derivatives can be pH-dependent. For instance, oseltamivir is less stable in solutions with increasing pH.[9] It is crucial to perform stability studies under your specific experimental conditions.

Troubleshooting Guide: Diagnosing Unwanted Azide Reduction

This section addresses specific problems you may encounter.

Problem 1: My reaction produced an unexpected, more polar byproduct.

Initial Question: How do I confirm if the byproduct is the reduced amine?

Answer: Your primary tools for identification are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): Analyze both your starting material and the purified byproduct. The azide-to-amine reduction involves the loss of a nitrogen molecule (N₂).

    • Expected Mass Shift: Look for a mass difference of -28.01 Da .

    • N-Desacetyl 5-Azido Oseltamivir (C₁₄H₂₄N₄O₃): MW = 296.37 g/mol .[][3]

    • Reduced Amine Product (C₁₄H₂₆N₂O₃): MW = 268.37 g/mol .

  • ¹H NMR Spectroscopy: The formation of the amine introduces new protons (NH₂) and alters the chemical environment of nearby protons. Look for:

    • A new, often broad signal in the 0.5-5.0 ppm range corresponding to the -NH₂ protons. Its chemical shift can be highly variable depending on the solvent and concentration.[10]

    • A shift in the signals of protons on the carbons adjacent to the nitrogen atom.

    • Pro-Tip: To confirm an -NH₂ signal, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal should disappear due to proton-deuterium exchange.[10]

  • Infrared (IR) Spectroscopy: This is a powerful and rapid technique for functional group analysis.

    • Azide Signal (Starting Material): A strong, sharp, and characteristic absorption peak around 2100 cm⁻¹ .

    • Amine Signals (Product): The disappearance of the 2100 cm⁻¹ peak and the appearance of two distinct N-H stretching bands between 3300-3500 cm⁻¹ for a primary amine.[6][7] Additionally, a primary amine will show an N-H bending vibration in the 1550-1650 cm⁻¹ region.[10]

Problem 2: My azide was unintentionally reduced. What caused it?

Answer: Review your experimental protocol against this checklist of common causes for azide reduction. The specific reagents and conditions you used will point to the likely culprit.

Preventative Strategies & Recommended Protocols

Proactive experimental design is the most effective way to maintain the integrity of the azide group.

Reagent & Condition Compatibility

The choice of reagents is the most critical factor in preventing unwanted azide reduction. Below is a summary of compatible and incompatible reagents and conditions.

Category Reagents/Conditions to AVOID Recommended Alternatives & Mitigating Actions Mechanism of Reduction
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney NickelThis method is generally incompatible. If hydrogenation of another functional group is absolutely necessary, specialized catalysts like Rh/Al₂O₃ may offer some chemoselectivity, but this is high-risk.[4] A visible-light-induced method using Ru(II) catalysts has shown high chemoselectivity.[11]Catalytic addition of hydrogen across the azide group, liberating N₂ gas.[4]
Metal Hydrides Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) with certain catalysts (e.g., CoCl₂).[4][12]Generally avoid. Use non-hydride reducing agents if a reduction is needed elsewhere in the molecule.Powerful hydride donors that readily reduce the polar azide functional group.[4]
Phosphines Triphenylphosphine (PPh₃), Tributylphosphine (PBu₃)Avoid phosphines unless the goal is a Staudinger reaction/ligation. If used in a multi-step synthesis, ensure complete removal before subsequent steps involving the azide.Staudinger Reaction: Nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to an iminophosphorane that hydrolyzes to an amine.[13][14][15]
Thiols Dithiothreitol (DTT), Mercaptoethanol, Thioacetic Acid.[16][17]Avoid thiols, especially under basic conditions or in polar solvents which promote thiolate anion formation.[18] If a disulfide bond must be reduced, consider non-thiol reagents like TCEP (tris(2-carboxyethyl)phosphine), but be aware it is a phosphine and can also reduce azides.[11]The thiolate anion is the reactive species that attacks the azide.[18]
Strong Acids/Bases Prolonged exposure to harsh acidic or basic conditions.Maintain a neutral or near-neutral pH whenever possible. Buffer your reactions if necessary. Oseltamivir itself shows decreased stability at higher pH.[9]Can promote hydrolysis or other decomposition pathways, though direct reduction is less common than with specific reducing agents.
Visualization of Key Chemical Transformations

To better understand the processes, the following diagrams illustrate the core chemical change and a troubleshooting workflow.

G cluster_0 Chemical Transformation Start N-Desacetyl 5-Azido Oseltamivir (C₁₄H₂₄N₄O₃) MW: 296.37 End Reduced Amine Product (C₁₄H₂₆N₂O₃) MW: 268.37 Start->End Unwanted Reduction (+2H, -N₂)

Caption: Unwanted reduction of the azide to an amine.

Recommended Workflow for Handling NAAO

This workflow is designed to minimize the risk of azide reduction throughout a typical experimental process.

workflow start Start: Receive/Prepare N-Desacetyl 5-Azido Oseltamivir reagent_check Step 1: Reagent Check Consult compatibility table. Avoid H₂, LiAlH₄, PPh₃, DTT. start->reagent_check setup Step 2: Reaction Setup Use inert atmosphere (N₂/Ar). Use purified, degassed solvents. Maintain neutral pH. reagent_check->setup Reagents OK monitoring Step 3: In-Process Monitoring TLC with PPh₃/Ninhydrin stain or quick IR scan for ~2100 cm⁻¹ peak. setup->monitoring workup Step 4: Workup & Purification Avoid harsh acidic/basic washes. Use mild conditions (e.g., flash chromatography with neutral solvent systems). monitoring->workup analysis Step 5: Final Analysis Confirm azide integrity via IR, NMR, and Mass Spec. workup->analysis end End: Pure Azide Compound analysis->end

Caption: Recommended experimental workflow for NAAO.

Protocol: TLC Monitoring for Azide Stability

This protocol allows for rapid, in-process checks to ensure your azide group remains intact.[8]

Materials:

  • TLC plate

  • 10% (w/v) solution of triphenylphosphine (PPh₃) in dichloromethane (CH₂Cl₂)

  • Ninhydrin staining solution (0.3% ninhydrin in n-butanol/acetic acid, 100:3 v/v)

  • Heat gun or oven

Procedure:

  • Spot your reaction mixture on the TLC plate and develop it using an appropriate solvent system.

  • Dry the plate thoroughly (e.g., in an oven at 80°C for 5 minutes).

  • Dip the dried plate into the 10% PPh₃ solution for approximately 30 seconds. This step reduces the azide to an amine on the TLC plate itself.

  • Remove the plate and dry it again completely (e.g., at 80°C for 5 minutes) to remove the CH₂Cl₂ and drive the reduction.

  • Dip the plate into the ninhydrin solution for 30 seconds.

  • Gently dry the plate and then heat it with a heat gun or in an oven (~80°C) for 5 minutes to develop the color.

Interpreting the Results:

  • A colored spot (typically purple/blue) appears: This indicates the presence of a primary amine, which was formed from the azide. This confirms your azide was intact in the reaction mixture.

  • No colored spot appears where you expect your compound: This suggests your azide may have been lost during the reaction before the TLC analysis.

  • Your starting material also stains with ninhydrin: This is expected, as N-Desacetyl 5-Azido Oseltamivir already contains a primary amine group. You are looking for the appearance of a new spot corresponding to your product that also stains positive after this procedure.

References

  • Vinogradova, E. O., et al. (2003). Water-Dependent Reduction of Carbohydrate Azides by Dithiothreitol. Helvetica Chimica Acta. Available at: [Link]

  • Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides. (2019). springerprofessional.de. Available at: [Link]

  • Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | Request PDF. (2019). ResearchGate. Available at: [Link]

  • Staudinger Reaction. NROChemistry. Available at: [Link]

  • Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide. (2019). Morressier. Available at: [Link]

  • The reaction of azide ions, N3 −, with metal carbonyl compounds; an electrospray mass spectrometry study. ScienceDirect. Available at: [Link]

  • Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides. Semantic Scholar. Available at: [Link]

  • Amine synthesis by azide reduction. Organic Chemistry Portal. Available at: [Link]

  • Organic azide. Wikipedia. Available at: [Link]

  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018). Master Organic Chemistry. Available at: [Link]

  • Mass spectrometry of aryl azides. ResearchGate. Available at: [Link]

  • Staudinger reaction. Wikipedia. Available at: [Link]

  • Determination of Azide in Blood and Urine by Gas Chromatography-Mass Spectrometry. Oxford Academic. Available at: [Link]

  • Staudinger reaction. chemeurope.com. Available at: [Link]

  • Rapid and simple identification of trace amounts of sodium azide in beverages and bodily fluids followed by derivatization and liquid chromatography-electrospray ionization tandem mass spectrometry. (2023). PubMed. Available at: [Link]

  • Staudinger Reaction - Common Conditions. organic-reaction.com. Available at: [Link]

  • A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System. (2015). NIH. Available at: [Link]

  • Mass spectrometry of aryl azides. ACS Publications. Available at: [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]

  • Catalytic Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Azide Hydrogenation. (2022). Reddit. Available at: [Link]

  • IR: amines. University of Colorado Boulder. Available at: [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link]

  • Spectroscopy of Amines. (2023). OpenStax. Available at: [Link]

  • Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. ResearchGate. Available at: [Link]

  • 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. (2024). ChemRxiv. Available at: [Link]

  • Infrared Spectroscopy. CDN. Available at: [Link]

  • Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Chem. Anal. (Warsaw). Available at: [Link]

  • Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. IISTE.org. Available at: [Link]

  • N-Desacetyl 5-Azido Oseltamivir | CAS 204255-04-9. Veeprho. Available at: [Link]

  • Chemical stability of oseltamivir in oral solutions. (2013). PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Best Practices for Handling Azide-Containing Chemical Probes

Welcome to the Technical Support Center for azide-containing chemical probes. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful tools in their experiments.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for azide-containing chemical probes. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful tools in their experiments. Azide-based probes are instrumental in a variety of applications, from bioorthogonal labeling to photo-crosslinking studies. However, their energetic nature and specific reactivity demand careful handling and a nuanced understanding of their chemical behavior.

This resource provides a comprehensive overview of best practices, detailed troubleshooting guides for common experimental hurdles, and answers to frequently asked questions, all grounded in established scientific principles and safety protocols. Our goal is to empower you to conduct your research safely, efficiently, and with the highest degree of scientific rigor.

Section 1: Foundational Safety and Handling Protocols

Organic azides are energetic compounds and must be handled with appropriate precautions to prevent explosive decomposition.[1] Adherence to safety protocols is not merely a matter of compliance but a prerequisite for sound scientific practice.

Personal Protective Equipment (PPE) and Engineering Controls
  • Always wear appropriate PPE : This includes a lab coat, chemical splash goggles, and chemical-resistant gloves.[2] For handling azides with high toxicity, consider using silver shield gloves under nitrile gloves.[2]

  • Work in a certified chemical fume hood : This is mandatory for all experiments involving azides to mitigate inhalation risks and contain any potential incidents.[3]

  • Use a blast shield : When working with azides known or suspected to be explosive, a blast shield or the fume hood sash positioned as low as possible is required.[2][4]

Assessing the Stability of Organic Azides

The stability of an organic azide is critically dependent on its molecular structure. Two key principles should guide your risk assessment:

  • The Carbon-to-Nitrogen (C/N) Ratio : The total number of nitrogen atoms in your organic azide should not exceed the number of carbon atoms.[5] A higher carbon content provides a larger heat sink, rendering the molecule more stable.

  • The Rule of Six : This rule states that there should be at least six carbon atoms (or other atoms of similar size) for every energetic functional group (e.g., azide, nitro, diazo).[5] This dilution of the energetic group within the molecule significantly enhances its stability.

Table 1: Stability Guidelines for Organic Azides Based on C/N Ratio

C/N RatioStability AssessmentHandling and Storage Recommendations
< 1 Extremely Unstable Should never be isolated. Can only be synthesized as a transient intermediate and as the limiting reagent in reactions under 1 gram.[6]
1 to 3 Potentially Unstable Can be synthesized and isolated in small quantities (< 5 grams).[6] Must be stored in solution (< 1 M), at low temperatures (-18°C), and protected from light.
≥ 3 Relatively Safe Can be isolated and stored in pure form (up to 20 grams for n-nonyl azide).[6] Store at low temperatures and protect from light.[1]
Incompatible Materials and Conditions
  • Acids : Avoid mixing azides with acidic solutions, as this can generate the highly toxic and explosive hydrazoic acid (HN₃).[7]

  • Heavy Metals : Azides can react with heavy metals (e.g., copper, lead, silver, mercury) to form highly shock-sensitive and explosive metal azides.[7] This is a critical consideration for both experimental setup and waste disposal. Never use metal spatulas to handle azides.[5]

  • Halogenated Solvents : Do not use halogenated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.

  • Heat, Friction, and Shock : Avoid grinding, scratching, or subjecting azide-containing compounds to friction or shock.[3] Do not use ground glass joints when working with organic azides.[6] Purification methods should be limited to extraction and precipitation; never use distillation or sublimation.[8]

Storage and Disposal
  • Storage : Store azide-containing compounds in tightly sealed containers in a cool, well-ventilated area, away from light and heat.[3] Synthesized organic azides should be stored at or below room temperature.[3][5]

  • Waste Disposal : Never dispose of azide solutions down the drain.[2] This can lead to the formation of explosive metal azides in the plumbing.[2] All azide-containing waste must be collected in a designated, clearly labeled hazardous waste container and kept separate from acidic waste.[8]

  • Quenching : Before disposal, it is best practice to quench excess azide. A common method for aqueous solutions is the addition of sodium nitrite followed by the slow addition of an acid (e.g., sulfuric acid) to form nitrous acid, which decomposes the azide into nitrogen gas and other byproducts.[9] This procedure must be performed in a fume hood due to the evolution of toxic nitric oxide gas.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the difference between an alkyl azide and an aryl azide?

A1: The primary difference lies in the atom to which the azide group is attached. In an alkyl azide, the azide is bonded to a non-aromatic, sp³-hybridized carbon atom. In an aryl azide, it is attached to an sp²-hybridized carbon atom of an aromatic ring. This structural difference significantly impacts their stability and reactivity. Generally, alkyl azides are more thermally stable than aryl azides.[10] However, the reactivity of aryl azides can be tuned by adding electron-withdrawing or -donating groups to the aromatic ring, which is a useful feature for optimizing bioorthogonal reactions and photo-crosslinking efficiency.[8]

Q2: Can I use a buffer containing sodium azide as a preservative in my click chemistry reaction?

A2: No, it is strongly advised against. Sodium azide (NaN₃) is itself an azide and will compete with your azide-containing probe for reaction with the alkyne, leading to significantly reduced labeling efficiency.[11] This is particularly problematic in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[11]

Q3: My azide-containing probe doesn't seem to be incorporating into my cells. What could be the issue?

A3: Low incorporation of azide-modified metabolic precursors (e.g., azido sugars) can be due to several factors:

  • Toxicity : High concentrations of the azido sugar may be toxic to the cells, leading to reduced metabolic activity and incorporation.[12][13] It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line.[12]

  • Competition with natural substrates : High concentrations of the corresponding natural substrate in the culture medium can outcompete the azido analog for uptake and processing by cellular enzymes.[12]

  • Incubation time : Metabolic incorporation is time-dependent. You may need to optimize the incubation time (typically 24-72 hours) for your specific cell type.[12]

  • Cell health : Ensure your cells are in the logarithmic growth phase and healthy, as stressed cells will have altered metabolic activity.[12]

Q4: How do I know if my click reaction has worked?

A4: You can verify the success of a click reaction in several ways. If you are labeling a purified biomolecule, techniques like mass spectrometry can confirm the mass shift corresponding to the addition of your tag. For cellular labeling, fluorescence microscopy is a common method if you are using a fluorescent alkyne probe.[11] Flow cytometry can provide a quantitative measure of labeling efficiency across a cell population.[1] A key control is to have a sample that has not been treated with the azide probe but is subjected to the same click reaction conditions to assess background fluorescence.

Q5: What is the purpose of a copper ligand like TBTA or THPTA in a CuAAC reaction?

A5: In Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a copper(I) catalyst is required. However, copper(I) is unstable in aqueous environments and can be readily oxidized to copper(II). Ligands like Tris-(Benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the copper(I) oxidation state, preventing its oxidation and improving the efficiency and reliability of the click reaction.[] They also help to chelate the copper, reducing its cytotoxicity in biological systems.[15]

Section 3: Experimental Protocols and Workflows

General Protocol for Live Cell Labeling with Azido Sugars via Click Chemistry (CuAAC)

This protocol describes the metabolic labeling of cell surface glycans with an azido sugar followed by fluorescent detection using CuAAC.

Materials:

  • Adherent cells of interest in culture

  • Complete cell culture medium

  • Azido sugar (e.g., Ac₄ManNAz)

  • Fluorescent alkyne probe

  • Copper(II) sulfate (CuSO₄)

  • Copper ligand (e.g., THPTA)

  • Sodium ascorbate

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology:

  • Metabolic Labeling:

    • Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy).

    • Allow cells to adhere and grow to the desired confluency.

    • Add the azido sugar to the culture medium at a pre-optimized concentration (e.g., 10-50 µM for Ac₄ManNAz).[15]

    • Incubate for 24-72 hours to allow for metabolic incorporation.[12]

  • Cell Preparation for Click Reaction:

    • Gently aspirate the culture medium.

    • Wash the cells twice with cold PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a final volume of 1 mL, add the components in the following order:

      • PBS (to volume)

      • Fluorescent alkyne probe (e.g., 25 µM final concentration)[15]

      • Copper(II) sulfate (e.g., 50 µM final concentration)[15]

      • THPTA ligand (e.g., 250 µM final concentration)[15]

      • Freshly prepared sodium ascorbate (e.g., 2.5 mM final concentration)[15]

    • Mix gently but thoroughly.

    • Add the click reaction cocktail to the cells and incubate for 5-30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Aspirate the click reaction cocktail.

    • Wash the cells three times with PBS.

    • Add imaging medium to the cells.

    • Proceed with fluorescence microscopy.

G cluster_0 Metabolic Labeling cluster_1 Click Reaction cluster_2 Analysis a Seed and grow cells b Add azido sugar to medium a->b c Incubate for 24-72 hours b->c d Wash cells with PBS c->d Cells display azide groups e Prepare fresh click cocktail (Alkyne-fluorophore, CuSO4, Ligand, Ascorbate) d->e f Incubate for 5-30 mins e->f g Wash cells f->g h Image with fluorescence microscope g->h

Caption: Workflow for metabolic labeling and fluorescent detection of glycans on live cells.

Protocol for Photo-Crosslinking of Protein-Protein Interactions using Aryl Azide Probes

This protocol provides a general workflow for using an aryl azide-containing probe to capture protein-protein interactions.[16]

Materials:

  • Aryl azide-containing "bait" protein or small molecule probe

  • "Prey" protein(s) in a suitable buffer (e.g., HEPES or PBS; avoid primary amine buffers like Tris)[3]

  • UV lamp (e.g., 365 nm for nitrophenyl azides)[3]

  • SDS-PAGE and Western blotting reagents

Step-by-Step Methodology:

  • Incubation:

    • Mix the aryl azide probe with the interacting partner(s) in a microcentrifuge tube or a well of a multi-well plate.

    • Incubate the mixture to allow for the formation of the non-covalent protein-protein interaction. The time and temperature will depend on the specific interaction being studied.

  • Photoactivation:

    • Place the open sample tube or plate on a cold block directly under the UV lamp.

    • Irradiate with UV light for a pre-determined optimal time (e.g., 10-30 minutes).[3] The distance from the lamp and the irradiation time should be optimized to maximize crosslinking and minimize protein damage.

  • Quenching (Optional but Recommended):

    • Add a quenching reagent, such as DTT, to react with any remaining activated nitrene species.

  • Analysis:

    • Add SDS-PAGE loading buffer to the sample.

    • Analyze the crosslinked products by SDS-PAGE. The crosslinked complex will appear as a higher molecular weight band.

    • Confirm the identity of the crosslinked partners by Western blotting using antibodies specific to the bait and prey proteins.

G cluster_0 Interaction cluster_1 Crosslinking & Analysis Bait Bait Protein (with aryl azide) Complex Non-covalent Bait-Prey Complex Bait->Complex Prey Prey Protein Prey->Complex UV UV Irradiation (e.g., 365 nm) Complex->UV Photoactivation Covalent Covalent Crosslinked Complex UV->Covalent Analysis SDS-PAGE / Western Blot Covalent->Analysis

Caption: Experimental workflow for aryl azide-based photo-crosslinking.

Section 4: Troubleshooting Guides

Troubleshooting Click Chemistry (CuAAC)
ProblemPotential Cause(s)Suggested Solution(s)
Low or no fluorescent signal Inactive click reaction cocktail.Prepare the sodium ascorbate solution fresh each time. Ensure the copper sulfate solution is not expired. Use the cocktail immediately after preparation.[2]
Low incorporation of the azide probe.See FAQ Q3. Optimize azido sugar concentration and incubation time.[12]
Insufficient fixation/permeabilization (for intracellular targets).Ensure cells are adequately permeabilized to allow reagents to access intracellular targets.[2]
Inefficient reaction.Increase the concentration of reactants, but be mindful of potential toxicity.[17] Consider a longer incubation time, but this may not always improve the signal.[2]
High background fluorescence Non-specific binding of the fluorescent probe.Decrease the concentration of the fluorescent alkyne probe.[18] Increase the number of wash steps after the reaction.[18]
Copper-mediated fluorescence.Ensure the copper ligand is in sufficient excess (5-10 fold) over the copper sulfate.[18] A final wash with a chelator like EDTA can help.[18]
Oxidative damage from the reaction.The CuAAC reaction can generate reactive oxygen species (ROS). Adding an oxygen scavenger system can help preserve cellular structures and the fluorescence of protein reporters like GFP.[19]
Troubleshooting Staudinger Ligation
ProblemPotential Cause(s)Suggested Solution(s)
Low or no product formation Oxidized phosphine reagent.Phosphines are prone to air oxidation.[] Store them under an inert atmosphere (argon or nitrogen). Use freshly prepared or properly stored reagents.[21]
Suboptimal solvent.The reaction is generally faster in polar, protic solvents.[21]
Incorrect pH.The pH can affect the stability of reactants and intermediates. Optimize the pH of your reaction buffer.[21]
Steric hindrance.The structure of both the azide and the phosphine can impact reaction kinetics. If possible, choose reactants with minimal steric bulk around the reactive groups.[21]
Side reactions Hydrolysis of the aza-ylide intermediate.In the classic Staudinger reaction, the aza-ylide intermediate is hydrolyzed to an amine. The Staudinger ligation was developed to favor amide bond formation by incorporating an electrophilic trap on the phosphine reagent. Ensure you are using a phosphine reagent designed for ligation.
Troubleshooting Aryl Azide Photo-Crosslinking
ProblemPotential Cause(s)Suggested Solution(s)
Low crosslinking efficiency Insufficient UV exposure.Optimize the UV irradiation time and intensity.[3] Ensure the sample is directly exposed to the UV light (e.g., in an open tube or a quartz cuvette).[3]
Presence of quenching agents.Avoid primary amine buffers (e.g., Tris) as they can quench the reactive nitrene.[3] Thiol-containing reducing agents (DTT, 2-mercaptoethanol) will reduce the azide to an amine and must be avoided.[8]
Low-yield chemistry.Aryl azide crosslinking can be inherently low-yield (<30%).[4] Consider using polyfluorinated aryl azides, which can increase insertion efficiency.[4]
High non-specific crosslinking / Aggregation Over-derivatization of the bait protein.If you are chemically modifying your bait protein with an NHS-ester aryl azide, over-labeling can lead to aggregation.[8] Optimize the labeling stoichiometry.
High probe concentration.Use the lowest effective concentration of the crosslinking probe to minimize random, proximity-based crosslinking.
Excessive UV exposure.Over-irradiation can lead to protein damage and non-specific aggregation. Titrate the UV exposure time.

References

  • Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha. (1994). PubMed. Retrieved January 10, 2026, from [Link]

  • Visible-light-induced protein labeling in live cells with aryl azides. (2023). RSC Publishing. Retrieved January 10, 2026, from [Link]

  • In vitro protein labeling via aryl azides photolysis. (a) The aryl... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. Retrieved January 10, 2026, from [Link]

  • Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. (2014). Theranostics. Retrieved January 10, 2026, from [Link]

  • Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. (2008). NIH. Retrieved January 10, 2026, from [Link]

  • Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. (2010). ACS Publications. Retrieved January 10, 2026, from [Link]

  • Effect of sodium azide on the metabolic activity of cultured fetal cells. (n.d.). Sci-Hub. Retrieved January 10, 2026, from [Link]

  • Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. (2022). PMC. Retrieved January 10, 2026, from [Link]

  • Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved January 10, 2026, from [Link]

  • Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. (2012). NIH. Retrieved January 10, 2026, from [Link]

  • Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides. (2021). MDPI. Retrieved January 10, 2026, from [Link]

  • Effect of sodium azide on the metabolic activity of cultured fetal cells. (1992). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion. (2016). NIH. Retrieved January 10, 2026, from [Link]

  • Safe Handling of Azides. (2013). University of Pittsburgh. Retrieved January 10, 2026, from [Link]

  • Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. (2016). PMC. Retrieved January 10, 2026, from [Link]

  • Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics. (2006). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Azide Compounds. (n.d.). Environmental Health and Safety, University of California, Santa Barbara. Retrieved January 10, 2026, from [Link]

  • Toxicity and mutagenicity of sodium azide in mammalian cell cultures. (1980). ETDEWEB - OSTI. Retrieved January 10, 2026, from [Link]

  • How to quench unreacted sodium azide from reaction mixture? (2016). Chemistry Stack Exchange. Retrieved January 10, 2026, from [Link]

  • Safe Handling of Sodium Azide (SAZ). (n.d.). Environment, Health & Safety, University of California, Berkeley. Retrieved January 10, 2026, from [Link]

  • Click chemistry for the conservation of cellular structures and fluorescent proteins: ClickOx. (2016). PubMed. Retrieved January 10, 2026, from [Link]

  • Staudinger Reaction. (n.d.). Organic Chemistry Tutor. Retrieved January 10, 2026, from [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). Chemical Reviews. Retrieved January 10, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Neuraminidase Probes: Unveiling the Potential of N-Desacetyl 5-Azido Oseltamivir

For Researchers, Scientists, and Drug Development Professionals In the landscape of influenza research and antiviral drug development, the neuraminidase (NA) enzyme remains a pivotal target. As a key glycoprotein on the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of influenza research and antiviral drug development, the neuraminidase (NA) enzyme remains a pivotal target. As a key glycoprotein on the surface of the influenza virus, its role in viral budding and propagation is well-established, making it a prime candidate for therapeutic intervention and diagnostic detection.[1] A diverse toolkit of chemical probes has been developed to interrogate NA activity, each with its own set of advantages and limitations. This guide provides an in-depth comparison of "N-Desacetyl 5-Azido Oseltamivir" and its potential as a versatile platform for creating novel neuraminidase probes, benchmarked against other established alternatives.

The Central Role of Neuraminidase in the Viral Lifecycle

Influenza virus replication culminates in the budding of new virions from the host cell. The viral hemagglutinin (HA) protein binds to sialic acid receptors on the cell surface, an interaction that can inadvertently tether newly formed virus particles to the infected cell, preventing their release. Neuraminidase, a glycoside hydrolase, cleaves these terminal sialic acid residues, facilitating the efficient release of progeny virions and preventing their aggregation.[2] This enzymatic activity is crucial for the spread of the virus to new host cells. Consequently, inhibiting neuraminidase is a clinically validated strategy for treating influenza infections.[3]

N-Desacetyl 5-Azido Oseltamivir: A Gateway to Customized Probes

"N-Desacetyl 5-Azido Oseltamivir" is a derivative of the potent and widely used neuraminidase inhibitor, Oseltamivir (Tamiflu®).[4][5] Its structure retains the core cyclohexene ring and the 3-pentyloxy side chain, which are crucial for binding to the active site of neuraminidase. The key modifications are the presence of a primary amine at the 4-position (desacetylation) and, most importantly, an azide group at the 5-position.[6][7]

The strategic placement of the azide moiety transforms this molecule from a mere inhibitor into a versatile chemical biology tool. The azide group is a key component of the Nobel Prize-winning "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[8][9] These reactions allow for the efficient and specific covalent ligation of the oseltamivir scaffold to a wide array of reporter molecules, such as fluorophores or biotin, that contain a complementary alkyne group.

This "clickable" functionality provides researchers with the autonomy to design and synthesize bespoke neuraminidase probes tailored to their specific experimental needs.

Comparative Analysis of Neuraminidase Probes

The ideal neuraminidase probe should exhibit high affinity and specificity for the target enzyme, generate a robust and easily detectable signal, and be applicable in a variety of experimental settings, from in vitro assays to live-cell imaging. Here, we compare the potential of N-Desacetyl 5-Azido Oseltamivir-derived probes with other commonly used classes of neuraminidase probes.

Fluorogenic Substrate-Based Probes

These are the most common type of probes for measuring neuraminidase activity. They consist of a sialic acid substrate linked to a fluorophore that is quenched in its native state. Upon cleavage by neuraminidase, the fluorophore is released, resulting in a measurable increase in fluorescence.

  • Example: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[10][11]

  • Principle of Action: Enzymatic turnover.

  • Advantages: High sensitivity, well-established protocols, and suitability for high-throughput screening of neuraminidase inhibitors.[2]

  • Limitations: The signal is dependent on enzymatic activity, which can be influenced by environmental factors. These probes are substrates and not inhibitors, so they do not provide a direct measure of inhibitor binding.

Chemiluminescent Probes

Similar to fluorogenic probes, these generate a light-based signal upon enzymatic cleavage of a sialic acid substrate.

  • Example: Phenoxy-dioxetane-based probes.[12]

  • Principle of Action: Enzymatic turnover leading to a chemiluminescent reaction.

  • Advantages: Extremely high sensitivity and signal-to-noise ratio, enabling the detection of very low levels of neuraminidase activity.[3][9]

  • Limitations: The signal is transient, and the reagents can be less stable than fluorescent probes.

Activity-Based Probes (ABPs)

ABPs are designed to covalently bind to the active site of an enzyme, providing a more direct and stable measure of enzyme presence and activity.

  • Example: Quinone methide-based probes.[13][14][15]

  • Principle of Action: Mechanism-based covalent modification of the enzyme.

  • Advantages: Provide a stable, covalent label on the target enzyme, allowing for subsequent analysis by techniques like SDS-PAGE and mass spectrometry. They can be used to visualize active enzyme populations.

  • Limitations: Can suffer from off-target labeling due to the reactive nature of the warhead. Their synthesis can be complex.

N-Desacetyl 5-Azido Oseltamivir-Derived Probes (A Potential New Class)

By leveraging click chemistry, N-Desacetyl 5-Azido Oseltamivir can be conjugated to a variety of reporter tags to create a new class of probes.

  • Principle of Action: High-affinity binding to the neuraminidase active site, followed by detection via the clicked reporter molecule. If an alkyne-containing reactive group is used as the reporter, it could function as an activity-based probe.

  • Projected Advantages:

    • High Specificity: Based on the proven selectivity of the oseltamivir scaffold for influenza neuraminidase.

    • Versatility: The ability to "click" on any desired reporter (fluorophores of different wavelengths, biotin for affinity purification, etc.) provides unparalleled flexibility.

    • Potential for Covalent Labeling: If coupled with a suitable reactive alkyne, it could be used to create highly specific activity-based probes.

    • Live-Cell Imaging Potential: Using bio-orthogonal SPAAC reactions, these probes could potentially be used to label and track neuraminidase activity in living cells.[16]

  • Projected Limitations:

    • Indirect Signal: The signal is not generated by enzymatic turnover but by the presence of the probe itself. This may require wash steps to remove unbound probe in imaging applications.

    • Synthesis Required: The final probe needs to be synthesized by the end-user via a click reaction, although this is generally a straightforward and high-yielding process.

Quantitative Comparison of Inhibitory Potency

While direct comparative data for N-Desacetyl 5-Azido Oseltamivir as a probe is not yet available in the public domain, we can infer its potential inhibitory activity from data on its parent compound, Oseltamivir, and other inhibitors. The 50% inhibitory concentration (IC50) is a standard measure of the potency of a neuraminidase inhibitor.

Inhibitor/Probe ClassNeuraminidase SubtypeMean IC50 (nM) RangeCitation(s)
Oseltamivir Carboxylate A/H1N1 (N1)0.92 - 1.54[10][17]
A/H3N2 (N2)0.43 - 0.67[10][17]
Influenza B5.21 - 13[10]
Zanamivir A/H1N1 (N1)0.61 - 0.92[10][17]
A/H3N2 (N2)1.48 - 2.28[10]
Influenza B2.02 - 4.19[10]
Quinone Methide Probes Vibrio cholerae NAKi of 216,000 nM[13]
N-Desacetyl 5-Azido Oseltamivir (Projected)Likely in the low nM range, similar to Oseltamivir Carboxylate

Note: The inhibitory potency of N-Desacetyl 5-Azido Oseltamivir itself has not been extensively reported. However, given its structural similarity to Oseltamivir, it is expected to be a potent neuraminidase inhibitor. The primary purpose of this molecule is as a scaffold for creating probes, and the final probe's IC50 will depend on the nature of the clicked reporter molecule.

Experimental Protocols

Standard Fluorometric Neuraminidase Inhibition Assay (MUNANA-based)

This protocol is widely used to determine the IC50 of neuraminidase inhibitors and can be used to benchmark the inhibitory activity of new probes.[10][18]

Materials:

  • Influenza virus stock (e.g., A/H1N1, A/H3N2, or Influenza B)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.1 M Glycine, pH 10.7, in 25% ethanol

  • Test compounds (e.g., Oseltamivir carboxylate, Zanamivir, and test probes)

  • Black 96-well flat-bottom plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Virus Titration: Perform a serial dilution of the virus stock to determine the optimal concentration that yields a robust fluorescent signal within the linear range of the plate reader.

  • Inhibitor Dilution: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Assay Setup:

    • Add 25 µL of the diluted inhibitors to the wells of a black 96-well plate.

    • Add 50 µL of the diluted virus solution to each well.

    • For control wells (100% activity), add 25 µL of assay buffer instead of inhibitor. For background control, add assay buffer instead of virus.

    • Incubate the plate at room temperature for 45 minutes.

  • Enzymatic Reaction:

    • Add 25 µL of MUNANA working solution (e.g., 100 µM in assay buffer) to all wells to initiate the reaction.

    • Incubate at 37°C for 60 minutes, protected from light.

  • Stopping the Reaction and Reading Fluorescence:

    • Add 100 µL of Stop Solution to each well.

    • Read the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control wells.

    • Plot the percentage inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for the In Vitro Fluorometric Neuraminidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of inhibitors add_inhibitor Add inhibitor dilutions and virus solution to 96-well plate prep_inhibitor->add_inhibitor prep_virus Prepare standardized virus solution prep_virus->add_inhibitor prep_substrate Prepare MUNANA substrate solution add_substrate Add MUNANA substrate to initiate reaction prep_substrate->add_substrate incubate1 Incubate at RT (45 min) add_inhibitor->incubate1 incubate1->add_substrate incubate2 Incubate at 37°C (60 min) add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_fluorescence Read fluorescence (Ex: 355 nm, Em: 460 nm) stop_reaction->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_curve Plot dose-response curve and determine IC50 value calc_inhibition->plot_curve

Caption: Workflow for the in vitro fluorometric neuraminidase inhibition assay.

Proposed Protocol for Neuraminidase Labeling using N-Desacetyl 5-Azido Oseltamivir and Click Chemistry

This hypothetical protocol outlines the steps for using N-Desacetyl 5-Azido Oseltamivir to label neuraminidase in a cell lysate, followed by fluorescent detection.

Materials:

  • N-Desacetyl 5-Azido Oseltamivir

  • Alkyne-functionalized fluorophore (e.g., DBCO-Fluor 488 for SPAAC or an alkyne-fluorophore for CuAAC)

  • Cell lysate containing influenza neuraminidase

  • For CuAAC: Copper(II) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

  • PBS buffer

  • SDS-PAGE materials and fluorescence imaging system

Procedure:

  • Incubation with the Probe:

    • Incubate the cell lysate with N-Desacetyl 5-Azido Oseltamivir at a suitable concentration (e.g., 1-10 µM) for 30-60 minutes at 37°C to allow for binding to the neuraminidase active site.

  • Click Reaction (SPAAC for live cells or cell lysates):

    • Add the DBCO-functionalized fluorophore to the lysate and incubate for 1-2 hours at room temperature, protected from light.

  • Click Reaction (CuAAC for cell lysates):

    • Prepare a fresh solution of the copper catalyst by mixing CuSO4 and the THPTA ligand.

    • Add the alkyne-fluorophore to the lysate.

    • Initiate the click reaction by adding the copper catalyst and sodium ascorbate.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Analysis by SDS-PAGE:

    • Quench the reaction and prepare the samples for SDS-PAGE.

    • Run the gel and visualize the fluorescently labeled neuraminidase using a gel imager.

Workflow for Neuraminidase Labeling via Click Chemistry

G cluster_binding Probe Binding cluster_click Click Reaction cluster_detection Detection lysate Cell Lysate containing Neuraminidase incubate_probe Incubate to allow probe binding lysate->incubate_probe probe N-Desacetyl 5-Azido Oseltamivir probe->incubate_probe add_reporter Add Reporter and (if CuAAC) Catalyst incubate_probe->add_reporter reporter Alkyne-functionalized Reporter (e.g., Fluorophore) reporter->add_reporter incubate_click Incubate to form covalent bond add_reporter->incubate_click sds_page SDS-PAGE incubate_click->sds_page imaging Fluorescence Gel Imaging sds_page->imaging analysis Analyze labeled Neuraminidase band imaging->analysis

Caption: Proposed workflow for labeling neuraminidase using N-Desacetyl 5-Azido Oseltamivir and click chemistry.

Conclusion and Future Perspectives

N-Desacetyl 5-Azido Oseltamivir represents a promising and highly versatile tool for the study of influenza neuraminidase. While direct comparative performance data is still needed, its foundation on the high-affinity oseltamivir scaffold, combined with the power and flexibility of click chemistry, positions it as a valuable platform for creating a new generation of customized neuraminidase probes.

These user-defined probes have the potential to overcome some of the limitations of existing methods. For instance, they can be tailored for specific applications, such as multiplex imaging with different colored fluorophores, or for affinity purification and proteomic studies using biotin tags. Furthermore, the development of oseltamivir-based activity-based probes could provide a highly specific means of covalently labeling and identifying active neuraminidase in complex biological samples.

Future research should focus on the synthesis and characterization of a panel of N-Desacetyl 5-Azido Oseltamivir-derived probes and their direct comparison with established fluorogenic, chemiluminescent, and activity-based probes. Such studies will be instrumental in fully realizing the potential of this exciting new tool in the ongoing efforts to understand and combat influenza.

References

  • BTP3-Neu5Ac, a fluorogenic probe for sialidase activity, can be used for live-cell fluorescence imaging of oseltamivir-resistant influenza virus-infected cells. (Source: Live-focus fluorescence imaging of oseltamivir-resistant virus. MDCK...
  • Selective labeling and visualization of viral and bacterial neuraminidases using ortho-quinone methide-based probes. (Source: Selective labeling and visualization of viral and bacterial neuraminidases using ortho-quinone methide-based probes - PMC - NIH)
  • A comparative overview of the inhibitory activity of a novel investigational compound, Neuraminidase-IN-12, against various influenza neuraminidase (NA) subtypes benchmarked against Oseltamivir carboxylate and Zanamivir. (Source: Comparative Analysis of Neuraminidase-IN-12 Cross-Reactivity Across Influenza Neuraminidase Subtypes - Benchchem)
  • A comparison of a new neuraminidase detection assay with other rapid detection methods for influenza A and B viruses. (Source: Comparison of a New Neuraminidase Detection Assay with an Enzyme Immunoassay, Immunofluorescence, and Culture for Rapid Detection of Influenza A and B Viruses in Nasal Wash Specimens - NIH)
  • A review of divalent guanidino oseltamivir analogues as highly effective neuraminidase inhibitors. (Source: Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC - NIH)
  • Synthesis and biological evaluation of oseltamivir analogues from shikimic acid, including azide derivatives.
  • A study on novel N-heterocycles substituted oseltamivir derivatives as potent inhibitors of influenza virus neuraminidase.
  • A study on the discovery of N-substituted oseltamivir derivatives as novel neuraminidase inhibitors with improved drug resistance profiles. (Source: Discovery of N-substituted oseltamivir derivatives as novel neuraminidase inhibitors with improved drug resistance profiles and favorable drug-like properties - PubMed)
  • A study on the neuraminidase inhibition of oseltamivir derivatives in a chemiluminescence-based assay. (Source: Neuraminidase (NA)
  • A digital influenza virus counting method based on neuraminidase activity and its inhibition by oseltamivir. (Source: Inhibition assay with oseltamivir. (a) Representative fluorescence...
  • A study on the use of fluorescent dye labeled influenza virus for cell-mediated immune response assays.
  • Development of novel ortho-quinone methide-based probes with azide and biotin tags for labeling and detection of neuraminidases. (Source: Selective labeling and visualization of viral and bacterial neuraminidases using ortho-quinone methide-based probes - RSC Publishing)
  • A study on the use of quinone methide-based probes for the selective labeling and visualization of viral and bacterial neuraminidases. (Source: Selective labeling and visualization of viral and bacterial neuraminidases using ortho-quinone methide-based probes - Semantic Scholar)
  • A new method for detecting neuraminidase using engineered dye molecules that emit fluorescent light. (Source: Researchers shed new light on influenza detection - EurekAlert!)
  • A study on the synthesis of oseltamivir from a readily available epoxide precursor, involving an azido intermediate. (Source: Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor - IISTE.org)
  • Data sheet for N-Desacetyl 5-azido oseltamivir.
  • Product information for N-Desacetyl 5-Azido Oseltamivir. (Source: N-Desacetyl 5-Azido Oseltamivir | CAS No- 204255-04-9 | NA - Chemicea)
  • Product information for Oseltamivir N-Desacetyl 5-Azido as a pharmaceutical reference standard. (Source: Oseltamivir N-Desacetyl 5-Azido - SRIRAMCHEM)
  • A study on the development of quinone methide-based probes for the selective labeling of neuraminidases.
  • A study on the design and synthesis of pyrazole-based NH2-acyl oseltamivir analogues as potent neuraminidase inhibitors. (Source: Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - MDPI)
  • A study on the comparability of neuraminidase-inhibition antibody titers measured by enzyme-linked lectin assay (ELLA). (Source: Comparability of neuraminidase inhibition antibody titers measured by enzyme-linked lectin assay (ELLA) for the analysis of influenza vaccine immunogenicity - PubMed)
  • A rapid and cost-effective solution-based NA active site proximity assay (NASPA) for measuring NA activity inhibitory (NAI) antibodies. (Source: Influenza neuraminidase active site proximity assay for rapid profiling of inhibitory antibodies and antigenic drift - PubMed)
  • A review of synthetic approaches, derivatives, and biological activity of influenza neuraminidase inhibitors. (Source: Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC - NIH)
  • A study on an ultrasensitive chemiluminescent neuraminidase probe for rapid screening of small-molecules with antiviral activity. (Source: Ultrasensitive chemiluminescent neuraminidase probe for rapid screening and identification of small-molecules with antiviral activity against influenza A virus in mammalian cells - Chemical Science (RSC Publishing))
  • A study evaluating probenecid or oseltamivir inhibition of influenza A virus replication using a fluorescent focus assay. (Source: Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus - PMC - NIH)
  • A study on high-efficiency capture of drug-resistant influenza virus by live imaging of sialidase activity. (Source: High-Efficiency Capture of Drug Resistant-Influenza Virus by Live Imaging of Sialidase Activity - PMC - NIH)
  • A synthesis of oseltamivir (Tamiflu) starting from d-mannitol. (Source: A Synthesis of Oseltamivir (Tamiflu)
  • Information on N-Desacetyl 5-Azido Oseltamivir as an intermediate of Oseltamivir for research use. (Source: CAS 204255-04-9 N-Desacetyl 5-Azido Oseltamivir - BOC Sciences)
  • In silico modification of oseltamivir as a neuraminidase inhibitor of influenza A virus subtype H1N1. (Source: In silico modification of oseltamivir as neuraminidase inhibitor of influenza A virus subtype H1N1 - PMC - PubMed Central)
  • A study on the design, synthesis, and evaluation of carboxyl-modified oseltamivir derivatives with improved lipophilicity as neuraminidase inhibitors. (Source: Design, synthesis, and evaluation of carboxyl-modified oseltamivir derivatives with improved lipophilicity as neuraminidase inhibitors - PubMed)
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Comparative

A Comparative Guide to Validating Protein Targets of "N-Desacetyl 5-Azido Oseltamivir" Using Knockout Models

This guide provides a comprehensive comparison of methodologies for validating the protein targets of chemical probes, using N-Desacetyl 5-Azido Oseltamivir as a prime example. We will delve into the rationale and techni...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for validating the protein targets of chemical probes, using N-Desacetyl 5-Azido Oseltamivir as a prime example. We will delve into the rationale and technical execution of using CRISPR-Cas9 knockout models as a gold standard for validation and objectively compare this approach with alternative techniques, providing the experimental data and context necessary for researchers, scientists, and drug development professionals to make informed decisions in their own discovery pipelines.

Introduction: From Target Identification to Functional Validation

Oseltamivir (marketed as Tamiflu®) is a cornerstone of antiviral therapy for influenza. It is a prodrug that is rapidly converted in the body to its active form, oseltamivir carboxylate.[1][2] The well-established primary target of this drug is the influenza virus neuraminidase, an enzyme critical for the release of newly formed viral particles from infected host cells.[1][3] By inhibiting neuraminidase, oseltamivir effectively halts the spread of the virus.[3][4]

The compound at the center of our discussion, "N-Desacetyl 5-Azido Oseltamivir," is a chemically modified version of the active drug. The presence of the azide (-N₃) group strongly suggests its function as a chemical probe for Activity-Based Protein Profiling (ABPP) .[5][6] ABPP is a powerful chemoproteomic strategy that uses such probes to covalently bind to and identify protein targets within a complex biological system, like a cell lysate or even a whole organism.[5][7][8]

While the primary target is expected to be viral neuraminidase, a key application of such a probe is to uncover potential "off-targets"—host cell proteins that the drug may interact with, leading to unforeseen efficacy or toxicity. Once ABPP identifies a list of putative targets, the critical next step is target validation : proving that the engagement of a specific target is functionally responsible for a drug's biological effect.

This is where genetic knockout models, particularly those generated using CRISPR-Cas9 technology, provide the highest level of evidence.[9][10] This guide will detail the process of using knockout models for validation and compare them against other common techniques.

The Gold Standard: Target Validation with CRISPR-Cas9 Knockout Models

The logic behind using knockout (KO) models for target validation is straightforward and powerful: if a protein is the true functional target of a drug, then the complete removal of that protein from the system should render the drug ineffective or significantly alter the observed phenotype.[11] The advent of CRISPR-Cas9 has made the creation of these models more accessible and precise than ever before.[12][13]

Conceptual Framework

The core hypothesis is tested by comparing the drug's effect in wild-type (WT) cells, which possess the target protein, to its effect in knockout (KO) cells, which lack it. A loss of the drug-induced phenotype in the KO cells is strong evidence of a direct functional link.

cluster_0 Wild-Type (WT) Cell cluster_1 Knockout (KO) Cell WT_Drug ND-Oseltamivir WT_Target Target Protein WT_Drug->WT_Target binds & inhibits WT_Effect Biological Effect (e.g., Apoptosis) WT_Target->WT_Effect causes KO_Drug ND-Oseltamivir KO_Target Target Protein (Absent) KO_Drug->KO_Target cannot bind KO_Effect No Biological Effect KO_Target->KO_Effect no causation

Caption: Logic of Target Validation with Knockout Models.

Detailed Experimental Workflow for CRISPR-Cas9 Validation

This protocol outlines the key steps for validating a putative host-cell off-target of N-Desacetyl 5-Azido Oseltamivir.

A Step 1: gRNA Design & Synthesis - Design 2-3 gRNAs targeting early exons - Synthesize gRNAs and Cas9 nuclease B Step 2: Delivery to Cells - Transfect cells (e.g., HEK293T, A549) with RNP complexes A->B C Step 3: Single-Cell Cloning - Isolate individual cells into 96-well plates - Expand clones to establish clonal populations B->C D Step 4: Genotypic Verification - PCR amplify target region from gDNA - Sequence amplicons (Sanger) - Analyze for indels (TIDE/ICE analysis) C->D E Step 5: Proteomic Verification - Lyse verified KO and WT clones - Perform Western Blot to confirm absence of target protein D->E F Step 6: Phenotypic Assay - Treat WT and KO cells with ND-Oseltamivir - Measure relevant phenotype (e.g., cell viability, cytokine release, viral titer) E->F G Step 7: Data Analysis & Interpretation - Compare dose-response curves - A loss of effect in KO cells validates the target F->G

Caption: CRISPR-Cas9 Knockout Target Validation Workflow.

Step-by-Step Methodology:

  • Guide RNA (gRNA) Design and Synthesis:

    • Causality: The goal is to create a functional knockout. Targeting an early exon in the gene is most likely to produce a frameshift mutation, leading to a premature stop codon and nonsense-mediated decay of the mRNA. This ensures a complete loss of protein function.

    • Protocol: Use a validated online tool (e.g., CHOPCHOP, Synthego's design tool) to design 2-3 unique gRNAs against the target gene. Synthesize high-quality gRNAs and obtain purified Cas9 nuclease.

  • Delivery into Target Cells:

    • Causality: Ribonucleoprotein (RNP) complexes (pre-complexed Cas9 protein and gRNA) are delivered directly. This method is transient, minimizing the risk of off-target cleavage that can occur with plasmid-based expression systems.

    • Protocol:

      • Culture target cells (e.g., A549 for influenza studies) to 70-80% confluency.

      • Assemble RNP complexes by incubating Cas9 protein with gRNA.

      • Transfect cells with RNPs using electroporation or a suitable lipid-based reagent.

      • Include a non-targeting gRNA as a negative control.

  • Single-Cell Isolation and Expansion:

    • Causality: A CRISPR experiment results in a mixed population of cells (unedited, heterozygous edits, homozygous edits). Isolating single cells is essential to establish a pure clonal population with a defined and verified genetic edit.

    • Protocol: Two days post-transfection, dilute the cell suspension and plate into 96-well plates to achieve an average of <1 cell per well. Grow colonies for 2-3 weeks.

  • Genotypic and Proteomic Verification:

    • Causality: It is critical to prove the knockout at both the genomic and proteomic levels. Genomic sequencing confirms the DNA edit, while a Western Blot confirms the absence of the final protein product.

    • Protocol:

      • Genotyping: For each expanded clone, extract genomic DNA. PCR amplify the region targeted by the gRNA. Send the PCR product for Sanger sequencing and analyze the results using a tool like TIDE or ICE to confirm the presence of insertions/deletions (indels).

      • Western Blot: Lyse cells from clones confirmed to have biallelic frameshift mutations. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a validated antibody specific to the target protein. A wild-type clone should show a clear band, while the KO clone should show none.

  • Phenotypic Analysis:

    • Causality: This is the definitive validation step. By comparing the drug's effect on the verified KO line versus the WT line, you can directly attribute any change in phenotype to the absence of the target protein.

    • Protocol:

      • Plate WT and verified KO cells.

      • Create a dose-response curve by treating cells with a range of concentrations of N-Desacetyl 5-Azido Oseltamivir.

      • After a set incubation period, perform the relevant assay. If the probe was identified as inducing apoptosis in a cancer cell line, a cell viability assay (e.g., CellTiter-Glo®) would be appropriate.

      • Crucial Controls: Include untreated WT, untreated KO, and a "rescue" experiment where the target protein is re-introduced into the KO cells to see if the drug phenotype is restored.

Comparative Analysis: Alternative Target Validation & Engagement Methods

While CRISPR knockout is the gold standard for validation, other techniques are widely used. Each has distinct advantages and disadvantages.

Method Principle Pros Cons Best For
CRISPR Knockout Permanent gene disruption via DNA double-strand breaks and error-prone repair.[12][14]Definitive: Complete and permanent loss of function. High specificity.[14]Time-consuming: Clonal isolation and verification can take months. Potential for genetic compensation.Gold-standard validation of a target's functional role in a drug's mechanism of action.[9]
RNA Interference (RNAi) Transient degradation of target mRNA using siRNA or shRNA, preventing translation.[15][16]Fast & Scalable: Experiments can be run in days. Tunable level of knockdown.Incomplete & Transient: Residual protein may persist. High potential for off-target effects.[16][17]Rapidly screening many potential targets; situations where a complete KO is lethal.
Chemical Proteomics (ABPP) A covalent probe (like our azide compound) binds and tags active enzymes for identification by mass spectrometry.[5][18]Direct Identification: Identifies proteins that directly bind the probe in a native system.[19][20]Identifies binding, not function: Does not prove the binding event causes the phenotype. Requires a modifiable probe.Target identification and deconvolution; finding direct binders and off-targets.[18]
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability across the proteome upon ligand binding.[21][22]Unbiased & Label-Free: No modification to the drug is needed.[21] Measures direct target engagement in live cells.[23][24]Complex data analysis: Requires specialized mass spectrometry and bioinformatics. May not capture all binding events.Identifying direct and indirect targets of a compound without chemical modification; confirming target engagement in a cellular context.[25]

Choosing the Right Tool for the Job

  • For definitive, high-confidence validation: CRISPR knockout is unparalleled. If you have a lead candidate target and need to prove its functional relevance before committing to significant drug development resources, a knockout model provides the most unambiguous answer.[10]

  • For rapid, initial screening: RNAi is a valuable tool to quickly assess the potential role of dozens of genes.[17] Positive "hits" from an RNAi screen should always be subsequently validated with a more robust method like CRISPR.[13]

  • For identifying who the drug talks to: Chemical proteomics (like ABPP with the azide probe) and Thermal Proteome Profiling (TPP) are not validation tools in the functional sense, but rather discovery and engagement tools. They answer the question, "What proteins does my compound bind to?" rather than "What is the functional consequence of that binding?"[18][21]

Conclusion

The journey from identifying a bioactive compound to understanding its mechanism of action is a cornerstone of modern drug discovery. Chemical probes like N-Desacetyl 5-Azido Oseltamivir are exceptional tools for the initial discovery phase, allowing us to pull potential protein targets from the complexity of the proteome. However, identification is not validation.

This guide establishes that CRISPR-Cas9 mediated knockout models represent the most rigorous and definitive method for functionally validating a protein target. By providing a complete and permanent loss of the target protein, these models allow for the unambiguous assessment of a drug's on-target effects. While faster methods like RNAi have their place for large-scale screening and probe-based methods are essential for target identification, the self-validating nature and conclusive results of a well-controlled knockout experiment remain the gold standard. Integrating these powerful technologies—using probes for discovery and knockouts for validation—provides a robust and reliable path forward in the complex but rewarding process of drug development.

References

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  • BOC Sciences. (2026). RNA Interference vs Gene Knockout: Key Differences for Drug Discovery. YouTube.
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Validation

A Comparative Guide to Assessing Host Cell Protein Cross-Reactivity of N-Desacetyl 5-Azido Oseltamivir

For Researchers, Scientists, and Drug Development Professionals Introduction: The Double-Edged Sword of Chemical Probes "N-Desacetyl 5-Azido Oseltamivir" is a chemical probe derived from the antiviral drug oseltamivir.[1...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Chemical Probes

"N-Desacetyl 5-Azido Oseltamivir" is a chemical probe derived from the antiviral drug oseltamivir.[1][2][3][4] By replacing a key acetyl group with an azide moiety, this compound becomes a tool for bioorthogonal chemistry.[5][6][7] Specifically, the azide group can undergo a "click" reaction with an alkyne-containing reporter molecule, allowing for the visualization and identification of proteins that the oseltamivir scaffold binds to. This technique, known as activity-based protein profiling (ABPP), is invaluable for identifying the targets and off-targets of drugs.[8][9][10]

The core principle of a reliable chemical probe is its specificity. While "N-Desacetyl 5-Azido Oseltamivir" is designed to target viral neuraminidase, its interaction with unintended host cell proteins—known as cross-reactivity—can lead to misleading results and potential toxicity.[8][11] Therefore, rigorous validation of its binding profile is not just a preliminary step but a critical component of its application.

The Challenge: Quantifying Specificity

The central question this guide addresses is: To what extent does N-Desacetyl 5-Azido Oseltamivir bind to proteins other than its intended viral target within a human host cell proteome? To answer this, we will outline a comprehensive experimental workflow, present a framework for comparing its performance against other probes, and provide detailed protocols for key validation experiments.

Conceptual Workflow for Assessing Cross-Reactivity

The following diagram illustrates a logical workflow for identifying the cellular targets of "N-Desacetyl 5-Azido Oseltamivir" and assessing its cross-reactivity.

Cross_Reactivity_Workflow A Host Cell Culture (e.g., A549, HEK293T) B Treat with N-Desacetyl 5-Azido Oseltamivir A->B C Cell Lysis B->C D Click Chemistry: + Alkyne-Reporter (e.g., Biotin or Fluorophore) C->D E SDS-PAGE & In-Gel Fluorescence Imaging D->E F Affinity Purification (for Biotin tag) D->F H Data Analysis: Identify Labeled Proteins E->H G LC-MS/MS Proteomics F->G G->H

Caption: Experimental workflow for identifying host cell protein targets of N-Desacetyl 5-Azido Oseltamivir.

Comparative Analysis: Benchmarking Probe Performance

FeatureN-Desacetyl 5-Azido OseltamivirAlternative Probe 1 (e.g., Broad-Spectrum Neuraminidase Probe)Alternative Probe 2 (e.g., Non-Targeting Azide Control)
Target Class Viral Neuraminidase[12][13]Neuraminidases (Viral and Host)N/A (Control for non-specific labeling)
Bioorthogonal Handle AzideAzide/AlkyneAzide
Hypothetical Specificity Score High (for viral target)Moderate-HighLow
Hypothetical Signal-to-Noise Ratio >10>5<2
Potential Off-Target Classes Host Glycosidases, EsterasesBroad GlycosidasesAbundant, reactive proteins
Number of High-Confidence Off-Targets (Hypothetical) <1010-50>100

Note: The values presented in this table are hypothetical and serve as a template for data that would be generated through the experimental protocols outlined below. The "Specificity Score" could be a calculated metric representing the ratio of on-target to off-target binding, while the "Signal-to-Noise Ratio" would be determined from in-gel fluorescence experiments.

Experimental Protocols: A Guide to Self-Validating Systems

The trustworthiness of any claims regarding a chemical probe's specificity rests on robust and well-controlled experiments. Here, we provide detailed, step-by-step methodologies for the key experiments in the validation workflow.

Protocol 1: In-Gel Fluorescence Profiling of Probe-Labeled Proteins

This protocol allows for the direct visualization of proteins that have been covalently labeled by the probe.

Objective: To visualize the extent of protein labeling and identify potential off-targets based on their molecular weight.

Methodology:

  • Cell Culture and Treatment:

    • Plate human lung adenocarcinoma (A549) or human embryonic kidney (HEK293T) cells in 6-well plates.

    • Once cells reach 80-90% confluency, treat them with varying concentrations of "N-Desacetyl 5-Azido Oseltamivir" (e.g., 1, 10, 50 µM) for 4 hours. Include a vehicle-only (e.g., DMSO) control.

  • Cell Lysis:

    • Wash the cells twice with cold PBS.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Click Chemistry Reaction:

    • To 50 µg of protein lysate, add the click chemistry reaction cocktail:

      • Alkyne-fluorophore (e.g., Alexa Fluor 488 DIBO Alkyne) to a final concentration of 50 µM.

      • Copper (II) sulfate (CuSO₄) to 1 mM (for CuAAC reaction).

      • Tris(2-carboxyethyl)phosphine (TCEP) to 1 mM.

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to 100 µM.

    • Incubate at room temperature for 1 hour, protected from light.

  • SDS-PAGE and In-Gel Fluorescence:

    • Add 4x Laemmli sample buffer to the reaction mixture and boil for 5 minutes.

    • Separate the proteins on a 10% SDS-PAGE gel.

    • Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters.[14][15][16]

    • Subsequently, stain the same gel with a total protein stain (e.g., Coomassie) to visualize the entire proteome as a loading control.[17]

Rationale for Experimental Choices:

  • Cell Lines: A549 and HEK293T are commonly used and well-characterized human cell lines, providing a relevant context for host cell protein interactions.

  • Concentration Gradient: Using a range of probe concentrations helps to identify dose-dependent labeling and distinguish specific binding from non-specific interactions at high concentrations.

  • In-Gel Fluorescence: This method is a direct and quantitative way to assess the extent of labeling across the entire proteome, offering a clear visual representation of cross-reactivity.[14][15][18]

Protocol 2: Proteomic Identification of Off-Target Proteins by LC-MS/MS

This protocol identifies the specific proteins that are labeled by the probe.

Objective: To generate a list of high-confidence protein targets and off-targets of "N-Desacetyl 5-Azido Oseltamivir."

Methodology:

  • Cell Culture, Treatment, and Lysis: Follow steps 1 and 2 from Protocol 1.

  • Click Chemistry with Biotin-Alkyne:

    • To 1 mg of protein lysate, add a click chemistry reaction cocktail with a biotin-alkyne reporter tag.

    • Incubate at room temperature for 1 hour.

  • Affinity Purification:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 2 hours at 4°C with rotation to capture the biotin-labeled proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).

    • Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20][21]

  • Data Analysis:

    • Search the resulting spectra against a human protein database to identify the proteins.

    • Use a label-free quantification method to compare the abundance of identified proteins between the probe-treated and control samples.

Rationale for Experimental Choices:

  • Biotin-Streptavidin Affinity Purification: This is a highly specific and robust method for enriching low-abundance labeled proteins.

  • On-Bead Digestion: This minimizes sample loss and contamination.

  • LC-MS/MS: This is the gold standard for protein identification, providing high-resolution and high-mass-accuracy data.[19][20][22]

Interpreting the Data: A Troubleshooting Framework

The data generated from these experiments will provide a detailed picture of the probe's specificity. However, results can sometimes be ambiguous. The following decision tree offers a logical approach to troubleshooting and interpreting the outcomes.

Troubleshooting_Diagram A High background in in-gel fluorescence? B Yes A->B C No A->C D Decrease probe concentration or incubation time B->D E Optimize click chemistry (e.g., catalyst, time) B->E F LC-MS/MS identifies many known non-specific binders (e.g., keratin, albumin)? C->F G Yes F->G H No F->H I Improve affinity purification wash steps G->I J Use a negative control probe (e.g., inactive isomer) to filter results G->J K Validate high-confidence hits by orthogonal methods (e.g., Western blot, competitive binding) H->K

Sources

Comparative

Mass Spectrometry Validation of N-Desacetyl 5-Azido Oseltamivir Labeled Sites: A Comparative Guide

An In-Depth Technical Guide This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the precise identification and validation of protein sites labeled by N-Desacetyl 5-Azido Oseltamivi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the precise identification and validation of protein sites labeled by N-Desacetyl 5-Azido Oseltamivir. We will delve into the strategic choices behind experimental design, from initial protein labeling to the nuances of mass spectrometry fragmentation and data analysis, ensuring a robust and reproducible workflow for researchers in drug development and chemical biology.

Introduction: The "Why" and "How" of N-Desacetyl 5-Azido Oseltamivir Probes

N-Desacetyl 5-Azido Oseltamivir is a chemical probe derived from the widely known antiviral drug, Oseltamivir (Tamiflu®). Its structure is strategically modified to include an azide (-N₃) group, transforming the drug into a powerful tool for chemical biology. This modification allows the probe to function as a bioorthogonal handle. After the probe binds to its protein target(s) within a complex biological system, the azide group can undergo a highly specific and efficient reaction with an alkyne-containing reporter tag. This reaction, a cornerstone of "click chemistry," is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

The primary application of such probes is in target identification and validation. While Oseltamivir is known to target viral neuraminidase, this probe can be used to:

  • Confirm the binding site: Pinpoint the exact amino acid residues within neuraminidase that interact with the drug.

  • Identify off-targets: Discover unintended protein interactions within a host cell, which could explain side effects or provide opportunities for drug repurposing.

Mass spectrometry (MS) is the definitive analytical technique for this purpose, offering the precision required to identify the specific peptide and, ultimately, the exact amino acid residue that has been covalently modified by the probe.

Strategic Overview: The Path from Labeling to Identification

The entire workflow is a multi-stage process designed to isolate and identify a very specific molecular event: the covalent attachment of our probe to a target protein. Each step is critical for the success of the subsequent one, forming a self-validating chain of evidence.

G cluster_0 Biological System cluster_1 Chemical Tagging cluster_2 Sample Preparation cluster_3 Mass Spectrometry Analysis A Incubate Protein/Lysate with N-Desacetyl 5-Azido Oseltamivir B UV Photo-crosslinking (if applicable) A->B C Click Chemistry: Attach Alkyne-Reporter (e.g., Biotin-Alkyne) B->C D Enrichment of Labeled Proteins (e.g., Streptavidin Beads) C->D E Proteolytic Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis of Peptides E->F G Database Search & Data Analysis F->G H H G->H Identify Labeled Peptide & Site

Figure 1: High-level experimental workflow for labeled site identification.

Comparative Analysis of MS/MS Fragmentation Techniques

Once a labeled peptide is isolated and introduced into the mass spectrometer, it must be fragmented to determine its amino acid sequence and pinpoint the location of the modification. The choice of fragmentation method is arguably the most critical parameter influencing the success of site identification. The two major families of fragmentation techniques are Collision-Induced Dissociation (CID) and Electron-Based Dissociation (ETD/ECD).

FeatureCollision-Induced Dissociation (CID/HCD)Electron-Transfer Dissociation (ETD)
Mechanism Accelerates peptide ions to collide with an inert gas (e.g., N₂ or Ar), causing fragmentation primarily at the weakest bonds—the peptide backbone amide bonds.Involves the transfer of an electron to a multiply charged peptide ion, inducing fragmentation of the peptide backbone without exciting vibrational modes.
Fragment Ions Produces predominantly b- and y-type ions .Produces predominantly c- and z-type ions .
Preservation of Label Often Labile: The high vibrational energy can cleave the bond between the peptide and the label, resulting in a spectrum dominated by fragments of the unmodified peptide. The modification is "lost."Excellent Preservation: The non-ergodic nature of the fragmentation preserves fragile modifications and labels, making it ideal for identifying the exact site of attachment.
Peptide Charge State Effective for peptides with low charge states (e.g., 2+).Most effective for peptides with higher charge states (3+ and greater), as the reaction efficiency depends on charge.
Speed & Throughput Very fast and robust, making it the standard for high-throughput proteomics.Slower scan speed compared to CID/HCD.
Recommendation for this Probe Use as a primary survey method. A "neutral loss" of the label's mass from the precursor ion can be a trigger for a targeted ETD scan.Highly Recommended. ETD is the superior method for confidently assigning the location of the N-Desacetyl 5-Azido Oseltamivir label, as the modification will remain on the c- and z-ions.

Expert Insight: A powerful strategy is to use a "decision-tree" or "data-dependent" acquisition method. The instrument performs a rapid HCD scan first. If the analysis software detects a significant neutral loss corresponding to the mass of the click-chemistry reporter tag, the instrument is triggered to automatically re-isolate the same precursor ion and perform a higher-quality, but slower, ETD scan. This hybrid approach combines the speed of HCD with the specificity of ETD.

Detailed Experimental Protocol: Bottom-Up Proteomics Workflow

This protocol outlines the key steps for identifying labeled sites on a purified protein, such as viral neuraminidase.

4.1. Protein Labeling and Click Chemistry

  • Labeling Reaction: Incubate the target protein (e.g., 10 µM) with a 5- to 10-fold molar excess of N-Desacetyl 5-Azido Oseltamivir in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours at 37°C. Rationale: This ensures sufficient labeling while minimizing non-specific interactions.

  • UV Cross-linking (Optional but Recommended): If the probe contains a photoactivatable group, irradiate the sample with UV light (e.g., 365 nm) to induce covalent cross-linking.

  • Removal of Excess Probe: Use a desalting column (e.g., Zeba™ Spin Desalting Columns) to remove the unbound probe, which could interfere with the subsequent click reaction.

  • Click Reaction: To the labeled protein solution, add the following components in order:

    • Alkyne-biotin reporter tag (e.g., 100 µM).

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM). Rationale: TCEP is a reducing agent that keeps the copper in its active Cu(I) state.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM). Rationale: TBTA is a ligand that stabilizes the Cu(I) ion and improves reaction efficiency.

    • Copper(II) sulfate (CuSO₄) (50 µM).

  • Incubate the reaction for 1 hour at room temperature.

4.2. Sample Preparation for Mass Spectrometry

  • Protein Denaturation & Digestion: The protein sample can be processed either by in-solution or in-gel digestion.

    • In-Solution Digestion:

      • Denature the protein in a solution containing 8 M urea.

      • Reduce disulfide bonds with dithiothreitol (DTT) at 56°C.

      • Alkylate cysteine residues with iodoacetamide (IAA) in the dark.

      • Dilute the urea to <1 M and add sequencing-grade trypsin. Digest overnight at 37°C.

    • In-Gel Digestion:

      • Run the protein sample on an SDS-PAGE gel.

      • Excise the protein band of interest.

      • Destain, reduce, and alkylate the protein within the gel piece.

      • Add trypsin and digest overnight.

  • Peptide Cleanup: Following digestion, desalt the resulting peptides using a C18 StageTip or ZipTip to remove salts and detergents that are incompatible with mass spectrometry.

4.3. LC-MS/MS Analysis

  • Instrumentation: Use a high-resolution Orbitrap mass spectrometer (e.g., Thermo Scientific™ Orbitrap Fusion™ Lumos™ Tribrid™) equipped with a nano-electrospray ionization source and coupled to a nano-LC system.

  • Chromatography: Separate peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration over 60-120 minutes.

  • Mass Spectrometry Method:

    • MS1 Scan: Acquire full MS scans in the Orbitrap at a resolution of 120,000.

    • MS2 Scans (Data-Dependent Acquisition):

      • HCD Method: Isolate the most intense precursor ions and fragment them using HCD with a normalized collision energy of ~30%. Detect fragments in the ion trap or Orbitrap.

      • ETD Method: Isolate precursor ions with charge states of 3+ or higher. Perform ETD fragmentation and detect fragments in the ion trap or Orbitrap.

      • Hybrid HCD/ETD Method: As described previously, use HCD as a survey scan and trigger an ETD scan upon detection of a specific neutral loss.

G cluster_0 LC Separation cluster_1 MS1: Precursor Scan cluster_2 MS2: Fragmentation cluster_3 Data Analysis A Peptide Mixture Loaded onto C18 Column B Gradient Elution A->B C High-Resolution Full Scan (Orbitrap) B->C D Isolate Precursor Ion C->D Top N Precursors E HCD Fragmentation D->E F ETD Fragmentation D->F G Detect Fragment Ions (Ion Trap or Orbitrap) E->G E_note Fast, good for sequencing F->G F_note Slower, preserves modification H Database Search (e.g., Sequest, Mascot) G->H I Identify Peptide Sequence and Modification Site H->I

Validation

A Comparative Guide to the Inhibitory Activity of Oseltamivir and its Synthetic Precursor, N-Desacetyl 5-Azido Oseltamivir

For Researchers, Scientists, and Drug Development Professionals In the landscape of antiviral therapeutics, neuraminidase inhibitors stand as a cornerstone in the management of influenza infections. Oseltamivir, commerci...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral therapeutics, neuraminidase inhibitors stand as a cornerstone in the management of influenza infections. Oseltamivir, commercially known as Tamiflu®, is a potent and widely utilized inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] This guide provides an in-depth comparison of the inhibitory activity of oseltamivir with its synthetic intermediate, N-Desacetyl 5-Azido Oseltamivir. While oseltamivir's efficacy is well-documented, data on the direct inhibitory activity of its azide precursor is not publicly available, reflecting its role as a transitional compound in synthetic pathways. This guide will, therefore, focus on the established activity of oseltamivir, the methodology to determine such activity, and the chemical context of the N-Desacetyl 5-Azido derivative.

The Crucial Role of Neuraminidase in the Influenza Virus Life Cycle

The influenza virus relies on two key surface glycoproteins for its propagation: hemagglutinin (HA) and neuraminidase (NA).[2] Hemagglutinin facilitates the entry of the virus into host cells. Conversely, neuraminidase is essential for the release of newly formed virus particles from an infected cell, a critical step for the spread of the infection.[3] NA achieves this by cleaving sialic acid residues from the host cell's surface, to which the new virions are attached.[2] By inhibiting the enzymatic action of neuraminidase, antiviral drugs can effectively trap the virus on the cell surface, preventing its release and subsequent infection of other cells.[3]

Oseltamivir: A Potent Neuraminidase Inhibitor

Oseltamivir is administered as an inactive prodrug, oseltamivir phosphate.[3] Following oral administration, it is readily absorbed and converted by esterases in the liver to its active form, oseltamivir carboxylate.[3] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of both influenza A and B viruses.[1] It functions as a competitive inhibitor, mimicking the natural substrate (sialic acid) and binding tightly to the active site of the neuraminidase enzyme.[3] This binding prevents the enzyme from cleaving sialic acid residues, thus halting the release of progeny virions.

The inhibitory activity of oseltamivir is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity. These values are determined through in vitro neuraminidase inhibition assays.

Inhibitory Activity of Oseltamivir Carboxylate Against Various Influenza Strains

The efficacy of oseltamivir carboxylate varies between different influenza types and subtypes. The following table summarizes representative IC50 values from published studies.

Influenza Virus StrainOseltamivir Carboxylate IC50 (nM)Reference
Influenza A (H1N1)0.45 - 1.34[4]
Influenza A (H3N2)0.67 - 0.9[4]
Influenza B8.5 - 13[4]

Note: IC50 values can vary depending on the specific viral isolate and the assay conditions used.

N-Desacetyl 5-Azido Oseltamivir: A Synthetic Intermediate

N-Desacetyl 5-Azido Oseltamivir is recognized as a key intermediate in various synthetic routes to oseltamivir and its analogues. The azido group (N3) serves as a versatile precursor to the amine group found in the final active drug. While crucial for synthesis, there is a lack of publicly available data on the neuraminidase inhibitory activity of N-Desacetyl 5-Azido Oseltamivir. This is likely because, as a synthetic intermediate, it is not intended for therapeutic use and therefore its biological activity is not a primary focus of investigation.

The conversion of the azide to an amine is a critical step in the synthesis of oseltamivir. Studies on other oseltamivir analogues have shown that modifications at this position can significantly impact inhibitory activity.[5] However, without direct experimental data, the inhibitory potential of the azido-intermediate remains speculative.

Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

To determine the IC50 values of neuraminidase inhibitors, a fluorescence-based assay is a widely accepted and robust method. This assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by the neuraminidase enzyme, MUNANA releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified.

Materials and Reagents:
  • Influenza virus stock (e.g., A/H1N1, A/H3N2, or B)

  • Oseltamivir Carboxylate (as a positive control)

  • N-Desacetyl 5-Azido Oseltamivir (test compound)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay Buffer (e.g., MES buffer with CaCl2)

  • Stop Solution (e.g., Ethanol/NaOH mixture)

  • 96-well black microplates

  • Fluorometer

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and oseltamivir carboxylate in assay buffer. The concentration range should be chosen to encompass the expected IC50 value.

    • Dilute the influenza virus stock in assay buffer to a concentration that yields a linear rate of substrate cleavage over the assay period.

    • Prepare the MUNANA substrate solution in assay buffer.

    • Prepare the stop solution.

  • Assay Procedure:

    • To the wells of a 96-well plate, add 50 µL of the serially diluted inhibitor or assay buffer (for the no-inhibitor control).

    • Add 50 µL of the diluted virus preparation to each well.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.

    • Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 100 µL of the stop solution to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity in each well using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

    • Subtract the background fluorescence (wells with no virus).

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of neuraminidase inhibition by oseltamivir and the experimental workflow for its evaluation.

cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by Oseltamivir New_Virion New Virion (with Hemagglutinin) Host_Cell Host Cell Surface (with Sialic Acid Receptors) New_Virion->Host_Cell Attached via HA Cleavage Cleavage of Sialic Acid Host_Cell->Cleavage Neuraminidase Neuraminidase Neuraminidase->Cleavage Released_Virion Released Virion Cleavage->Released_Virion Release Oseltamivir Oseltamivir Carboxylate Blocked_NA Inactive Neuraminidase Oseltamivir->Blocked_NA Binds to Active Site Host_Cell_Inhibited Host Cell Surface Blocked_NA->Host_Cell_Inhibited Prevents Cleavage Trapped_Virion Trapped Virion Neuraminidase_Inhibited Neuraminidase Neuraminidase_Inhibited->Blocked_NA New_Virion_Inhibited New Virion New_Virion_Inhibited->Host_Cell_Inhibited Remains Attached Host_Cell_Inhibited->Trapped_Virion

Caption: Mechanism of Neuraminidase Inhibition by Oseltamivir.

Start Start: Prepare Reagents Serial_Dilution Prepare Serial Dilutions of Inhibitors Start->Serial_Dilution Virus_Prep Dilute Influenza Virus Start->Virus_Prep Plate_Setup Add Inhibitors and Virus to 96-well Plate Serial_Dilution->Plate_Setup Virus_Prep->Plate_Setup Pre_Incubation Incubate for 30 min at 37°C (Inhibitor Binding) Plate_Setup->Pre_Incubation Add_Substrate Add MUNANA Substrate Pre_Incubation->Add_Substrate Incubation Incubate for 60 min at 37°C (Enzymatic Reaction) Add_Substrate->Incubation Stop_Reaction Add Stop Solution Incubation->Stop_Reaction Read_Fluorescence Measure Fluorescence (Excitation: 365nm, Emission: 450nm) Stop_Reaction->Read_Fluorescence Data_Analysis Calculate % Inhibition and Determine IC50 Read_Fluorescence->Data_Analysis End End: Results Data_Analysis->End

Caption: Experimental Workflow for Neuraminidase Inhibition Assay.

Conclusion

Oseltamivir is a well-established and potent inhibitor of influenza neuraminidase, playing a critical role in the clinical management of influenza. Its inhibitory activity has been extensively characterized against a wide range of influenza strains. In contrast, N-Desacetyl 5-Azido Oseltamivir is primarily recognized as a synthetic intermediate, and as such, its biological activity has not been a subject of detailed investigation in publicly available literature. The provided experimental protocol for a fluorescence-based neuraminidase inhibition assay serves as a standard methodology for researchers to evaluate the inhibitory potency of novel oseltamivir analogues and other potential neuraminidase inhibitors. Future research could explore the structure-activity relationship of various synthetic intermediates to potentially uncover novel compounds with therapeutic relevance.

References

  • Antivirals Targeting the Neuraminidase. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

  • Neuraminidase inhibitor. (2023, December 29). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. (2021, April 16). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice. (2005). PubMed. Retrieved January 14, 2026, from [Link]

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017, April 15). JoVE. Retrieved January 14, 2026, from [Link]

  • Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. (2020, July 23). PLOS Computational Biology. Retrieved January 14, 2026, from [Link]

  • A practical and rapid screening method for influenza virus neuraminidase inhibitors based on fluorescence detection. (2023, January 8). BMC Chemistry. Retrieved January 14, 2026, from [Link]

  • Oseltamivir analogs with potent anti-influenza virus activity. (2020, August). Drug Discovery Today. Retrieved January 14, 2026, from [Link]

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Comparative

A Comparative Guide to the Specificity of Oseltamivir Scaffolds for Viral vs. Human Neuraminidases

For researchers, scientists, and drug development professionals, understanding the specificity of antiviral compounds is paramount. Off-target effects can lead to unforeseen side effects and complicate the drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of antiviral compounds is paramount. Off-target effects can lead to unforeseen side effects and complicate the drug development pipeline. This guide provides an in-depth comparison of the inhibitory activity of oseltamivir's active form, oseltamivir carboxylate, against its intended target, influenza virus neuraminidase, versus its potential off-targets, the human neuraminidase isoforms. We will also discuss the role of "N-Desacetyl 5-Azido Oseltamivir" as a key synthetic intermediate in this context.

The development of neuraminidase inhibitors like oseltamivir (Tamiflu) represents a cornerstone of modern antiviral therapy against influenza A and B viruses.[1][2] The therapeutic strategy hinges on selectively blocking the viral enzyme responsible for releasing new virions from infected host cells, thereby halting the spread of infection.[3][4] However, humans also possess a family of four neuraminidase enzymes (NEU1, NEU2, NEU3, and NEU4) that play crucial roles in various physiological processes, from lysosomal catabolism to cell signaling.[5][6] Therefore, an ideal neuraminidase inhibitor must exhibit high potency against the viral enzyme while demonstrating negligible activity against its human counterparts.

The Progenitor: N-Desacetyl 5-Azido Oseltamivir

"N-Desacetyl 5-Azido Oseltamivir" is a crucial chemical intermediate in the synthesis of oseltamivir.[7][8][9][10] Its structure contains the core cyclohexene ring and the critical 5-azido group, which is later reduced to the amino group found in the final active compound. While this azido-intermediate is vital for synthesis, there is a notable absence of publicly available data on its specific inhibitory activity against either viral or human neuraminidases. Its primary role is that of a building block, and the final biological activity is attributed to the metabolized form of the final drug product, oseltamivir carboxylate.

Comparative Inhibitory Profile: Viral vs. Human Neuraminidases

The remarkable success of oseltamivir as an antiviral therapeutic is rooted in its exceptional specificity for the influenza neuraminidase. Oseltamivir itself is a prodrug, which is rapidly converted in the body to its active form, oseltamivir carboxylate.[11][12][13][14] This active metabolite is what exerts the therapeutic effect.

Experimental data reveals a vast disparity in the inhibitory concentrations (IC50) of oseltamivir carboxylate against viral neuraminidases compared to human neuraminidases. This difference spans several orders of magnitude, highlighting the drug's impressive selectivity.

Enzyme TargetInhibitorRepresentative IC50/KiSelectivity
Influenza A (H1N1) Neuraminidase Oseltamivir Carboxylate0.4 - 1.34 nM[4]> 1,000,000-fold vs. Human NEUs
Influenza A (H3N2) Neuraminidase Oseltamivir Carboxylate0.67 - 2.28 nM[4]> 1,000,000-fold vs. Human NEUs
Influenza B Neuraminidase Oseltamivir Carboxylate8.8 - 13 nM[4][15]> 100,000-fold vs. Human NEUs
Human Neuraminidase 1 (NEU1) Oseltamivir Carboxylate> 1,000,000 nM (>1 mM)[16][17]-
Human Neuraminidase 2 (NEU2) Oseltamivir Carboxylate~8,373,000 nM (Ki)[17]-
Human Neuraminidase 3 (NEU3) Oseltamivir Carboxylate> 1,000,000 nM (>1 mM)[16][17]-
Human Neuraminidase 4 (NEU4) Oseltamivir Carboxylate> 1,000,000 nM (>1 mM)[16][17]-

As the data unequivocally shows, oseltamivir carboxylate is a potent inhibitor of various influenza strains, with IC50 values in the low nanomolar range. In stark contrast, it "scarcely affected the activities of any of the [four human] sialidases, even at 1 mM".[16][17] This profound level of specificity is the cornerstone of its favorable safety profile.

The Structural and Mechanistic Basis for Specificity

The high degree of selectivity of oseltamivir carboxylate can be attributed to key structural differences between the active sites of viral and human neuraminidases. The design of oseltamivir was based on mimicking the transition state of the natural substrate, sialic acid, as it binds within the viral enzyme's active site.[18]

Influenza neuraminidase possesses a highly conserved catalytic site, but also features adjacent pockets, such as the 150-cavity in group-1 neuraminidases (e.g., H1N1, H5N1), which are not present in the same conformation in human neuraminidases.[19] Oseltamivir's structure, particularly its bulky pentyl ether side chain, is optimized to fit snugly within the hydrophobic pockets of the viral enzyme's active site.[18]

Human neuraminidases, despite sharing the same fundamental enzymatic function, have distinct topologies in and around their active sites. These differences in amino acid residues and the overall shape of the catalytic pocket mean that oseltamivir carboxylate cannot bind with high affinity. This lack of complementary fit prevents effective inhibition of the human enzymes, even at very high concentrations.[16][17][20]

cluster_viral Viral Neuraminidase Inhibition cluster_human Human Neuraminidase Interaction Oseltamivir Oseltamivir Carboxylate Binding High-Affinity Binding Oseltamivir->Binding Specific Fit Viral_NA Influenza NA Active Site Viral_NA->Binding Inhibition Potent Inhibition (nM range) Binding->Inhibition Release Viral Release Blocked Inhibition->Release Oseltamivir_H Oseltamivir Carboxylate No_Binding Poor Fit / No Binding Oseltamivir_H->No_Binding Steric Hindrance Human_NA Human NEU Active Site Human_NA->No_Binding No_Inhibition Negligible Inhibition (>mM range) No_Binding->No_Inhibition Function Normal Human NEU Function No_Inhibition->Function

Caption: Specificity of Oseltamivir Carboxylate.

Experimental Protocol: Fluorometric Neuraminidase Inhibition Assay

To empirically determine the specificity of a compound like oseltamivir carboxylate, a robust and standardized neuraminidase inhibition assay is essential. The most common method utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[5][21]

Principle: Neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The rate of fluorescence increase is directly proportional to enzyme activity. In the presence of an inhibitor, this rate is reduced. The IC50 value is the inhibitor concentration that reduces enzyme activity by 50%.

Materials and Reagents:

  • Recombinant influenza neuraminidase (e.g., from A/H1N1)

  • Recombinant human neuraminidases (NEU1, NEU2, NEU3, NEU4)

  • N-Desacetyl 5-Azido Oseltamivir (as a reference intermediate, if needed for synthetic pathway validation)

  • Oseltamivir Carboxylate (or other test inhibitors)

  • MUNANA substrate (2.5 mM stock in DMSO)

  • Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.1 M Glycine-NaOH, pH 10.7, containing 25% ethanol

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~450 nm)

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a serial dilution of oseltamivir carboxylate (e.g., from 10 µM to 0.01 nM for viral NA; from 10 mM to 1 µM for human NEUs) in Assay Buffer. Include a "no inhibitor" control.

  • Enzyme Preparation: Dilute the stock solution of each neuraminidase enzyme (viral and human isoforms in separate experiments) to a working concentration in ice-cold Assay Buffer. The optimal concentration should be determined in a preliminary enzyme activity assay to ensure the reaction is in the linear range.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the serially diluted inhibitor. b. Add 50 µL of the diluted enzyme to each well. c. Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition & Incubation: a. Prepare the MUNANA working solution by diluting the stock to 300 µM in Assay Buffer.[21] b. Add 50 µL of the MUNANA working solution to each well to start the reaction. c. Incubate the plate for 60 minutes at 37°C, protected from light.

  • Stopping the Reaction & Reading Fluorescence: a. Add 50 µL of Stop Solution to each well. b. Measure the fluorescence intensity using a plate reader at the specified wavelengths.

  • Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response - variable slope) to determine the IC50 value.

Caption: Neuraminidase Inhibition Assay Workflow.

Conclusion

While "N-Desacetyl 5-Azido Oseltamivir" is a critical synthetic precursor, the biological specificity of the final therapeutic agent lies with its active metabolite, oseltamivir carboxylate. The extensive body of experimental evidence demonstrates its profound selectivity for viral neuraminidases over all four human isoforms. This high specificity, driven by key differences in the enzyme active sites, is fundamental to its clinical success and safety. The provided experimental protocol offers a reliable framework for researchers to validate the selectivity of novel neuraminidase inhibitors, ensuring that future antiviral development continues to prioritize target-specific action and minimize off-target effects.

References

  • Wetherall, N. T., et al. (2011). Inhibitor selectivity of a new class of oseltamivir analogs against viral neuraminidase over human neuraminidase enzymes. Bioorganic & Medicinal Chemistry Letters, 21(23), 7079-7083.
  • Hata, K., et al. (2008). Limited inhibitory effects of oseltamivir and zanamivir on human sialidases. Antimicrobial Agents and Chemotherapy, 52(10), 3484-3491.
  • Hata, K., et al. (2008). Limited inhibitory effects of oseltamivir and zanamivir on human sialidases. PubMed. Available at: [Link]

  • Hata, K., et al. (2008). Limited Inhibitory Effects of Oseltamivir and Zanamivir on Human Sialidases. Antimicrobial Agents and Chemotherapy, 52(10), 3484-3491.
  • Hurt, A. C., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55570.
  • BenchChem. (2025). Katsumadain A and Oseltamivir: A Comparative Analysis of Neuraminidase Inhibition. BenchChem.
  • Hurt, A. C., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. PubMed. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Neuraminidase Inhibitors: Oseltamivir, Zanamivir, and Peramivir. BenchChem.
  • Miyagi, T., & Yamaguchi, K. (2012). Mammalian sialidases: physiological and pathological roles in the ganglioside metabolism.
  • Li, Y., et al. (2023). A novel N-heterocycles substituted oseltamivir derivatives as potent inhibitors of influenza virus neuraminidase: discovery, synthesis and biological evaluation. RSC Medicinal Chemistry, 14(12), 2419-2432.
  • Shie, J.-J., & Fang, J.-M. (2019). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 24(18), 3369.
  • Wang, K., et al. (2023). Discovery of N-substituted oseltamivir derivatives as novel neuraminidase inhibitors with improved drug resistance profiles and favorable drug-like properties. European Journal of Medicinal Chemistry, 252, 115275.
  • Wikipedia. (n.d.). Neuraminidase inhibitor. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Sweeny, D. J., et al. (2010). Nonclinical Pharmacokinetics of Oseltamivir and Oseltamivir Carboxylate in the Central Nervous System. Antimicrobial Agents and Chemotherapy, 54(1), 103-109.
  • Chen, Y., et al. (2024). Neuraminidase-1 (NEU1): Biological Roles and Therapeutic Relevance in Human Disease. Cells, 13(15), 1264.
  • Engler, H., et al. (2017). Different Inhibitory Potencies of Oseltamivir Carboxylate, Zanamivir, and Several Tannins on Bacterial and Viral Neuraminidases as Assessed in a Cell-Free Fluorescence-Based Enzyme Inhibition Assay. Molecules, 22(11), 1999.
  • Li, Y., et al. (2020). Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs.
  • United States Biological. (n.d.). N-Desacetyl 5-azido oseltamivir - Data Sheet.
  • Hanpithakpong, W., et al. (2013). Comparison of Oseltamivir and Oseltamivir Carboxylate Concentrations in Venous Plasma, Venous Blood, and Capillary Blood in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 57(5), 2143-2148.
  • Semantic Scholar. (n.d.). Design, in silico studies, synthesis and in vitro evaluation of oseltamivir derivatives as inhibitors of neuraminidase from influenza A virus H1N1. Semantic Scholar.
  • Hanpithakpong, W., et al. (2013). Comparison of Oseltamivir and Oseltamivir Carboxylate Concentrations in Venous Plasma, Venous Blood, and Capillary Blood in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 57(5), 2143-2148.
  • BenchChem. (2025). A Comparative Guide to Neuraminidase Inhibitors: Oseltamivir, Zanamivir, and Peramivir. BenchChem.
  • Musella, S., et al. (2024). Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. Molecules, 29(12), 2824.
  • ResearchGate. (n.d.). Neuraminidase (NA) Inhibition of Oseltamivir Derivatives in Chemiluminescence-Based Assay.
  • SRIRAMCHEM. (n.d.). Oseltamivir N-Desacetyl 5-Azido. SRIRAMCHEM.
  • IISTE. (n.d.). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. IISTE.org.
  • Hanpithakpong, W., et al. (2013). Comparison of Oseltamivir and Oseltamivir Carboxylate Concentrations in Venous Plasma, Venous Blood, and Capillary Blood in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 57(5), 2143-2148.
  • McNicholl, I. R., & McNicholl, J. J. (2001). Neuraminidase inhibitors: zanamivir and oseltamivir. The Annals of Pharmacotherapy, 35(1), 57-70.
  • Veeprho. (n.d.). N-Desacetyl 5-Azido Oseltamivir | CAS 204255-04-9. Veeprho.
  • Omsynth Lifesciences. (n.d.). N-Desacetyl 5-Azido Oseltamivir : CAS No.204255-04-9. Omsynth Lifesciences.
  • TeraGenomics. (n.d.). N-Desacetyl 5-Azido Oseltamivir 50mg. TeraGenomics.
  • Kim, C. U., et al. (1999). Neuraminidase Inhibitors as Anti-Influenza Virus Agents. Antiviral Chemistry and Chemotherapy, 10(4), 157-174.
  • ChemicalBook. (2023). N-Desacetyl 5-Azido Oseltamivir | 204255-04-9. ChemicalBook.
  • ResearchGate. (n.d.).
  • McKimm-Breschkin, J. L., et al. (2003). Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir. Antimicrobial Agents and Chemotherapy, 47(7), 2264-2272.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Desacetyl 5-Azido Oseltamivir

For researchers and drug development professionals, the synthesis and handling of complex intermediates like N-Desacetyl 5-Azido Oseltamivir are routine. However, familiarity should not breed complacency, especially when...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of complex intermediates like N-Desacetyl 5-Azido Oseltamivir are routine. However, familiarity should not breed complacency, especially when dealing with energetic functional groups like azides. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Desacetyl 5-Azido Oseltamivir, ensuring the safety of laboratory personnel and environmental compliance. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, building a foundation of trust that extends beyond the product itself.

Understanding the Inherent Risks of the Azido Functional Group

N-Desacetyl 5-Azido Oseltamivir is an intermediate in the synthesis of the antiviral drug Oseltamivir.[][2] While data on the specific toxicology of this intermediate is not widely available, the primary hazard stems from the presence of the azide (-N₃) functional group. Organic azides are a class of compounds known for their potential instability and toxicity.[3][4]

Core Hazards Associated with Azido Compounds:

  • Explosivity: Organic azides can be sensitive to shock, friction, heat, and light, leading to violent decomposition.[3][5] The stability of an organic azide is influenced by its molecular structure, particularly the carbon-to-nitrogen ratio.[4] Compounds with a higher proportion of nitrogen are generally less stable.

  • Toxicity: Azides are acutely toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[3][6] The toxic effects can be similar to those of cyanide.[3]

  • Reactivity with Acids: A critical and often overlooked hazard is the reaction of azides with acids to form hydrazoic acid (HN₃).[3] Hydrazoic acid is a highly toxic, volatile, and explosive compound.[6]

  • Formation of Explosive Metal Azides: Azides can react with heavy metals such as lead, copper, mercury, silver, and gold to form highly shock-sensitive and explosive metal azides.[3] This is a significant concern for disposal, as contact with metal pipes or spatulas can lead to the formation of these dangerous compounds.[3][5][6]

A safety data sheet for the related compound 5-Azido oseltamivir classifies it as harmful if swallowed.[7] Given the structural similarity, it is prudent to handle N-Desacetyl 5-Azido Oseltamivir with the same level of caution.

Strategic Disposal Planning: A Risk-Based Approach

The proper disposal of N-Desacetyl 5-Azido Oseltamivir requires a comprehensive plan that prioritizes safety and regulatory compliance. The following decision workflow provides a systematic approach to managing this chemical waste.

Disposal_Workflow cluster_0 Initial Assessment cluster_1 Hazard Evaluation cluster_2 Disposal Pathway Selection cluster_3 Execution A Identify Waste Stream (N-Desacetyl 5-Azido Oseltamivir) B Presence of Azide Group? - Explosivity Risk - Toxicity Risk - Reactivity Risk A->B C Is Chemical Deactivation Feasible & Safe? B->C D Direct Disposal as Hazardous Waste C->D  No E Chemical Deactivation Protocol C->E  Yes F Segregate & Containerize Waste (Clearly Labeled, Non-Metal Container) D->F G Follow Approved Deactivation SOP E->G I Arrange for Licensed Hazardous Waste Pickup F->I H Dispose of Deactivated Waste G->H H->I

Caption: Decision workflow for the proper disposal of N-Desacetyl 5-Azido Oseltamivir.

Step-by-Step Disposal Protocols

Based on established best practices for azide compounds, two primary disposal pathways are recommended: direct disposal as hazardous waste and chemical deactivation followed by disposal.

Protocol 1: Direct Disposal as Hazardous Waste (Recommended for Most Scenarios)

This is the most straightforward and often the safest method, particularly for pure compounds, concentrated solutions, or waste mixed with other chemicals.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile gloves are generally acceptable, but consult the glove manufacturer's compatibility chart).[5][6]

  • Waste Segregation: Collect all waste containing N-Desacetyl 5-Azido Oseltamivir, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), into a dedicated hazardous waste container.[3][5]

  • Container Selection: Use a clearly labeled, leak-proof container made of a compatible material such as high-density polyethylene (HDPE). Crucially, do not use metal containers or caps with metal liners to prevent the formation of explosive metal azides.[3][5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "N-Desacetyl 5-Azido Oseltamivir," and the associated hazards (e.g., "Toxic," "Risk of Explosion").

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area away from acids, heavy metals, and heat sources.[8]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.[9][10] Do not attempt to dispose of this compound down the drain.[3][6]

Protocol 2: Chemical Deactivation (For Dilute Solutions, with Caution)

Chemical deactivation should only be performed by trained personnel in a controlled laboratory setting and in accordance with your institution's safety policies. This procedure is generally suitable for dilute aqueous solutions (<5%) of azides.[6] The principle is the reaction of the azide with nitrous acid to produce nitrogen gas.

Materials:

  • Sodium nitrite (NaNO₂) solution (20% in water)

  • Sulfuric acid (20% aqueous solution)

  • Stir plate and stir bar

  • Three-necked round-bottom flask

  • Dropping funnel

  • Fume hood

  • Starch-iodide paper (to test for excess nitrous acid)

Procedure:

  • Setup: The entire procedure must be conducted in a certified chemical fume hood.[6][11] Equip the three-necked flask with a stirrer and a dropping funnel.

  • Dilution: Ensure the N-Desacetyl 5-Azido Oseltamivir waste solution is dilute (ideally <5%). If necessary, dilute with water.

  • Addition of Sodium Nitrite: To the stirred azide solution, slowly add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of azide.

  • Acidification: This step is critical and must be performed in the correct order. After the sodium nitrite has been added, slowly add a 20% sulfuric acid solution from the dropping funnel until the solution is acidic to litmus paper.[11] Never add the acid before the nitrite , as this will generate highly toxic and explosive hydrazoic acid.[11]

  • Reaction: Stir the solution for at least one hour. The reaction generates nitric oxide, so adequate ventilation is essential.[6]

  • Quenching Verification: Test for the presence of excess nitrous acid using starch-iodide paper. The paper should turn blue/black, indicating that all the azide has been consumed.

  • Neutralization and Disposal: Once the reaction is complete and verified, neutralize the solution with sodium hydroxide before disposing of it as aqueous waste, in accordance with local regulations.

Spill Management and Decontamination

In the event of a spill, the response should be swift and safe.

Spill Scenario Containment Cleanup Procedure Decontamination
Small Spill (in a fume hood) Confine the spill with absorbent pads.[8]For solids, carefully sweep up the material. For solutions, cover with an absorbent material.[5]Clean the affected surfaces with a basic solution (pH > 9) to prevent the formation of hydrazoic acid, followed by a final wipe-down with 70% ethanol.[5][8]
Large Spill (or any spill outside a fume hood) Evacuate the immediate area and alert others.Do not attempt to clean it up yourself.Contact your institution's Environmental Health and Safety (EHS) office immediately.[5]

All materials used for spill cleanup must be collected and disposed of as hazardous waste.[5][8]

By adhering to these rigorous protocols, you can effectively mitigate the risks associated with N-Desacetyl 5-Azido Oseltamivir and ensure a safe and compliant laboratory environment.

References

  • Azides. (2022, May 18). University of Victoria. Retrieved January 10, 2024, from [Link]

  • What Is Sodium Azide And How Do I Safely Dispose Of It? (2023, May 30). Triumvirate Environmental. Retrieved January 10, 2024, from [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. (2021, February 16). University of New Mexico Chemistry. Retrieved January 10, 2024, from [Link]

  • Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Case Western Reserve University. Retrieved January 10, 2024, from [Link]

  • Disposing of Sodium Azide Solutions: What You Need to Know. (2016, February 2). Triumvirate Environmental. Retrieved January 10, 2024, from [Link]

  • Safe Handling of Azides. (2013, February 1). University of Pittsburgh. Retrieved January 10, 2024, from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved January 10, 2024, from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Desacetyl 5--Azido Oseltamivir

Welcome to your comprehensive guide on the safe handling of N-Desacetyl 5-Azido Oseltamivir. This document provides essential, field-tested safety and logistical information tailored for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of N-Desacetyl 5-Azido Oseltamivir. This document provides essential, field-tested safety and logistical information tailored for researchers, scientists, and drug development professionals. My objective is to provide value beyond the product itself, ensuring your work can proceed with the highest degree of safety and scientific integrity. The protocols herein are designed to be a self-validating system, grounded in the fundamental principles of chemical safety.

The compound , N-Desacetyl 5-Azido Oseltamivir, is an intermediate in the synthesis of the antiviral drug Oseltamivir.[1] Its structure presents a dual-hazard profile that demands rigorous adherence to safety protocols. We must address both the potent pharmacological activity inherent to an oseltamivir-related molecule and the significant chemical reactivity of the organic azide group.

Organic azides are energetic materials that can be sensitive to heat, light, pressure, and shock, with the potential for explosive decomposition.[2] Furthermore, the azide functional group imparts a toxicity profile similar to that of cyanide.[2] The parent drug, oseltamivir phosphate, is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[3] Therefore, our approach must be multi-faceted, protecting against both chemical and biological hazards.

Hazard Assessment and Stability

Before handling this compound, a thorough risk assessment is paramount. The stability of an organic azide is a critical factor. Two general rules of thumb help in this assessment:

  • Carbon to Nitrogen Ratio (C/N): The stability of an organic azide increases with the number of carbon atoms relative to nitrogen atoms. A common guideline suggests that the number of nitrogen atoms should not exceed the number of carbon atoms.[4] For less stable azides (C/N ratio between 1 and 3), it is recommended to handle them in small quantities, store them at low temperatures (e.g., -18°C) in the absence of light, and use or quench them promptly.[4]

  • Rule of Six: This rule posits that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe to handle with appropriate precautions.[4]

N-Desacetyl 5-Azido Oseltamivir has a molecular formula of C14H24N4O3.[5] This gives it a favorable carbon-to-nitrogen ratio, suggesting it is relatively stable compared to smaller, more nitrogen-rich organic azides. However, this does not eliminate the inherent hazards of the azide group, and all precautions must still be strictly observed.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Working with Active Pharmaceutical Ingredients (APIs) requires a robust PPE strategy to prevent exposure.[6][7] For N-Desacetyl 5-Azido Oseltamivir, this is amplified by the azide's reactivity. The following table outlines the recommended PPE for various laboratory operations.

Operation Minimum PPE Requirement Rationale
Pre-weighing/Container Handling Double Nitrile Gloves, Lab Coat, ANSI-rated Safety GlassesPrevents dermal contact with any residual compound on container surfaces.
Weighing and Transfer of Solids Double Nitrile Gloves, Disposable Gown, ANSI-rated Safety Glasses, Face Shield, N95/FFP2 RespiratorProtects against inhalation of fine particulates and splashes. The face shield provides an extra layer of protection against unexpected energetic decomposition.[8]
Working with Solutions (at ambient temperature) Double Nitrile Gloves, Lab Coat, ANSI-rated Safety Glasses with side shieldsStandard protection for handling solutions of APIs.[9]
Potentially Energetic Steps (e.g., heating, concentrating) Double Nitrile Gloves, Chemical Resistant Gown, ANSI-rated Safety Glasses, Face Shield, Work behind a Blast ShieldOrganic azides can decompose violently with the input of energy.[2] A blast shield is mandatory.[10] Rotary evaporation or distillation should be avoided.[2]
Spill Cleanup Chemical Resistant Gloves (e.g., Butyl rubber), Disposable Gown, Goggles, Face Shield, Appropriate RespiratorProvides robust protection during direct contact with a significant quantity of the compound.

Experimental Protocols: Step-by-Step Guidance

Protocol 1: Donning and Doffing PPE

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Don the appropriate body protection.

  • Respirator: If required, perform a seal check.

  • Goggles/Face Shield: Ensure a snug fit.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves over the first, extending the cuffs over the sleeves.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Peel off the outer pair of gloves, turning them inside out.

  • Gown/Lab Coat: Remove by rolling it down and away from the body, turning it inside out.

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Respirator: Remove without touching the front.

  • Inner Gloves: Remove the final pair of gloves, turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Protocol 2: Weighing and Handling Solid Compound

This protocol minimizes the risk of aerosolization and accidental ignition.

  • Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[8] Line the work surface with absorbent paper.[11] If the risk assessment indicates, place a blast shield in front of the work area.[10]

  • Tool Selection: Crucially, do not use metal spatulas or tools. [4][11] Metal azides, which can be formed on contact, are often highly shock-sensitive and explosive.[4][12] Use spatulas made of plastic, ceramic, or glass.[8][11]

  • Weighing: Tare a suitable container on the balance. Gently transfer the desired amount of N-Desacetyl 5-Azido Oseltamivir using your non-metallic spatula. Avoid any scraping or grinding motions.[8]

  • Cleanup: After weighing, carefully clean the spatula and any contaminated surfaces. A recommended method for small spills or residual powder is to gently wet the material with a pH > 9 buffer solution to prevent dust formation before wiping with absorbent pads.[8]

  • Storage: Store the compound in a clearly labeled, tightly sealed container, away from heat, light, and incompatible materials such as acids and heavy metals.[8][10] Storage at reduced temperatures is recommended.[4]

Visualization of Key Workflows

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Assess Task task_type What is the scale and nature of the operation? start->task_type solid_handling Handling Solid API (weighing, transfer) task_type->solid_handling Solid solution_handling Handling Dilute Solution (<1M) task_type->solution_handling Solution ppe_base Base PPE: - Double Nitrile Gloves - Lab Coat - Safety Glasses solid_handling->ppe_base solution_handling->ppe_base energetic_step Potentially Energetic Step? (e.g., heating, concentration) energetic_step->ppe_base No ppe_energetic Add: - Blast Shield - Chemical Resistant Gown energetic_step->ppe_energetic Yes ppe_base->energetic_step ppe_solid Add: - Disposable Gown - Face Shield - N95/FFP2 Respirator ppe_base->ppe_solid

Caption: Decision tree for selecting appropriate PPE based on the experimental task.

Operational and Disposal Plan

A robust operational plan extends beyond PPE to include spill management and waste disposal. This is particularly critical for azide-containing compounds.

Spill Management

For a small spill (e.g., < 250 mg solid or < 250 mL of <1M solution) inside a fume hood:

  • Alert: Notify others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • PPE: Don appropriate spill-response PPE as outlined in the table.

  • Contain: For solids, gently cover with absorbent pads and wet with a pH > 9 buffer solution to prevent dust formation.[8] For liquids, confine the spill with absorbent pads.[8]

  • Clean: Wipe up the spill material, working from the outside in. Clean the surface with the high pH buffer, followed by 70% ethanol.[8]

  • Dispose: All cleanup materials are considered hazardous waste and must be placed in a labeled container for azide waste.[8]

For a large spill or any spill outside of a fume hood:

  • Evacuate: Immediately evacuate the laboratory, securing the area and posting warning signs.[8]

  • Notify: Contact your institution's Environmental Health and Safety (EHS) office immediately.[8]

Waste Disposal Plan

Azide waste streams must be meticulously managed to prevent the formation of explosive compounds.

Key Principles:

  • Segregation: All azide-containing waste must be collected in a dedicated, clearly labeled hazardous waste container.[4][13]

  • No Drains: Never dispose of azide solutions down the sink.[8] This is to prevent the formation of highly explosive copper or lead azides in the plumbing.[14]

  • Incompatibility: Keep azide waste separate from acidic waste streams to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃).[4] Also, avoid contact with heavy metals, halogenated solvents (like dichloromethane), and other incompatibles.[2][4][8]

Chemical Deactivation (Quenching): Before final disposal, it is best practice to chemically neutralize or "quench" the azide. This should only be performed by trained personnel. A common method involves the use of nitrous acid, generated in situ.[12][15]

Simplified Quenching Protocol (for aqueous waste streams containing residual azide): This procedure must be performed in a fume hood.

  • Ensure the azide concentration in the aqueous waste is less than 5%.[12][15]

  • While stirring, slowly add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of azide to be quenched.[12]

  • After the addition of sodium nitrite, slowly add a 20% sulfuric acid solution until the mixture is acidic and gas evolution (N₂ and NO) ceases.[12][15]

  • Test for completion using starch-iodide paper. A blue color indicates an excess of nitrite, signifying the reaction is complete.[12]

  • The quenched solution can then be disposed of as regular aqueous chemical waste, in accordance with institutional guidelines.

Waste Disposal Workflow

Waste_Disposal start Generate Azide- Containing Waste waste_type What type of waste? start->waste_type solid_waste Contaminated Solids (gloves, paper, etc.) waste_type->solid_waste Solid liquid_waste Aqueous Liquid Waste waste_type->liquid_waste Liquid collect_solid Collect in a dedicated, labeled hazardous waste container for 'Azide Contaminated Solids' solid_waste->collect_solid quench_decision Quench Azide? liquid_waste->quench_decision disposal Arrange for pickup by EHS/Hazardous Waste Program collect_solid->disposal quench_protocol Perform validated quenching protocol in a fume hood (e.g., with NaNO₂/H₂SO₄) quench_decision->quench_protocol Yes (Recommended) collect_liquid Collect in a dedicated, labeled hazardous waste container for 'Azide Contaminated Liquids' quench_decision->collect_liquid No quench_protocol->disposal collect_liquid->disposal

Caption: Decision workflow for the safe segregation and disposal of azide-containing waste.

By integrating these principles of hazard assessment, rigorous PPE use, and meticulous operational planning, you can handle N-Desacetyl 5-Azido Oseltamivir with the confidence that comes from a deep, causal understanding of its risks. Your safety, and the integrity of your research, are paramount.

References

  • University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

  • University of Victoria. (2022). Azides. Retrieved from [Link]

  • Respirex International. Pharmaceutical PPE. Retrieved from [Link]

  • University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • Flowcite. (n.d.). Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Stanford University. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • 3M United States. Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Sodium Azide. Retrieved from [Link]

  • Luo, Q. (2018). Handling Azide Compounds Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

  • 3M India. Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]

  • University of California, Santa Barbara. sodium-azide-organic-azides_0.docx. Retrieved from [Link]

  • Respirex International. (2024). ActiveAir API Suit Donning & Doffing Guide - Air-Fed Pharmaceutical PPE. YouTube. Retrieved from [Link]

  • Reddit. (2021). How to quench azide. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). A traditional process for quenching of excess sodium azide present in.... Retrieved from [Link]

  • Veeprho. N-Desacetyl 5-Azido Oseltamivir | CAS 204255-04-9. Retrieved from [Link]

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